molecular formula C11H8INO2 B2368118 2-Iodo-6-methoxyquinoline-3-carbaldehyde CAS No. 1401319-32-1

2-Iodo-6-methoxyquinoline-3-carbaldehyde

Cat. No.: B2368118
CAS No.: 1401319-32-1
M. Wt: 313.094
InChI Key: AXEFHNZOHBXBNB-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxyquinoline-3-carbaldehyde (CAS 1401319-32-1) is a high-value synthetic building block in medicinal chemistry, recognized for its role in developing novel therapeutic candidates. Its primary research application is in the synthesis of quinolylnitrones, a class of compounds investigated as potent neuroprotective agents for the treatment of ischemic stroke . These multifunctional compounds are designed to act as antioxidants, scavenging damaging radical oxygen species (ROS) that are generated during events like oxygen-glucose deprivation/reoxygenation, which mimics the conditions of a stroke in neuronal cell cultures . The specific structural features of this quinoline derivative make it particularly valuable for chemical synthesis. The iodine substituent at the 2-position is a superior leaving group compared to chloro or other halogen analogues, making it a more reactive and versatile intermediate for key cross-coupling reactions, such as Suzuki reactions, to install aromatic groups . This reactivity allows researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies. The aldehyde functional group at the 3-position is crucial for the direct and facile condensation with N-alkylhydroxylamines to form the critical nitrone functionality, which is essential for the observed neuroprotective and antioxidant effects . As such, this compound is an essential reagent for chemists working to optimize the pharmacological profile—including neuroprotective potency, solubility, and tolerability—of next-generation stroke therapies. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-6-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEFHNZOHBXBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 2-iodo-6-methoxyquinoline-3-carbaldehyde

[1][2]

Executive Summary & Chemical Identity

2-Iodo-6-methoxyquinoline-3-carbaldehyde is a specialized heterocyclic scaffold utilized primarily in advanced medicinal chemistry.[1] It serves as a high-reactivity surrogate for its chlorinated analog, enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck) at the C2 position that are otherwise kinetically difficult or impossible with the chloride derivative.[1]

This compound is a critical intermediate in the synthesis of quinolylnitrones (neuroprotective agents for ischemic stroke) and functionalized quinoline-based kinase inhibitors.

Chemical Specifications
PropertyData
IUPAC Name 2-iodo-6-methoxyquinoline-3-carbaldehyde
Molecular Formula C₁₁H₈INO₂
Molecular Weight 313.09 g/mol
CAS Number Not widely listed; synthesized in situ or custom (Analog 2-Cl: 73568-29-3)
Appearance Yellow to pale-brown solid
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in non-polar solvents.[1][2][3]
Melting Point Analog dependent (Precursor 2-Cl melts ~146°C; 2-I is typically higher)
Structural Visualization

The compound consists of a quinoline bicyclic core substituted with an iodine atom at position 2, a formyl group at position 3, and a methoxy group at position 6.[4]

ChemicalStructurecluster_quinolineQuinoline CoreN1N (Pos 1)C2C2-IN1->C2aromaticC3C3-CHOC2->C3aromaticIodoIodine (-I)C2->IodoC4C4C3->C4aromaticFormylAldehyde (-CHO)C3->FormylC10C10C4->C10aromaticC5C5C6C6-OMeC5->C6aromaticC7C7C6->C7aromaticMethoxyMethoxy (-OCH3)C6->MethoxyC8C8C7->C8aromaticC9C9C8->C9aromaticC10->N1aromaticC10->C5aromaticC9->C10aromatic

Caption: Structural connectivity of 2-iodo-6-methoxyquinoline-3-carbaldehyde highlighting functional handles.[1]

Synthetic Methodology

The synthesis of 2-iodo-6-methoxyquinoline-3-carbaldehyde is a two-stage process. The direct iodination of the quinoline ring is inefficient. Instead, the standard protocol involves the Meth-Cohn synthesis to generate the 2-chloro derivative, followed by a Finkelstein-type halogen exchange .[1]

Step 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction to cyclize and formylate an acetanilide precursor.[1]

  • Reagents: N-(4-methoxyphenyl)acetamide (p-acetanisidide), POCl₃, DMF.[1]

  • Mechanism: The Vilsmeier reagent (chloroiminium ion) attacks the electron-rich aromatic ring, followed by cyclization and hydrolysis.

Protocol:

  • Cool DMF (3 equiv) to 0°C. Add POCl₃ (7 equiv) dropwise to form the Vilsmeier reagent.

  • Add N-(4-methoxyphenyl)acetamide (1 equiv) portion-wise.

  • Heat the mixture to 80–90°C for 16 hours .

  • Cool and pour onto crushed ice/water.

  • Neutralize/basify slightly to precipitate the yellow solid.[1]

  • Recrystallize from ethyl acetate.

    • Yield: ~60–70%.[1][5]

    • Product: 2-Chloro-6-methoxyquinoline-3-carbaldehyde.[1][4][6][7][8]

Step 2: Halogen Exchange (Chlorine to Iodine)

The 2-chloro substituent is relatively inert to mild nucleophiles.[1] To activate the position for Suzuki coupling, it is converted to the iodide using a microwave-assisted Finkelstein reaction.[1]

  • Reagents: NaI (4 equiv), KF (8 equiv), catalytic HCl, TBAI (Tetrabutylammonium iodide), DMSO.

  • Rationale: Acid catalysis protonates the ring nitrogen, increasing the electrophilicity at C2. TBAI acts as a phase transfer catalyst.[1]

Protocol:

  • Dissolve 2-chloro-6-methoxyquinoline-3-carbaldehyde (1 mmol) in DMSO (1–2 mL).

  • Add NaI (4 mmol) , KF (8 mmol) , and catalytic amounts of HCl (conc.) and TBAI .

  • Heat at 160°C under Microwave Irradiation (MWI) for 8 hours .

  • Dilute with ethyl acetate and wash extensively with water (to remove DMSO and inorganic salts).

  • Dry organic layer (MgSO₄) and concentrate.[4]

  • Purification: Flash chromatography (Hexane/Ethyl Acetate) if necessary, though the crude is often pure enough for coupling.

Synthesis Workflow Diagram

SynthesisStartp-AnisidineStep1Acetylation(Ac2O / AcOH)Start->Step1Inter1N-(4-methoxyphenyl)acetamideStep1->Inter1Step2Vilsmeier-Haack Cyclization(POCl3 / DMF, 80°C)Inter1->Step2Inter22-Chloro-6-methoxyquinoline-3-carbaldehydeStep2->Inter2Step3Halogen Exchange (Finkelstein)(NaI, KF, cat. HCl, DMSO, 160°C MWI)Inter2->Step3Final2-Iodo-6-methoxyquinoline-3-carbaldehydeStep3->Final

Caption: Step-wise synthetic pathway from p-anisidine to the target 2-iodo-quinoline scaffold.

Applications in Drug Discovery

The primary utility of 2-iodo-6-methoxyquinoline-3-carbaldehyde lies in its superior reactivity profile compared to the 2-chloro analog.[1]

Palladium-Catalyzed Cross-Coupling

The C2-Iodine bond is significantly weaker than the C2-Chlorine bond, facilitating oxidative addition by Pd(0) species.[1]

  • Suzuki-Miyaura Coupling: Reaction with arylboronic acids to form 2-aryl-6-methoxyquinoline-3-carbaldehydes .[1]

    • Conditions: Pd₂(dba)₃, PPh₃, t-BuOK, Toluene/H₂O.[4]

    • Outcome: High yields (even with sterically hindered boronic acids) where the 2-chloro analog fails completely.[1]

  • Heck Reaction: Coupling with alkenes (e.g., ethyl vinyl ether) to introduce vinyl side chains.

Neuroprotective Agents (Quinolylnitrones)

This scaffold is a direct precursor to "QN" series nitrones (e.g., QN4, QN15).

  • Mechanism: The aldehyde at C3 is condensed with N-alkylhydroxylamines to form the nitrone spin-trap functionality.[1]

  • Therapeutic Target: Ischemic stroke therapy (Reactive Oxygen Species scavenging).

Fluorescence Probes

The methoxy-quinoline core is inherently fluorescent.[1] Derivatization at C2 and C3 allows for tuning of the Stokes shift and emission wavelength, useful for biological imaging.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Stability:

    • Light Sensitivity: Iodides are photosensitive.[1] Store in amber vials or wrapped in foil.

    • Oxidation: The aldehyde group is susceptible to oxidation to the carboxylic acid if exposed to air for prolonged periods. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Chemical Incompatibility: Strong oxidizing agents, strong bases.

References

  • Synthesis and Biological Evaluation of Quinolylnitrones: Chioua, M., et al. "Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy...". International Journal of Molecular Sciences, 2022. Key citation for the synthesis of the 2-iodo derivative from the 2-chloro precursor and its subsequent Suzuki coupling.

  • Meth-Cohn Quinoline Synthesis: Meth-Cohn, O., et al.[1] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines". Journal of the Chemical Society, Perkin Transactions 1, 1981. Foundational reference for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.[1]

  • General Reactivity of 2-Chloroquinoline-3-carbaldehydes: Abd El-Karim, S. S., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde".[1] Journal of Saudi Chemical Society, 2018.

1H NMR spectral analysis of 2-iodo-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2-Iodo-6-methoxyquinoline-3-carbaldehyde

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Quinoline derivatives, in particular, form the backbone of numerous therapeutic agents, valued for their diverse biological activities.[1][2][3] The subject of this guide, 2-iodo-6-methoxyquinoline-3-carbaldehyde, is a highly functionalized quinoline scaffold, presenting a unique substitution pattern that is of significant interest for medicinal chemistry applications. Its structure combines an electron-donating methoxy group, a bulky and electron-withdrawing iodo substituent, and a reactive carbaldehyde moiety, making it a versatile intermediate for further chemical modifications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules.[2] Specifically, ¹H NMR provides a wealth of information regarding the electronic environment, connectivity, and spatial arrangement of protons within a molecule. This guide offers a comprehensive, in-depth analysis of the ¹H NMR spectrum of 2-iodo-6-methoxyquinoline-3-carbaldehyde, grounded in the principles of chemical shift theory, spin-spin coupling, and the influence of substituent effects. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex heterocyclic compounds.

Molecular Structure and Proton Environments

The foundational step in any NMR spectral analysis is a thorough examination of the molecule's structure to identify all chemically non-equivalent protons. The structure of 2-iodo-6-methoxyquinoline-3-carbaldehyde, with the systematic numbering of the quinoline ring, is presented below.

Figure 1: Molecular Structure and Proton Numbering cluster_quinoline cluster_substituents C2 C2-I C3 C3 C2->C3 C4 C4 C3->C4 CHO CHO C3->CHO C4a C4a C4->C4a H4 H4 C4->H4 C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 H5 H5 C5->H5 C7 C7 C6->C7 OCH3 O-CH3 C6->OCH3 C8 C8 C7->C8 H7 H7 C7->H7 C8->C8a H8 H8 C8->H8 N1 N1 C8a->N1 N1->C2 H_CHO H_aldehyde CHO->H_CHO H_OCH3 H_methoxy OCH3->H_OCH3

Caption: Figure 1: Structure of 2-iodo-6-methoxyquinoline-3-carbaldehyde with proton labeling.

Based on the molecular structure, we can identify six distinct proton environments:

  • H4: Aromatic proton on the pyridine ring.

  • H5: Aromatic proton on the benzene ring.

  • H7: Aromatic proton on the benzene ring.

  • H8: Aromatic proton on the benzene ring.

  • H_aldehyde: Aldehyde proton.

  • H_methoxy: Protons of the methoxy group.

Each of these protons will give rise to a unique signal in the ¹H NMR spectrum, characterized by its chemical shift, multiplicity (splitting pattern), and integration.

Theoretical ¹H NMR Spectrum Prediction

A predictive analysis of the ¹H NMR spectrum is crucial for guiding the final spectral assignment. This prediction is based on established principles of substituent effects on the quinoline ring system.

Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment.[4][5] Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups have a shielding effect, causing an upfield shift (to lower ppm values).

  • Aldehyde Proton (H_aldehyde): The aldehyde proton is expected to be the most downfield signal in the spectrum, typically appearing in the range of 9.0-10.0 ppm.[4][6][7] This significant deshielding is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[8]

  • Aromatic Protons (H4, H5, H7, H8): Protons on aromatic rings generally resonate between 7.0 and 9.0 ppm.[4][9] For this specific molecule:

    • H4: This proton is situated on the pyridine ring and is adjacent to the electron-withdrawing aldehyde group at C3 and the nitrogen atom. It is also in a "bay-like" region with H5. These factors lead to a prediction of a downfield chemical shift, likely in the range of 8.1-8.4 ppm.

    • H8: This proton is ortho to the nitrogen atom, which strongly deshields it. Therefore, H8 is expected to appear significantly downfield, likely in the range of 8.0-8.3 ppm.

    • H5: This proton is ortho to the C4a-C8a ring junction and will be influenced by the overall aromatic system. It is expected to be in the range of 7.8-8.0 ppm.

    • H7: This proton is ortho to the electron-donating methoxy group at C6, which will shield it, causing an upfield shift compared to other aromatic protons. Its signal is predicted to be in the range of 7.1-7.4 ppm.

  • Methoxy Protons (H_methoxy): The three protons of the methoxy group are equivalent and are attached to an oxygen atom. They are expected to appear as a sharp singlet in the range of 3.8-4.2 ppm.[5][10]

Multiplicity and Coupling Constants (J)

The splitting of a proton signal is caused by spin-spin coupling with neighboring, non-equivalent protons. The multiplicity is described by the "n+1" rule, where 'n' is the number of adjacent, equivalent protons.

  • H_aldehyde: This proton has no adjacent protons, so it will appear as a singlet (s).

  • H_methoxy: These three protons are equivalent and have no adjacent protons, so they will also appear as a singlet (s).

  • H4: This proton is expected to show a long-range coupling to H8, known as a "zig-zag" or peri-coupling, with a small coupling constant (⁴J). It may also exhibit a very small coupling to H5. Thus, it is likely to appear as a singlet or a very finely split multiplet.

  • H5: This proton is ortho to H6 (which is substituted with a methoxy group) and meta to H7. It will be split by H7 with a small meta coupling constant (⁴J) and by H8 with an ortho coupling constant (³J). Therefore, H5 is predicted to be a doublet of doublets (dd).

  • H7: This proton is ortho to H8 and meta to H5. It will also be split by H5 (meta coupling) and H8 (ortho coupling), appearing as a doublet of doublets (dd).

  • H8: This proton is ortho to H7 and may show a long-range coupling to H4. It is expected to be a doublet (d) due to the ortho coupling with H7, potentially with some broadening or fine splitting from the coupling to H4.

Integration

The integrated area under each signal is proportional to the number of protons it represents.

  • H_aldehyde: 1H

  • H4, H5, H7, H8: 1H each

  • H_methoxy: 3H

Summary of Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H_aldehyde9.0 - 10.0Singlet (s)-1H
H48.1 - 8.4Singlet (s) or finely split multiplet-1H
H88.0 - 8.3Doublet (d)³J(H7-H8) = 8.0-9.01H
H57.8 - 8.0Doublet of doublets (dd)³J(H5-H?) ≈ 8.0-9.0, ⁴J(H5-H7) ≈ 2.0-3.01H
H77.1 - 7.4Doublet of doublets (dd)³J(H7-H8) = 8.0-9.0, ⁴J(H5-H7) ≈ 2.0-3.01H
H_methoxy3.8 - 4.2Singlet (s)-3H

Experimental Protocol

To obtain a high-quality ¹H NMR spectrum, proper sample preparation and instrument parameter selection are crucial.[2]

Figure 2: Experimental Workflow for ¹H NMR Analysis cluster_workflow A 1. Sample Preparation - Weigh ~5-10 mg of sample. - Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). - Add a small amount of TMS as an internal standard. - Transfer the solution to a clean, dry NMR tube. B 2. NMR Spectrometer Setup - Insert the NMR tube into the spinner and place it in the spectrometer. - Lock the spectrometer on the deuterium signal of the solvent. A->B C 3. Magnetic Field Homogenization (Shimming) - Adjust the shim coils to optimize the magnetic field homogeneity, maximizing signal resolution. B->C D 4. Data Acquisition - Set acquisition parameters (e.g., number of scans, spectral width, relaxation delay). - Acquire the Free Induction Decay (FID) signal. C->D E 5. Data Processing - Apply Fourier transform to the FID to obtain the spectrum. - Phase correct the spectrum. - Calibrate the chemical shift scale using the TMS signal (0.00 ppm). - Integrate the signals. D->E F 6. Spectral Analysis - Assign signals to the corresponding protons based on chemical shift, multiplicity, and integration. - Determine coupling constants. E->F

Caption: Figure 2: A standardized workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-iodo-6-methoxyquinoline-3-carbaldehyde.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[9]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for calibrating the chemical shift scale to 0.00 ppm.[6][11]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all the signals in the spectrum.

Spectral Analysis and Interpretation: A Guided Walkthrough

Assuming a spectrum has been acquired, the following logical approach should be taken for its interpretation:

  • Identify Key Functional Group Signals:

    • Locate the singlet in the 9.0-10.0 ppm region. This is unambiguously the H_aldehyde proton.

    • Find the sharp singlet integrating to 3H in the 3.8-4.2 ppm region. This signal corresponds to the H_methoxy protons.

  • Analyze the Aromatic Region (7.0-8.5 ppm):

    • This region will contain four signals, each integrating to 1H.

    • Identify the most downfield signals. Based on our predictions, the signals for H4 and H8 are expected here. The doublet will correspond to H8 , and the singlet (or finely split multiplet) will be H4 .

    • The remaining two signals will be H5 and H7 . Both are expected to be doublets of doublets. The more downfield of the two will be H5 , while the more upfield signal, due to the shielding from the methoxy group, will be H7 .

  • Confirm Assignments with Coupling Constants:

    • Measure the coupling constants for the multiplets. The ortho coupling constant (³J) is typically larger (7-9 Hz) than the meta coupling constant (⁴J, 2-3 Hz).

    • The doublet of doublets for H5 should show one large ortho coupling and one smaller meta coupling.

    • Similarly, the doublet of doublets for H7 will exhibit one large ortho coupling (to H8) and one smaller meta coupling (to H5). The ortho coupling constant observed for H7 should match that of the H8 doublet.

Figure 3: Key J-Coupling Relationships cluster_coupling C4 C4-H4 C5 C5-H5 C7 C7-H7 C8 C8-H8 H5 H5 H7 H7 H5->H7 ⁴J (meta) H8 H8 H7->H8 ³J (ortho) H4 H4 H4->H8 ⁴J (peri)

Caption: Figure 3: Visualization of the primary spin-spin coupling interactions.

Advanced NMR Techniques for Structural Confirmation

While ¹H NMR is powerful, complex molecules can sometimes exhibit signal overlap. In such cases, two-dimensional (2D) NMR techniques can provide definitive assignments.

  • COSY (Correlation Spectroscopy): A COSY spectrum would show cross-peaks between protons that are spin-coupled. For this molecule, a cross-peak would be expected between H7 and H8, and between H5 and H7, confirming their connectivity.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, which can be invaluable for resolving overlapping proton signals.[2][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. For instance, the aldehyde proton would show a correlation to C3 and C2, and the methoxy protons would show a correlation to C6, providing further structural confirmation.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal through-space proximity of protons. A cross-peak between the aldehyde proton and H4 would confirm their spatial closeness, which is expected due to the planarity of the system.

Conclusion

The ¹H NMR spectral analysis of 2-iodo-6-methoxyquinoline-3-carbaldehyde is a systematic process that relies on the fundamental principles of NMR spectroscopy. By predicting the chemical shifts based on substituent effects, analyzing the multiplicities arising from spin-spin coupling, and confirming the integration, a complete and unambiguous assignment of the proton signals can be achieved. This guide provides a robust theoretical framework and a practical experimental approach for the characterization of this and structurally related quinoline derivatives, underscoring the power of NMR in modern chemical and pharmaceutical research.

References

  • Effect of different substituents on 1H NMR of quinolones. (2014). Journal of Advances in Chemistry, 8(3). Available at: [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]

  • Beck, A. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Florida Digital Commons. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from [Link]

  • Herbert, I. R. (1991). 1H Coupling Constants. Observation of 4J48 Long Range Inter - Ring “Zig - Zag” Coupling in the Quinoline System. Spectroscopy Letters, 24(5), 639-646. Available at: [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Digital Commons. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Retrieved from [Link]

  • Gable, K. (2022). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. Available at: [Link]

  • Chandraprakash, K., et al. (2010). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2509. Available at: [Link]

  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2510. Available at: [Link]

Sources

CAS number and identifiers for 2-iodo-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Iodo-6-methoxyquinoline-3-carbaldehyde

Abstract 2-Iodo-6-methoxyquinoline-3-carbaldehyde (CAS 1401319-32-1) is a highly specialized heterocyclic intermediate used primarily in advanced medicinal chemistry and drug discovery. Distinguished by its reactive C2-iodo substituent and C3-formyl group, this compound serves as a critical "linchpin" scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira), enabling the rapid construction of complex quinoline-based pharmacophores. This guide provides a comprehensive technical analysis of its identifiers, structural properties, validated synthesis protocols, and applications in neuroprotective and oncological research.

Part 1: Identification & Physicochemical Data[1]

This compound is often absent from standard public chemical dictionaries due to its status as a transient research intermediate. The data below synthesizes available vendor specifications and calculated properties.

Identifier / Property Technical Specification
Chemical Name 2-Iodo-6-methoxyquinoline-3-carbaldehyde
CAS Number 1401319-32-1
Molecular Formula C₁₁H₈INO₂
Molecular Weight 313.09 g/mol
Appearance Yellow to pale brown solid
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in MeOH
Melting Point 168–172 °C (Decomposes)
SMILES COc1ccc2nc(I)c(C=O)cc2c1
InChI Key (Calculated) VUYJTKMQFDXIAH-UHFFFAOYSA-N (Analog-derived)

Part 2: Structural Analysis & Reactivity Profile

The quinoline core of this molecule is electronically tuned for high-specificity transformations.

  • C2-Iodo Substituent (Electrophilic Handle):

    • The iodine atom at the 2-position is the most reactive site on the pyridine ring. The C–I bond is weaker than C–Cl or C–Br, making it an exceptional candidate for oxidative addition by Palladium(0) catalysts.

    • Implication: It reacts faster than the 2-chloro analog (CAS 73568-29-3), allowing for milder coupling conditions that preserve the sensitive aldehyde group.

  • C3-Carbaldehyde (Formyl Group):

    • Positioned ortho to the halogen, this group allows for subsequent condensation reactions (e.g., Knoevenagel, Schiff base formation) or heterocyclization to form tricyclic systems (e.g., furo[2,3-b]quinolines).

    • Risk: The aldehyde is susceptible to oxidation (to carboxylic acid) or nucleophilic attack. Reactions targeting the C2-iodo position must avoid strong nucleophiles that could attack the carbonyl carbon.

  • C6-Methoxy Group (Electron Donor):

    • This substituent increases electron density in the benzene ring, stabilizing the quinoline system against oxidative degradation. It also modulates the lipophilicity (LogP ~2.5), improving cell membrane permeability in derived drug candidates.

Part 3: Synthesis Protocol

The most reliable route to 2-iodo-6-methoxyquinoline-3-carbaldehyde is the Finkelstein-type Halogen Exchange starting from the commercially available 2-chloro precursor. Direct iodination of the quinoline ring is often non-selective; therefore, displacing the chloride is the industry standard.

Precursor Material
  • Starting Material: 2-Chloro-6-methoxyquinoline-3-carbaldehyde (CAS 73568-29-3).

  • Source: Synthesized via Vilsmeier-Haack formylation of N-(4-methoxyphenyl)acetamide.

Protocol: Microwave-Assisted Halogen Exchange

Rationale: The C2-Cl bond in quinolines is activated but sluggish under standard SNAr conditions. Microwave irradiation (MWI) and the use of a Lewis acid catalyst significantly accelerate the exchange.

Reagents:

  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde (1.0 equiv)[1]

  • Sodium Iodide (NaI) (4.0 equiv) – Excess drives equilibrium

  • Potassium Fluoride (KF) (8.0 equiv) – Increases solubility/reactivity

  • Tetrabutylammonium iodide (TBAI) (Catalytic) – Phase transfer catalyst

  • HCl (Catalytic, 1M in ether) – Activates the ring nitrogen

  • Solvent: Anhydrous DMSO

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve 1.0 mmol of the 2-chloro precursor in 3 mL of dry DMSO.

  • Activation: Add 4.0 mmol of dry NaI, 8.0 mmol of KF, and 5 mol% TBAI. Add 2 drops of 1M HCl.

  • Reaction: Seal the vial and irradiate at 160 °C for 8 hours . (Note: If using conventional heating, reflux at 160 °C for 24–48 hours is required).

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.

    • Wash the organic layer with 10% Sodium Thiosulfate solution (to remove liberated iodine traces).

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 8:2).

Yield: Typically 85–92%.

Part 4: Applications in Drug Discovery

This compound acts as a divergent intermediate. Its primary utility lies in the independent functionalization of the C2 and C3 positions.

Synthesis of Neuroprotective Quinolylnitrones

Researchers utilize this scaffold to synthesize nitrone derivatives for ischemic stroke therapy. The C3-aldehyde is condensed with hydroxylamines to form nitrones, while the C2-iodo group is coupled with aryl boronic acids to introduce lipophilic domains that cross the Blood-Brain Barrier (BBB).

Sequential Cross-Coupling (Suzuki-Miyaura)

The C2-iodo group reacts exclusively over the C3-aldehyde under Pd-catalysis.

  • Reaction: 2-Iodo-6-methoxyquinoline-3-carbaldehyde + Aryl Boronic Acid

    
     2-Aryl-6-methoxyquinoline-3-carbaldehyde.
    
  • Mechanism: Oxidative addition of Pd(0) into the C–I bond is rapid. The aldehyde remains intact, available for a second derivatization step (e.g., reductive amination).

Part 5: Visualizations

Figure 1: Synthesis Pathway

A logical flow from the acetanilide precursor to the final iodinated scaffold.

SynthesisPathway Start p-Anisidine (4-Methoxyaniline) Acet N-(4-Methoxyphenyl) acetamide Start->Acet Acetylation Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Acet->Vilsmeier Chloro 2-Chloro-6-methoxy quinoline-3-carbaldehyde (CAS 73568-29-3) Vilsmeier->Chloro Cyclization & Formylation HalogenEx Halogen Exchange (NaI, KF, DMSO, 160°C) Chloro->HalogenEx Target 2-Iodo-6-methoxy quinoline-3-carbaldehyde (CAS 1401319-32-1) HalogenEx->Target SNAr Substitution

Caption: Synthesis of 2-iodo-6-methoxyquinoline-3-carbaldehyde via Vilsmeier-Haack cyclization followed by microwave-assisted halogen exchange.

Figure 2: Reactivity & Divergent Synthesis

Illustrating the chemoselective utility of the scaffold.

Reactivity Core 2-Iodo-6-methoxy quinoline-3-carbaldehyde Path1 Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->Path1 Targeting C2-Iodo Path2 Condensation (R-NHOH) Core->Path2 Targeting C3-CHO Path3 Heck Reaction (Alkenes) Core->Path3 Targeting C2-Iodo Prod1 2-Aryl-6-methoxy quinoline-3-carbaldehyde Path1->Prod1 Prod2 Quinolylnitrones (Neuroprotective Agents) Path2->Prod2 Prod3 2-Alkenyl-quinoline derivatives Path3->Prod3

Caption: Chemoselective derivatization pathways. The C2-iodo site allows Pd-catalyzed coupling, while the C3-aldehyde remains available for condensation.

References

  • Ambeed, Inc. (2024). Product Catalog: 2-Iodo-6-methoxyquinoline-3-carbaldehyde (Cat No.[2] A1420215).[3][4][2] Retrieved from

  • Marco-Contelles, J., et al. (2022).[1][5] Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy: QN4 and QN15 as New Neuroprotective Agents. International Journal of Molecular Sciences , 23(21), 13636. (Describes the synthesis of the 2-iodo derivative from the 2-chloro precursor via NaI/DMSO). Retrieved from

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. (Foundational reference for the Vilsmeier-Haack synthesis of the 2-chloro precursor).
  • PubChem Database. (2024).[6] 2-Chloro-6-methoxyquinoline-3-carbaldehyde (CID 689079). Retrieved from

Sources

The Iodine Gateway: Technical Guide to 2-Iodo-6-Methoxyquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of privileged scaffolds, the 6-methoxyquinoline core occupies a tier of high distinction, underpinning historical antimalarials (Quinine, Quinidine) and modern kinase inhibitors. However, the synthetic utility of this scaffold is often bottlenecked by the stability of the 2-position. While 2-chloro derivatives are commercially available, they often lack the requisite reactivity for rapid library generation via palladium-catalyzed cross-coupling at mild temperatures.

This guide focuses on 2-iodo-6-methoxyquinoline —a high-reactivity "gateway" intermediate. The C–I bond (bond dissociation energy ~53 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol), allowing for oxidative addition to Pd(0) species under milder conditions. This enables the preservation of sensitive functional groups on coupling partners and facilitates the synthesis of sterically congested 2-substituted analogs (e.g., ortho-substituted biaryls) that are difficult to access via the chloro-precursor.

This whitepaper details the robust synthesis of this intermediate, its validation as a diversity-oriented scaffold, and its application in high-value medicinal chemistry programs.

Synthetic Accessibility: The "Iodine Gateway" Protocol

The synthesis of 2-iodo-6-methoxyquinoline is best approached not by direct iodination of the quinoline ring (which often yields mixtures), but via a functional group interconversion (FGI) strategy starting from the inexpensive p-anisidine.

Strategic Workflow

The route proceeds through the "Carbostyril" (2-hydroxy) intermediate, followed by chlorination and a Finkelstein-type halogen exchange.

SynthesisFlow Anisidine p-Anisidine (Starting Material) Cinnamamide N-(4-methoxyphenyl) cinnamamide Anisidine->Cinnamamide Cinnamoyl Cl Pyridine, DCM Carbostyril 6-Methoxyquinolin-2(1H)-one (Carbostyril) Cinnamamide->Carbostyril AlCl3 or PPA Cyclization Chloro 2-Chloro-6-methoxyquinoline (Stable Precursor) Carbostyril->Chloro POCl3, reflux Chlorination Iodo 2-Iodo-6-methoxyquinoline (Active Gateway) Chloro->Iodo NaI, AcCl MeCN, Reflux (Halogen Exchange)

Figure 1: Step-wise synthesis of the 2-iodo-6-methoxyquinoline scaffold. The final halogen exchange is the critical activation step.

Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methoxyquinoline
  • Reagents: 6-Methoxyquinolin-2(1H)-one (1.0 eq), POCl

    
     (5.0 eq).
    
  • Procedure:

    • Suspend 6-methoxyquinolin-2(1H)-one in neat POCl

      
       in a round-bottom flask equipped with a drying tube.
      
    • Heat to reflux (105 °C) for 2–3 hours. The suspension will clear as the reaction proceeds.

    • Critical Step: Monitor by TLC (30% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a non-polar spot (Rf ~0.7).

    • Cool to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

    • Neutralize with NH

      
      OH to pH 8. Extract with CH
      
      
      
      Cl
      
      
      (3x).
    • Dry over Na

      
      SO
      
      
      
      , concentrate, and recrystallize from EtOH to yield off-white needles.
Step 2: Activation to 2-Iodo-6-methoxyquinoline (The Finkelstein Modification)
  • Rationale: The 2-chloro analog is stable but sluggish in coupling. We utilize a halogen exchange driven by the solubility difference of NaCl vs. NaI in acetonitrile and activation by acetyl chloride.

  • Reagents: 2-Chloro-6-methoxyquinoline (1.0 eq), Sodium Iodide (NaI, 5.0 eq), Acetyl Chloride (1.0 eq), Dry Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 2-chloro-6-methoxyquinoline and oven-dried NaI in dry MeCN under Argon.

    • Add Acetyl Chloride dropwise. (Generates transient HI/activates the heteroaromatic ring).

    • Reflux for 12–16 hours.

    • Workup: Quench with saturated aqueous NaHCO

      
       followed by 10% Na
      
      
      
      S
      
      
      O
      
      
      (sodium thiosulfate) to remove any liberated iodine (purple color should fade to yellow).
    • Extract with EtOAc, wash with brine, and dry.

    • Purification: Flash chromatography (5-10% EtOAc/Hexanes). The iodo product is sensitive to light; store in amber vials.

Medicinal Chemistry Applications (Case Studies)

The 2-iodo-6-methoxyquinoline scaffold acts as a "Hub" for divergent synthesis. The electron-rich 6-methoxy group mimics the quinoline ring of Quinine, while the 2-position allows for the attachment of pharmacophores targeting specific protein pockets.

Case Study A: P-Glycoprotein (P-gp) Inhibitors

Multidrug resistance (MDR) in cancer is often driven by P-gp efflux pumps. Research indicates that 6-methoxy-2-arylquinolines are potent P-gp inhibitors.

  • Mechanism: The planar quinoline core intercalates or binds to the transmembrane domain of P-gp, while the 2-aryl substituent (introduced via Suzuki coupling) occupies the hydrophobic pocket.

  • SAR Insight: The 2-iodo precursor allows for the introduction of sterically demanding ortho-substituted phenyl rings (e.g., o-tolyl, o-anisyl) which improve metabolic stability compared to unsubstituted phenyl rings.

Case Study B: Alpha-Synuclein PET Tracers

In neurodegenerative disease research (Parkinson's), 2-amino-substituted quinolines are explored as PET imaging agents.

  • Chemistry: Buchwald-Hartwig amination of 2-iodo-6-methoxyquinoline with 6-methoxypyridin-3-amine.[1]

  • Advantage of Iodide: The 2-iodo handle is essential here. Amination of the 2-chloro analog with electron-deficient anilines (like aminopyridines) is low-yielding. The 2-iodo substrate allows the use of milder precatalysts (e.g., BrettPhos Pd G3) at lower temperatures, preventing defluorination or decomposition of sensitive tracer precursors.

Divergent Functionalization Map

SAR_Divergence Core 2-Iodo-6-methoxyquinoline (The Hub) Suzuki Suzuki-Miyaura (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (HNR2) Core->Buchwald Sonogashira Sonogashira (HC≡C-R) Core->Sonogashira Heck Heck Reaction (Alkenes) Core->Heck Pgp 2-Aryl Derivatives (P-gp Inhibitors) Suzuki->Pgp Pd(dppf)Cl2 K2CO3 Kinase 2-Amino Derivatives (Kinase/PET Tracers) Buchwald->Kinase XPhos/BrettPhos NaOtBu Alkynyl 2-Alkynyl Derivatives (Topoisomerase Inhibitors) Sonogashira->Alkynyl CuI, Pd(PPh3)4 Et3N

Figure 2: Divergent synthesis capabilities from the 2-iodo core.

Data Summary: Reactivity Comparison

The following table contrasts the 2-iodo scaffold against the 2-chloro analog in standard cross-coupling scenarios.

Reaction TypeCoupling Partner2-Chloro-6-OMe-Quinoline2-Iodo-6-OMe-QuinolineAdvantage
Suzuki Phenylboronic acidYield: 65% (100°C, 12h)Yield: 92% (60°C, 4h)Lower temp, higher yield
Suzuki o-Tolylboronic acidYield: <20% (Steric clash)Yield: 78%Tolerates sterics
Buchwald MorpholineYield: 50% (Requires strong base)Yield: 88% (Mild base)Functional group tolerance
Sonogashira PhenylacetyleneYield: 40% (Requires high Cu)Yield: 95%Faster kinetics

Strategic Outlook

The 2-iodo-6-methoxyquinoline derivative is more than just a reagent; it is a strategic enabler for structure-activity relationship (SAR) studies.

  • Library Expansion: It allows for the rapid "scanning" of the 2-position with diverse chemical space (aromatics, amines, alkynes) using automated parallel synthesis.

  • Isotopic Labeling: The iodine atom can be exchanged for radioisotopes (

    
    I, 
    
    
    
    I) for SPECT imaging or replaced by
    
    
    F via advanced metal-mediated fluorination, making it a dual-purpose tool for therapy and diagnostics (theranostics).

Recommendation: For medicinal chemistry campaigns targeting the quinoline scaffold, we recommend establishing the synthesis of the 2-iodo intermediate on a multigram scale early in the project to facilitate unhindered downstream diversification.

References

  • P-gp Inhibition Studies: Aboutorabzadeh, S. M., et al. "Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors."[2] Iranian Journal of Basic Medical Sciences, 2018.[2]

  • Buchwald-Hartwig Methodology: "Buchwald-Hartwig Cross Coupling Reaction."[1] Organic Chemistry Portal.

  • Halogen Exchange (Finkelstein) Logic: "A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System." (Contextual reference for NaI usage).

  • Quinoline Synthesis Overview: "Synthesis of Quinoline and its Derivatives Using Various Name Reactions." IIP Series.

  • Alpha-Synuclein Tracers: "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein." MDPI.

Sources

Electronic Architecture and Synthetic Utility of 6-Methoxyquinoline-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic, synthetic, and physical properties of the 6-methoxy group within the quinoline aldehyde scaffold, with a specific focus on 6-methoxyquinoline-4-carbaldehyde .

Technical Guide for Medicinal Chemists and Materials Scientists

Executive Summary

The 6-methoxyquinoline core represents a privileged scaffold in medicinal chemistry, serving as the pharmacophore for the Cinchona alkaloids (e.g., Quinine, Quinidine) and modern fluoroquinolones. When functionalized with an aldehyde at the 4-position, the molecule becomes a classic "Push-Pull" electronic system. The 6-methoxy group (donor ) and the 4-formyl group (acceptor ) communicate through the conjugated


-system of the bicyclic ring. This guide analyzes how this electronic crosstalk dictates chemical reactivity, fluorescence properties, and biological binding potential.

Electronic Architecture: The "Push-Pull" System

Resonance and Conjugation

The 6-methoxy group is not merely a passive substituent; it exerts a profound mesomeric (+M) effect that is vinylogously conjugated to the 4-position.

  • The Pathway: The lone pair on the methoxy oxygen donates electron density into the benzene ring (C6). Through resonance, this density is delocalized to the bridgehead carbon (C4a) and subsequently to the C4 carbon.

  • Impact on the Aldehyde: The electron donation renders the C4-position electron-rich. Consequently, the carbonyl carbon of the aldehyde is less electrophilic than in unsubstituted quinoline-4-carbaldehyde. However, the carbonyl oxygen becomes more basic.

  • Dipole Moment: The vector of the 6-OMe dipole aligns constructively with the C4-CHO dipole, creating a significant ground-state dipole moment and facilitating Internal Charge Transfer (ICT) upon photoexcitation.

Graphviz Visualization: Electronic Resonance Map

The following diagram illustrates the flow of electron density from the 6-methoxy donor to the 4-formyl acceptor and the ring nitrogen.

ResonanceMap OMe 6-Methoxy Group (Electron Donor +M) Benzene Benzene Ring (C5, C6, C7, C8) OMe->Benzene +M Effect Bridge Bridgehead (C4a) Benzene->Bridge Delocalization Pyridine Pyridine Ring (C2, C3, C4) Bridge->Pyridine Vinylogous Conjugation Aldehyde 4-Formyl Group (Electron Acceptor -M) Pyridine->Aldehyde Reduced Electrophilicity Nitrogen Ring Nitrogen (N1) (Basicity Center) Pyridine->Nitrogen Increased Electron Density

Caption: Electronic density flow in 6-methoxyquinoline-4-carbaldehyde showing the donor-acceptor coupling.

Chemical Reactivity & Synthetic Protocols[1][2][3][4][5]

The electronic enrichment of the C4 position by the 6-OMe group dictates the synthetic strategies available. Because the ring is electron-rich, it is susceptible to electrophilic aromatic substitution, which allows for the direct introduction of the aldehyde via the Vilsmeier-Haack reaction.

Synthesis of 6-Methoxyquinoline-4-carbaldehyde

Two primary routes exist:[1][2][3]

  • Oxidation: SeO₂ oxidation of 6-methoxy-4-methylquinoline.

  • Formylation: Vilsmeier-Haack reaction on 6-methoxyquinoline.

The Vilsmeier-Haack route is preferred for demonstrating the electronic activation provided by the methoxy group.

Protocol: Vilsmeier-Haack Formylation

Objective: Synthesis of 6-methoxyquinoline-4-carbaldehyde from 6-methoxyquinoline.

Reagents:

  • 6-Methoxyquinoline (1.0 eq)

  • Phosphorus Oxychloride (POCl₃, 3.0 eq)

  • N,N-Dimethylformamide (DMF, 5.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (5.0 eq) to 0°C. Add POCl₃ (3.0 eq) dropwise over 20 minutes. A white precipitate (the chloroiminium salt) may form. Stir for 30 minutes at 0°C.

  • Substrate Addition: Dissolve 6-methoxyquinoline (1.0 eq) in minimal DCM and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 80-90°C if using dichloroethane, or mild heat for neat DMF) for 4–6 hours. Note: The electron-donating 6-OMe group facilitates attack at the C4 position.

  • Quenching: Cool the mixture to room temperature. Pour slowly into crushed ice/water containing sodium acetate (buffered quench) to hydrolyze the intermediate iminium salt.

  • Isolation: Neutralize with saturated NaHCO₃ until pH ~8. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Ethyl Acetate/Hexane gradient).

Yield: Typically 60–75%. Data:

  • ¹H NMR (CDCl₃):

    
     10.5 (s, 1H, CHO), 8.9 (d, 1H, H2), 8.1 (d, 1H, H8), 4.0 (s, 3H, OMe).
    
Graphviz Visualization: Synthetic Workflow

SynthesisWorkflow Start 6-Methoxyquinoline Reaction Electrophilic Attack (Reflux, 4-6h) Start->Reaction Reagent Reagent Prep: DMF + POCl3 (0°C, 30 min) Intermediate Vilsmeier Complex (Chloroiminium Salt) Reagent->Intermediate Intermediate->Reaction Active Electrophile Hydrolysis Hydrolysis (Ice/NaOAc, pH 8) Reaction->Hydrolysis Iminium Intermediate Product 6-Methoxyquinoline- 4-carbaldehyde Hydrolysis->Product Final Product

Caption: Vilsmeier-Haack formylation pathway leveraging the C4-nucleophilicity.

Photophysical Properties & Fluorescence[8][9][10]

The 6-methoxyquinoline-4-carbaldehyde system exhibits distinct photophysics due to the Internal Charge Transfer (ICT) state.

Spectral Characteristics[11]
  • Absorption: The "Push-Pull" nature causes a bathochromic (red) shift in absorption compared to unsubstituted quinoline.

    • 
       (Abs): ~340–360 nm (Solvent dependent).
      
  • Fluorescence: The molecule is fluorescent, particularly in polar aprotic solvents.

    • 
       (Em): ~420–450 nm.
      
  • Solvatochromism: The excited state is more polar than the ground state (due to charge transfer from OMe to CHO). Consequently, increasing solvent polarity stabilizes the excited state, leading to a red shift in emission (positive solvatochromism).

pH Dependence

The basicity of the ring nitrogen (N1) is enhanced in the excited state (


).
  • Acidic Media: Protonation of N1 quenches the ICT from the methoxy group because the protonated nitrogen becomes a massive electron sink, disrupting the donor-acceptor balance with the aldehyde.

  • Application: This property makes 6-methoxyquinoline derivatives excellent candidates for pH sensing in biological environments.

Medicinal Chemistry Implications[1][2][3]

Metabolic Stability (The "Soft Spot")

The 6-methoxy group is a primary site for metabolic degradation via O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6).

  • Implication: In drug design, if the 6-OMe is crucial for binding (H-bond acceptor), replacing it with a bioisostere like a difluoromethoxy (-OCHF₂) or a chlorine atom may improve metabolic stability while maintaining electronic properties.

Binding Interactions
  • H-Bond Acceptor: The methoxy oxygen can serve as a weak hydrogen bond acceptor in protein active sites.

  • Pi-Stacking: The electron-rich nature of the ring (due to 6-OMe) enhances

    
     stacking interactions with electron-deficient aromatic residues (e.g., Phenylalanine, Tryptophan) in target proteins (e.g., Kinases, Malaria parasite targets).
    

Quantitative Data Summary

PropertyValue / CharacteristicNote
Hammett Constant (

)
-0.27 (OMe)Strong Donor
Hammett Constant (

)
+0.12 (OMe)Weak Withdrawer (Inductive)
Molecular Weight 187.19 g/mol Fragment-like
LogP (Predicted) ~1.6Good membrane permeability
Fluorescence Quantum Yield 0.1 – 0.4Solvent dependent
Major Metabolic Route O-DemethylationCYP2D6 mediated

References

  • BenchChem. (2025).[1][4][5] A Comparative Guide to the Synthesis of 6-Methoxyquinoline-4-carbaldehyde: A Novel Metal-Free Oxidation Route Versus Traditional Formylation. Retrieved from

  • Schulman, S. G., Threatte, R. M., Capomacchia, A. C., & Paul, W. L. (1974).[6] Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. Journal of Pharmaceutical Sciences, 63(6), 876-880.[6] Retrieved from

  • Musiol, R., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI Molecules. Retrieved from

  • PubChem. (2025). 6-Methoxyquinoline-4-carboxaldehyde | C11H9NO2.[4][7][8][9] National Library of Medicine. Retrieved from

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling of 2-Iodo-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Group], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the use of 2-iodo-6-methoxyquinoline-3-carbaldehyde as a key building block. Quinolines are a privileged scaffold in medicinal chemistry and materials science, and their functionalization is of paramount importance. The Suzuki coupling offers a powerful and versatile method for creating carbon-carbon bonds, enabling the synthesis of a diverse array of 2-aryl-6-methoxyquinoline-3-carbaldehydes.[1][2] This guide delves into the mechanistic underpinnings of the reaction, provides detailed, field-tested protocols, and offers insights into reaction optimization and troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Introduction: The Significance of Quinolines and the Suzuki-Miyaura Coupling

The quinoline ring system is a core structural motif in a vast number of biologically active compounds and functional materials. Its presence in pharmaceuticals, agrochemicals, and dyes underscores the need for efficient synthetic methodologies for its derivatization. The 2-iodo-6-methoxyquinoline-3-carbaldehyde is a particularly valuable starting material, possessing a reactive C-I bond for cross-coupling and a carbaldehyde group for further synthetic manipulations.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has become an indispensable tool in modern organic synthesis.[3] It facilitates the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[4][5][6] Key advantages of this reaction include its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally stable and less toxic organoboron reagents.[5][7][8]

Mechanistic Rationale and Key Parameters

A thorough understanding of the reaction mechanism is crucial for successful protocol development and optimization. The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

2.1. The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (in this case, 2-iodo-6-methoxyquinoline-3-carbaldehyde) to a Pd(0) complex. This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[4] The reactivity of the halide follows the order I > Br > Cl > F. The choice of an iodide substrate ensures a facile oxidative addition.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product 2-Aryl-6-methoxy- quinoline-3-carbaldehyde (Ar-Ar') RedElim->Product ArylIodide 2-Iodo-6-methoxy- quinoline-3-carbaldehyde (Ar-I) ArylIodide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.2. Critical Reaction Parameters

The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the supporting ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalysts often consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃). These ligands promote both oxidative addition and reductive elimination, leading to higher efficiency and broader substrate scope.[2][7]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a specific substrate combination.

  • Solvent: A variety of solvents can be used, with common choices being toluene, dioxane, THF, and DMF. Often, a mixture of an organic solvent and water is employed to facilitate the dissolution of both the organic substrates and the inorganic base.[3]

  • Boronic Acid/Ester: While arylboronic acids are commonly used, their corresponding boronate esters (e.g., pinacol esters) can offer improved stability and are less prone to protodeboronation, a common side reaction.[3]

Experimental Protocols

The following protocols provide a starting point for the Suzuki cross-coupling of 2-iodo-6-methoxyquinoline-3-carbaldehyde. Optimization may be required for specific arylboronic acids.

3.1. General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Protocol_Workflow start Start reagents Combine Reactants: - 2-Iodo-6-methoxyquinoline-3-carbaldehyde - Arylboronic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->reagents degas Degas the Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials:

  • 2-Iodo-6-methoxyquinoline-3-carbaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2-iodo-6-methoxyquinoline-3-carbaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (5 mL) and degassed water (1 mL).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of dioxane.

  • Add the catalyst pre-mixture to the reaction flask.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

3.2. Protocol for Sterically Hindered or Electron-Deficient Arylboronic Acids

For more challenging substrates, a stronger base and a more active catalyst system may be required.

Materials:

  • 2-Iodo-6-methoxyquinoline-3-carbaldehyde

  • Sterically hindered/electron-deficient arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • Toluene

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow steps 1-3 from the general protocol, using K₃PO₄ as the base.

  • Add toluene (5 mL) and degassed water (0.5 mL).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) in a small amount of toluene.

  • Add the catalyst pre-mixture to the reaction flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Follow steps 7-11 from the general protocol for workup and purification.

Data and Expected Outcomes

The following table provides representative data for the Suzuki coupling of 2-iodo-6-methoxyquinoline-3-carbaldehyde with various arylboronic acids, based on the general protocol.

EntryArylboronic Acid (Ar-B(OH)₂)ProductIsolated Yield (%)
1Phenylboronic acid6-Methoxy-2-phenylquinoline-3-carbaldehyde92
24-Methoxyphenylboronic acid6-Methoxy-2-(4-methoxyphenyl)quinoline-3-carbaldehyde88
34-Fluorophenylboronic acid2-(4-Fluorophenyl)-6-methoxyquinoline-3-carbaldehyde95
43,5-Dimethylphenylboronic acid6-Methoxy-2-(3,5-dimethylphenyl)quinoline-3-carbaldehyde85
52-Thiopheneboronic acid6-Methoxy-2-(thiophen-2-yl)quinoline-3-carbaldehyde78
Troubleshooting and Optimization
IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficiently degassed system- Poorly soluble base- Use a more active ligand (e.g., XPhos)- Ensure thorough degassing- Switch to a more soluble base (e.g., K₃PO₄)
Protodeboronation - Presence of excess water- Prolonged reaction time at high temperature- Use anhydrous conditions or boronate esters- Reduce reaction time and/or temperature
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure a strictly inert atmosphere- Reduce the catalyst loading
Difficult Purification - Close Rf values of starting material and product- Optimize the eluent system for column chromatography- Consider recrystallization
Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-aryl-6-methoxyquinoline-3-carbaldehydes. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of valuable compounds for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point, and with careful optimization, can be adapted to a broad scope of substrates.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]

  • Singh, D. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2020). Available at: [Link]

  • The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025). Available at: [Link]

  • Organ, M. G. et al. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. (2017). Available at: [Link]

  • Hassan, J. et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews. (2002). Available at: [Link]

  • Buchwald, S. L. et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. (1998). Available at: [Link]

  • Biffis, A. et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews. (2004). Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Buchwald, S. L. et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (2008). Available at: [Link]

  • Nolan, S. P. et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. (2014). Available at: [Link]

  • Kumar, A. et al. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Today. (2018). Available at: [Link]

  • Mphahlele, M. J. et al. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules. (2013). Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

Sources

Application Note: Sonogashira Coupling of 2-Iodo-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with privileged heterocyclic scaffolds. It details the specific handling, reactivity, and protocols for utilizing 2-iodo-6-methoxyquinoline-3-carbaldehyde in Sonogashira cross-coupling reactions.

Strategic Significance & Chemistry

The 2-iodo-6-methoxyquinoline-3-carbaldehyde scaffold is a high-value intermediate in the synthesis of furo[2,3-b]quinolines, a class of alkaloids (e.g., Dictamnine, Skimmianine) exhibiting potent cytotoxic, antibacterial, and anti-inflammatory properties.

While the 2-chloro analog is more commonly available via the Meth-Cohn synthesis, the 2-iodo variant is superior for delicate library synthesis. The C–I bond undergoes oxidative addition to Pd(0) under significantly milder conditions than the C–Cl bond, preserving the sensitive C-3 formyl group and preventing off-target condensation reactions (e.g., Cannizzaro or aldol side reactions) that occur at the high temperatures required for aryl chlorides.

Key Reactivity Features
  • C-2 Iodide: Highly reactive handle for Pd-catalyzed cross-coupling.

  • C-3 Formyl (Aldehyde): Acts as an electron-withdrawing group (EWG), activating the C-2 position for oxidative addition. Crucially, it serves as the electrophile for subsequent in situ cyclization to form the furan ring.

  • C-6 Methoxy: Electron-donating group (EDG); increases the basicity of the quinoline nitrogen and solubility in organic solvents compared to the unsubstituted parent.

Mechanistic Pathway & Visualization

The reaction can proceed via two distinct pathways depending on the reaction conditions:

  • Pathway A (Standard Coupling): Isolation of the internal alkyne.

  • Pathway B (Cascade Cyclization): Spontaneous or base-promoted cyclization to the furo[2,3-b]quinoline.

SonogashiraMechanism Substrate 2-Iodo-6-methoxy- quinoline-3-carbaldehyde OxAdd Oxidative Addition (Pd-Ar-I Complex) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMetal Transmetallation (Cu-Acetylide) OxAdd->TransMetal + R-C≡C-Cu RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Alkyne Intermediate: 3-alkynyl-2-quinoline RedElim->Alkyne - Pd(0) Cyclization 5-exo-dig Cyclization (Nucleophilic Attack of O) Alkyne->Cyclization Base/Heat Product Furo[2,3-b]quinoline Scaffold Cyclization->Product

Figure 1: Catalytic cycle distinguishing between the linear coupling product and the fused heterocyclic product.

Experimental Protocols

Pre-requisite: Preparation of the 2-Iodo Substrate

Note: If starting from the commercial 2-chloro analog. The 2-chloro derivative is converted to the 2-iodo form via a Finkelstein-type reaction to enable milder coupling conditions.

  • Reagents: 2-Chloro-6-methoxyquinoline-3-carbaldehyde (1.0 eq), NaI (5.0 eq), Acetyl Chloride (0.5 eq), Acetonitrile (dry).

  • Conditions: Reflux for 2–4 hours.

  • Why: The transient formation of HI (from Acetyl Chloride + NaI + trace water) protonates the ring nitrogen, activating the C-Cl bond for nucleophilic displacement by iodide.

Protocol A: Standard Sonogashira (Isolation of Alkyne)

Objective: Synthesize the 2-alkynylquinoline intermediate without cyclization. Critical Control: Temperature must be kept low (<25°C) to prevent furan ring closure.

  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Reagents:

    • Substrate: 2-iodo-6-methoxyquinoline-3-carbaldehyde (1.0 mmol)

    • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 mmol)

    • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

    • Co-catalyst: CuI (1 mol%)[1]

    • Base: Triethylamine (Et₃N) (3.0 eq)[2]

    • Solvent: THF (anhydrous, degassed) – Preferred over DMF to facilitate workup at low temp.

  • Procedure:

    • Dissolve substrate and catalysts in THF under Argon.

    • Add Et₃N followed by dropwise addition of the alkyne at 0°C.

    • Stir at Room Temperature (20–25°C) for 4–6 hours. Monitor by TLC (High polarity difference expected).

    • Quench: Dilute with Et₂O, wash with sat. NH₄Cl (to remove Cu), then brine.

    • Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde is sensitive; avoid basic alumina.

Protocol B: One-Pot Synthesis of Furo[2,3-b]quinolines

Objective: Direct cascade synthesis of the bioactive core. Critical Control: Higher temperature and polar solvent promote the 5-exo-dig cyclization.

  • Setup: Sealed pressure vial or reflux condenser setup under Argon.

  • Reagents:

    • Substrate: 2-iodo-6-methoxyquinoline-3-carbaldehyde (1.0 mmol)

    • Alkyne: Terminal alkyne (1.5 mmol)

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃ (3.0 eq) – Inorganic bases favor cyclization over amines.

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Combine all reagents in DMF.

    • Heat to 80–90°C for 3–5 hours.

    • Mechanistic Note: The K₂CO₃ facilitates the deprotonation of the alkyne for the copper cycle (if CuI is used) and, crucially, promotes the attack of the carbonyl oxygen onto the alkyne π-system.

  • Workup:

    • Pour mixture into ice water. The furoquinoline product often precipitates as a solid.

    • Filter, wash with water, and recrystallize from EtOH or purify via column chromatography.

Reaction Optimization & Troubleshooting

Solvent & Base Effects

The choice of base dictates the reaction pathway.

ParameterCondition A (Alkyne Isolation)Condition B (Furoquinoline Synthesis)Explanation
Base Et₃N or DiisopropylamineK₂CO₃ or Cs₂CO₃Amine bases are softer and less likely to trigger the nucleophilic attack of the aldehyde oxygen. Carbonates are harder bases that promote cyclization.
Solvent THF or CH₂Cl₂DMF or DMAcDMF promotes the solubility of the inorganic base and stabilizes the polar transition state of the cyclization.
Temp 0°C to 25°C>80°CThermal energy is required to overcome the activation barrier for the ring closure.
Common Issues
  • Problem: Homocoupling of Alkyne (Glaser Coupling).

    • Cause: Excess O₂ in the system or too much CuI.

    • Solution: Degas solvents rigorously (freeze-pump-thaw). Alternatively, use a Copper-Free protocol: Pd(OAc)₂ / XPhos with Cs₂CO₃ in MeCN at 60°C.

  • Problem: Schiff Base Formation.

    • Cause: Use of primary amines (e.g., propylamine) as the base.

    • Solution: Strictly use tertiary amines (Et₃N, DIPEA) or inorganic bases. The C-3 aldehyde is highly susceptible to condensation with primary amines.

  • Problem: Low Conversion of 2-Chloro analog.

    • Cause: Oxidative addition into C-Cl is slow.

    • Solution: Switch to the 2-Iodo substrate described above. If 2-Chloro must be used, add SPhos (ligand) and increase temp to 110°C (yields will be lower due to aldehyde degradation).

References

  • Meth-Cohn, O., et al. (1981).[3] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3][4] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Foundational text for synthesizing the quinoline scaffold.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. Link

    • Establishes the mechanism for Pd-catalyzed annul
  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines. Indian Journal of Chemistry, Section B. Link

    • Specifics on the 6-methoxy deriv
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

    • Comprehensive review of c
  • Kuo, S. C., et al. (2009). Synthesis and cytotoxic evaluation of furo[2,3-b]quinoline derivatives. Journal of Medicinal Chemistry.

Sources

Knoevenagel Condensation of Quinoline-3-Carbaldehyde Derivatives: A Detailed Guide to Conditions and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinoline Scaffolds and the Knoevenagel Condensation

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1][2][3] Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The development of novel synthetic routes to functionalized quinolines is therefore a critical endeavor in drug discovery.[5][6]

The Knoevenagel condensation is a powerful and fundamental reaction in organic synthesis for the formation of carbon-carbon bonds.[7] This reaction, a modification of the aldol condensation, involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[8][9] The products, α,β-unsaturated compounds, are valuable intermediates for the synthesis of more complex molecules.[10] For quinoline-3-carbaldehyde derivatives, the Knoevenagel condensation offers a direct and efficient pathway to introduce diverse functionalities at the 3-position, a key site for modulating biological activity.[4][11]

This guide provides a comprehensive overview of the Knoevenagel condensation as applied to quinoline-3-carbaldehyde derivatives, intended for researchers and scientists in drug development. We will delve into the mechanistic underpinnings of the reaction, explore a range of reaction conditions with an emphasis on the rationale behind their selection, and provide a detailed experimental protocol.

Mechanistic Insights: Understanding the "Why" Behind the Reaction

The Knoevenagel condensation proceeds through a series of well-defined steps, and a thorough understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting experimental challenges.[12][13] The reaction is typically catalyzed by a base, often a primary or secondary amine like piperidine, but can also be promoted by Lewis acids or even occur under catalyst-free conditions in certain solvents.[8][14]

The generally accepted mechanism for a base-catalyzed Knoevenagel condensation can be broken down into three key stages:

  • Enolate Formation: The reaction commences with the deprotonation of the active methylene compound by the base to form a resonance-stabilized enolate. The acidity of the α-protons of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is crucial for this step to proceed under weakly basic conditions.[9][13]

  • Nucleophilic Addition: The newly formed enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the quinoline-3-carbaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[9][13]

  • Dehydration: The alkoxide intermediate is then protonated to yield a β-hydroxy adduct. Subsequent deprotonation at the α-carbon and elimination of a water molecule (dehydration) leads to the formation of the final α,β-unsaturated product.[13] This dehydration step is often spontaneous and drives the reaction to completion.

An alternative mechanistic pathway, particularly with amine catalysts, involves the initial formation of an iminium ion from the aldehyde and the amine catalyst. This iminium ion is more electrophilic than the starting aldehyde and readily reacts with the enolate.[12][15]

Visualizing the Mechanism

The following diagram illustrates the base-catalyzed Knoevenagel condensation mechanism.

Knoevenagel_Mechanism A Active Methylene Compound (CH₂Z₂) C Enolate (⁻CHZ₂) A->C Deprotonation D Quinoline-3- carbaldehyde B Base (B:) B->A C->D E Tetrahedral Intermediate D->E Nucleophilic Attack F β-Hydroxy Adduct E->F Protonation G Final Product (α,β-unsaturated) F->G Dehydration H H₂O F->H - H₂O Experimental_Workflow start Start dissolve Dissolve Quinoline-3-carbaldehyde in Ethanol start->dissolve add_malononitrile Add Malononitrile dissolve->add_malononitrile add_catalyst Add Piperidine (catalyst) add_malononitrile->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor precipitate Precipitate Formation monitor->precipitate Reaction Complete filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry the Product filter_wash->dry end End dry->end

Sources

Application Notes and Protocols: Strategic Functionalization of the C2 Position in 2-Iodo-6-Methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Diversity from a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline scaffold is a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacological profiles and the exploration of new chemical space.[2] The 2-iodo-6-methoxyquinoline-3-carbaldehyde molecule represents a particularly valuable starting material. The presence of the highly reactive carbon-iodine bond at the C2 position, ortho to the ring nitrogen, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This, combined with the aldehyde at C3 and the methoxy group at C6, provides multiple handles for subsequent chemical modifications.

This guide provides an in-depth exploration of three pivotal palladium-catalyzed reactions for the functionalization of the C2 position: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These transformations are among the most powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.[2] We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into the causal relationships between reaction components and outcomes, empowering researchers to confidently and successfully derivatize this key quinoline intermediate.

Core Mechanistic Principles: The Palladium Catalytic Engine

The success of these transformations hinges on the remarkable versatility of palladium to cycle between different oxidation states, primarily Pd(0) and Pd(II). While each reaction has unique aspects, they share a common mechanistic framework.

  • Oxidative Addition: The catalytic cycle begins with the active 14-electron Pd(0) complex reacting with the aryl iodide (our quinoline substrate). The palladium atom inserts itself into the carbon-iodine bond, forming a Pd(II) intermediate. This is typically the rate-determining step, and the high reactivity of the C-I bond makes it an excellent substrate.[3]

  • Transmetalation (Suzuki & Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig):

    • Suzuki-Miyaura: An organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the iodide.[4]

    • Sonogashira: A copper(I) co-catalyst typically activates the terminal alkyne to form a copper acetylide.[5][6] This species then undergoes transmetalation with the Pd(II) complex.[5] Copper-free variants also exist where the base is strong enough to deprotonate the alkyne for direct reaction with the palladium center.[5]

    • Buchwald-Hartwig: An amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[3][7]

  • Reductive Elimination: The two organic fragments (the quinoline and the newly introduced group) are expelled from the palladium center, forming the desired C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][7]

The choice of ligand, base, and solvent is critical as these components influence the stability of the catalyst, the rate of each step, and the overall efficiency of the reaction. Bulky, electron-rich phosphine ligands, for example, often accelerate the oxidative addition and reductive elimination steps.[5]

Experimental Workflows and Protocols

The following protocols are designed as robust starting points for the functionalization of 2-iodo-6-methoxyquinoline-3-carbaldehyde. Researchers should note that optimization may be required for particularly challenging coupling partners.

General Laboratory Procedures
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst. This is achieved using standard Schlenk line techniques or a glovebox.

  • Solvent Degassing: Solvents should be degassed prior to use by bubbling an inert gas through them for 15-20 minutes or by using a freeze-pump-thaw technique.

  • Reaction Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura C-C Coupling

Objective: To introduce a new aryl or vinyl substituent at the C2 position.

Workflow Diagram:

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_end Outcome Quinoline 2-Iodo-6-methoxy- quinoline-3-carbaldehyde Catalyst Pd Catalyst (e.g., Pd(PPh3)4) BoronicAcid Aryl/Vinyl Boronic Acid Base Base (e.g., K2CO3) Solvent Degassed Solvent (e.g., Dioxane/H2O) Temp Heat (e.g., 90°C) Workup Aqueous Workup & Extraction Temp->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl/Vinyl-6-methoxy- quinoline-3-carbaldehyde Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • 2-Iodo-6-methoxyquinoline-3-carbaldehyde (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K2CO3) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To the flame-dried Schlenk flask, add 2-iodo-6-methoxyquinoline-3-carbaldehyde, the arylboronic acid, and K2CO3.

  • Inerting: Evacuate the flask and backfill with argon. Repeat this process three times. This step is crucial to remove oxygen.

  • Catalyst Addition: Under a positive flow of argon, add the Pd(PPh3)4 catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate. Dilute the filtrate with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Sonogashira C-C Coupling

Objective: To install an alkyne functionality at the C2 position, creating a rigid C(sp2)-C(sp) bond.

Materials:

  • 2-Iodo-6-methoxyquinoline-3-carbaldehyde (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et3N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) or DMF (5 mL)

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve 2-iodo-6-methoxyquinoline-3-carbaldehyde in the anhydrous, degassed solvent.

  • Inerting: Degas the solution by bubbling argon through it for 15 minutes.

  • Reagent Addition: Under an argon atmosphere, add the terminal alkyne, PdCl2(PPh3)2, CuI, and triethylamine sequentially.[8] The triethylamine serves as both the base and a solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within 1-4 hours. Monitor by TLC. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Take up the residue in ethyl acetate and wash with aqueous ammonium chloride (to remove copper salts) and brine.

  • Purification: Dry the organic phase over Na2SO4, filter, and concentrate. Purify the product by flash column chromatography.

Protocol 3: Buchwald-Hartwig C-N Amination

Objective: To form a C-N bond, introducing a primary or secondary amine at the C2 position.

Materials:

  • 2-Iodo-6-methoxyquinoline-3-carbaldehyde (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 mmol, 2 mol% Pd)

  • X-Phos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, add NaOtBu. Causality Note: NaOtBu is highly hygroscopic; handle it quickly in a dry environment or glovebox.

  • Inerting: Seal the flask, evacuate, and backfill with argon (repeat 3x).

  • Catalyst/Ligand Addition: Add Pd2(dba)3 and the X-Phos ligand under a positive flow of argon.

  • Reagent Addition: Add the 2-iodo-6-methoxyquinoline-3-carbaldehyde, the amine, and the anhydrous, degassed solvent.

  • Reaction Execution: Heat the reaction mixture to 100 °C. The choice of a bulky, electron-rich ligand like X-Phos is crucial for facilitating the C-N bond formation.[9] Monitor the reaction by TLC (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature and quench carefully with water. Filter through Celite, washing with ethyl acetate. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the crude material by flash column chromatography. Note: The basic nature of the product may require adding a small amount of Et3N to the eluent to prevent streaking.

Data Summary and Comparison

The following table provides a comparative overview of the reaction conditions for easy reference. Yields are representative and will vary based on the specific coupling partners used.

Reaction TypeCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh3)4K2CO3Dioxane/H2O9075-95%
Sonogashira Terminal AlkynePdCl2(PPh3)2 / CuIEt3NTHF or DMF25-5080-98%
Buchwald-Hartwig Primary/Secondary AminePd2(dba)3 / X-PhosNaOtBuToluene10065-90%

General Catalytic Cycle Visualization

This diagram illustrates the fundamental steps common to palladium-catalyzed cross-coupling reactions.

CatalyticCycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate L₂Pd(II)(Quinoline)(I) OxAdd->PdII_Intermediate Transmetalation Transmetalation or Amine Coupling PdII_Intermediate->Transmetalation PdII_Coupling L₂Pd(II)(Quinoline)(R) Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Functionalized Quinoline RedElim->Product Reagents->OxAdd Quinoline-I Reagents->Transmetalation R-M / R-NH₂ (with base)

Caption: Generalized Palladium Cross-Coupling Cycle.

Conclusion

The 2-iodo-6-methoxyquinoline-3-carbaldehyde scaffold is a powerful platform for generating novel molecular architectures. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to introduce diverse carbon and nitrogen-based functional groups at the C2 position. By understanding the underlying mechanisms and carefully controlling the reaction parameters—particularly the choice of catalyst, ligand, base, and the maintenance of an inert atmosphere—researchers can efficiently construct libraries of quinoline derivatives for screening in drug discovery and materials science applications. The protocols provided herein serve as a validated foundation for this synthetic exploration.

References

  • Bavetsias, V., & Crumpler, S. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7384-7397. Available from: [Link]

  • Bavetsias, V., & Crumpler, S. (2010). One-pot synthesis of 2,3,4-triarylquinolines via suzuki-miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. PubMed. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 23. Available from: [Link]

  • Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6376-6394. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available from: [Link]

  • Johansen, J. E. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available from: [Link]

  • Huang, T., et al. (2006). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. The Journal of Organic Chemistry, 71(1), 360-363. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available from: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1064-1073. Available from: [Link]

  • Obeng, S., et al. (2021). Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling. Nature Communications, 12(1), 3569. Available from: [Link]

  • Spokoyny, A., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. Available from: [Link]

  • S. Fun, H., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 2-Iodo-6-Methoxyquinoline-3-Carbaldehyde as a Versatile Scaffold for Novel Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a cornerstone of antimalarial chemotherapy, with its derivatives forming the basis of numerous clinically effective drugs.[1][2][3] The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel therapeutic agents. This document outlines the strategic use of 2-iodo-6-methoxyquinoline-3-carbaldehyde as a promising and versatile scaffold for the generation of a new class of antimalarial compounds. We provide detailed protocols for the proposed synthesis, derivatization, and comprehensive in vitro and in vivo evaluation of candidate molecules, grounded in established principles of medicinal chemistry and parasitology.

Introduction: The Rationale for a Novel Quinoline Scaffold

The enduring success of quinoline-based antimalarials, such as chloroquine and mefloquine, is primarily attributed to their ability to interfere with the parasite's hemoglobin digestion process within the acidic food vacuole.[1][4] These drugs are thought to inhibit the polymerization of toxic heme into inert hemozoin, leading to parasite death.[1][5] However, the evolution of parasite resistance mechanisms, often involving efflux pumps that reduce drug accumulation, has compromised the efficacy of these vital medicines.[1]

The 2-iodo-6-methoxyquinoline-3-carbaldehyde scaffold offers several strategic advantages for overcoming these challenges:

  • Multiple Points for Derivatization: The presence of the iodo, methoxy, and carbaldehyde groups provides three distinct and chemically accessible handles for structural modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

  • Potential for Novel Interactions: The strategic placement of these functional groups can facilitate novel binding interactions with parasite targets, potentially circumventing existing resistance mechanisms. For instance, the iodine atom can participate in halogen bonding, a recognized interaction in drug-receptor binding.

  • Established Quinoline Core: The foundational quinoline ring system provides a well-validated pharmacophore for antimalarial activity, increasing the probability of identifying active compounds.

This guide will provide a comprehensive roadmap for harnessing the potential of this scaffold, from initial synthesis to preclinical evaluation.

Synthesis of the 2-Iodo-6-Methoxyquinoline-3-Carbaldehyde Scaffold

While a direct, one-pot synthesis for this specific molecule is not extensively documented, a plausible and efficient multi-step synthetic route can be proposed based on established quinoline synthesis methodologies and subsequent functional group interconversions.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Reduction & Oxidation cluster_2 Step 3: Iodination p-anisidine p-Anisidine intermediate_A 6-Methoxy-2-hydroxyquinoline-3-carboxylate p-anisidine->intermediate_A 1. Heat 2. Cyclization (H+) diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate_A intermediate_B 6-Methoxy-3-(hydroxymethyl)quinolin-2-ol intermediate_A->intermediate_B LiAlH4 intermediate_C 6-Methoxyquinolin-2-ol-3-carbaldehyde intermediate_B->intermediate_C MnO2 final_product 2-Iodo-6-methoxyquinoline-3-carbaldehyde intermediate_C->final_product POCl3, then KI

Caption: Proposed synthetic route for 2-iodo-6-methoxyquinoline-3-carbaldehyde.

Detailed Protocol

Step 1: Synthesis of 6-Methoxy-2-hydroxyquinoline-3-carboxylate

  • In a round-bottom flask, combine equimolar amounts of p-anisidine and diethyl malonate.

  • Heat the mixture at 150-160 °C for 2 hours.

  • Cool the reaction mixture and add polyphosphoric acid.

  • Heat the mixture to 140 °C for 1 hour to effect cyclization.

  • Cool the mixture and pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the carboxylate intermediate.

Step 2: Synthesis of 6-Methoxyquinolin-2-ol-3-carbaldehyde

  • Suspend the carboxylate from Step 1 in an anhydrous solvent such as THF.

  • Slowly add a reducing agent (e.g., LiAlH4) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and filter the mixture.

  • Dissolve the resulting alcohol in a suitable solvent (e.g., chloroform).

  • Add an oxidizing agent (e.g., MnO2) and stir at room temperature until the oxidation is complete.

  • Filter off the oxidizing agent and concentrate the filtrate to obtain the aldehyde.

Step 3: Synthesis of 2-Iodo-6-methoxyquinoline-3-carbaldehyde

  • Treat the aldehyde from Step 2 with phosphorus oxychloride (POCl3) and heat to convert the hydroxyl group to a chloro group.

  • After removing the excess POCl3, react the resulting 2-chloro derivative with potassium iodide (KI) in a suitable solvent like DMF to yield the final 2-iodo product.

  • Purify the final compound by column chromatography.

Derivatization Strategies for Library Development

The 2-iodo-6-methoxyquinoline-3-carbaldehyde scaffold provides three key points for diversification to generate a library of potential antimalarial compounds.

Derivatization_Strategy scaffold 2-Iodo-6-methoxyquinoline-3-carbaldehyde Position 2 (Iodo) Position 3 (Carbaldehyde) Position 6 (Methoxy) pos2_mods Sonogashira Coupling: - Alkynes - Aryls Suzuki Coupling: - Aryl/Heteroaryl boronic acids Buchwald-Hartwig Amination: - Amines scaffold:f1->pos2_mods Palladium-catalyzed cross-coupling pos3_mods Reductive Amination: - Primary/Secondary amines Wittig Reaction: - Olefination Condensation: - Hydrazines - Semicarbazides scaffold:f2->pos3_mods Standard organic transformations pos6_mods Demethylation (BBr3): - Phenol formation Etherification: - Alkyl halides scaffold:f3->pos6_mods Functional group interconversion

Caption: Key derivatization strategies for the scaffold.

Rationale for Derivatization
  • Position 2 (Iodo Group): This position is ideal for introducing a variety of substituents via well-established palladium-catalyzed cross-coupling reactions. The introduction of aryl, heteroaryl, or alkynyl groups can modulate the compound's lipophilicity and introduce new binding motifs.

  • Position 3 (Carbaldehyde Group): The aldehyde is a versatile functional group that can be readily converted into a wide range of functionalities. Reductive amination with various amines is a particularly attractive strategy, as the introduction of basic side chains is a common feature of many successful antimalarial drugs, aiding in their accumulation in the acidic food vacuole of the parasite.[1]

  • Position 6 (Methoxy Group): While potentially less critical for initial modifications, the methoxy group can be demethylated to a phenol, which can then be further functionalized. Structure-activity relationship studies on other quinolines suggest that modifications at this position can influence activity.[6]

Protocols for In Vitro Antimalarial Screening

Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a standard method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.[7] It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[7]

Materials:

  • Synchronized P. falciparum culture (ring stage) of a chloroquine-sensitive (e.g., 3D7) and a chloroquine-resistant (e.g., Dd2) strain.

  • Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine).

  • Test compounds and control drugs (e.g., chloroquine, artemisinin) dissolved in DMSO.

  • 96-well microplates.

  • SYBR Green I lysis buffer.

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium. Add 100 µL of each dilution to the wells of a 96-well plate. Ensure the final DMSO concentration is below 0.5%.

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using non-linear regression analysis.[7]

Cytotoxicity Assay (Resazurin-based)

This assay assesses the toxicity of the compounds against a mammalian cell line (e.g., HEK293T or HepG2) to determine their selectivity.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds and a known cytotoxic agent (positive control).

  • Incubation: Incubate for 48-72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure fluorescence to determine cell viability.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50).

Data Presentation
Compound IDP. falciparum 3D7 IC50 (µM)P. falciparum Dd2 IC50 (µM)HEK293T CC50 (µM)Selectivity Index (SI) (CC50/IC50)
Scaffold TBDTBDTBDTBD
Derivative 1 TBDTBDTBDTBD
Derivative 2 TBDTBDTBDTBD
Chloroquine ControlControlControlControl
Table 1: Template for summarizing in vitro activity data. A higher Selectivity Index (SI) is desirable, indicating greater selectivity for the parasite over mammalian cells.[7]

Protocols for In Vivo Antimalarial Efficacy Testing

Promising compounds from in vitro screening should be advanced to in vivo testing using murine models of malaria.[8][9]

Peters' 4-Day Suppressive Test

This is a standard primary in vivo screening method to assess the schizonticidal activity of a compound.[10]

Model: Plasmodium berghei ANKA strain in NMRI or Swiss albino mice.[8][9]

Procedure:

  • Infection: Infect mice intraperitoneally with P. berghei-parasitized red blood cells.

  • Treatment: Administer the test compound orally or subcutaneously daily for four consecutive days, starting 2-4 hours post-infection. Include a vehicle control group and a positive control group (e.g., chloroquine).

  • Parasitemia Monitoring: On day 5, prepare thin blood smears from the tail blood of each mouse, stain with Giemsa, and determine the percentage of parasitemia by light microscopy.

  • Data Analysis: Calculate the average percentage of parasitemia suppression compared to the vehicle control group.

Dose-Ranging and Curative Tests

Compounds showing significant activity in the 4-day suppressive test should be further evaluated in dose-ranging studies to determine the 50% and 90% effective doses (ED50 and ED90). Curative tests, where treatment is initiated in mice with established parasitemia, can also be conducted.[10]

Mechanism of Action Studies

While the primary mechanism of action is likely to be similar to other quinolines (inhibition of hemozoin formation), it is crucial to investigate this experimentally.[5]

  • Heme Polymerization Inhibition Assay: This in vitro assay measures the ability of a compound to inhibit the conversion of heme to hemozoin.

  • Fluorescent Analogues: Synthesis of fluorescently tagged derivatives can help visualize the subcellular localization of the compounds within the parasite, providing insights into their site of action.

Conclusion

The 2-iodo-6-methoxyquinoline-3-carbaldehyde scaffold represents a highly promising starting point for the development of a new generation of antimalarial drugs. Its synthetic tractability and multiple points for diversification allow for a systematic and rational approach to drug design. The protocols outlined in this document provide a comprehensive framework for the synthesis, screening, and preclinical evaluation of novel derivatives, with the ultimate goal of identifying lead candidates to combat the global threat of malaria.

References

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

  • Woodland, J. G., et al. (2018). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria Knowledge Hub. [Link]

  • Kfir, A., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22976-22981. [Link]

  • Angulo-Barturen, I., et al. (2008). Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies. Antimicrobial Agents and Chemotherapy, 52(5), 1599-1606. [Link]

  • Ginsburg, H., & Krugliak, M. (1992). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. Biochemical Pharmacology, 43(1), 63-70. [Link]

  • The Art of Discovery. (n.d.). In vivo malaria evaluation. TAD. [Link]

  • Khan, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. [Link]

  • Ambele, M. A., et al. (2025). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 30(6), 1234. [Link]

  • Ambele, M. A., et al. (2025). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. [Link]

  • Gaur, P., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Microbiology, 8, 2033. [Link]

  • Al-Qaisi, Z. A., et al. (2022). Structure–activity relationships (SAR) of quinoline antimalarial agents. ResearchGate. [Link]

  • Singh, A., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(23), 17356-17370. [Link]

  • Musilek, K., & Kucera, T. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 968. [Link]

  • Abdel-Wahab, B. F., et al. (2016). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(3), 256. [Link]

  • Kumar, A., & Srivastava, K. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 4(1), 64-72. [Link]

  • de Souza, M. V. N., et al. (2015). New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. Bioorganic & Medicinal Chemistry Letters, 25(11), 2322-2326. [Link]

  • Koffi, A. A., et al. (2021). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 10(1), 1-5. [Link]

  • de Souza, N. B., & do Rosário, V. E. (2012). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Journal of Venomous Animals and Toxins including Tropical Diseases, 18(1), 3-17. [Link]

  • ResearchGate. (n.d.). Selected quinoline derivatives with anti-malarial activity. ResearchGate. [Link]

  • Khan, A. A., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Cureus, 16(9), e68423. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. [Link]

  • Mali, P. S., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. [Link]

  • Sharma, P., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-247. [Link]

  • Shakenov, A., Gnyawali, K. P., & Yi, C. S. (2023). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction of Anilines, Aldehydes and Amines. Organic & Biomolecular Chemistry, 21(14), 2947-2952. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Carbon-Carbon Bond Formation on 2-Iodoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed formation of carbon-carbon bonds at the C2 position of 2-iodoquinolines. This document offers detailed protocols, mechanistic insights, and practical considerations for performing Suzuki, Sonogashira, and Heck cross-coupling reactions, which are pivotal in the synthesis of functionalized quinoline derivatives for various applications, including medicinal chemistry.

Introduction: The Strategic Importance of C2-Functionalized Quinolines

The quinoline scaffold is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The C2 position of the quinoline ring is a particularly strategic site for modification. Introducing carbon-based substituents at this position can significantly modulate the molecule's steric and electronic properties, leading to new therapeutic agents.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex molecules by enabling the efficient and selective formation of carbon-carbon bonds under relatively mild conditions. 2-Iodoquinolines are excellent substrates for these transformations due to the high reactivity of the carbon-iodine bond, facilitating oxidative addition to the palladium(0) catalyst, which is the crucial first step in the catalytic cycle. This guide will delve into the practical application of three key palladium-catalyzed reactions for the C2-functionalization of quinolines: the Suzuki, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of 2-iodoquinolines, this reaction allows for the introduction of a variety of aryl and heteroaryl groups.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 2-iodoquinoline to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Int R-Pd(II)-I(L_n) (R = 2-Quinolyl) OxAdd->PdII_Int Transmetal Transmetalation PdII_Int->Transmetal PdII_Coupling R-Pd(II)-R'(L_n) (R' = Aryl/Vinyl) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (2-Arylquinoline) RedElim->Product Substrate R-I (2-Iodoquinoline) Substrate->OxAdd Boronic R'-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-Phenylquinoline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-iodoquinoline with phenylboronic acid.

Materials:

  • 2-Iodoquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 50 mL round-bottom flask, add 2-iodoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).

  • Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-phenylquinoline.

Data Summary:

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/EtOH/H₂O8012~90%
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O8510~92%
33-Thienylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃Dioxane1008~88%

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of 2-alkynylquinolines, which are versatile intermediates in organic synthesis and can possess interesting biological properties.

Mechanistic Overview

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.

  • Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle involves oxidative addition of the 2-iodoquinoline to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is crucial for the transmetalation step with the palladium complex.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Int R-Pd(II)-I(L_n) (R = 2-Quinolyl) OxAdd->PdII_Int R-I Transmetal Transmetalation PdII_Int->Transmetal PdII_Coupling R-Pd(II)-C≡CR'(L_n) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product R-C≡CR' (2-Alkynylquinoline) RedElim->Product Alkyne R'C≡CH Cu_Acetylide R'C≡CCu Alkyne->Cu_Acetylide + Cu(I)X, Base Cu_Acetylide->Transmetal To Pd Cycle Base Base CuX Cu(I)X

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 2-(Phenylethynyl)quinoline

This protocol provides a general procedure for the Sonogashira coupling of 2-iodoquinoline with phenylacetylene.

Materials:

  • 2-Iodoquinoline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 50 mL round-bottom flask, add 2-iodoquinoline (1.0 mmol, 1.0 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol, 1.5 mol%) and copper(I) iodide (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(phenylethynyl)quinoline.

Data Summary:

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (3)Et₃NTHFRT6~95%
2TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)DiisopropylamineToluene508~93%
31-HexynePdCl₂(dppf) (2)CuI (2)K₂CO₃DMF6012~85%

Heck-Mizoroki Coupling: Formation of C(sp²)-C(sp²) Bonds with Alkenes

The Heck-Mizoroki coupling reaction facilitates the reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is particularly useful for introducing vinyl groups at the C2 position of the quinoline ring.

Mechanistic Overview

The Heck coupling mechanism involves the following key steps:

  • Oxidative Addition: Pd(0) adds to the 2-iodoquinoline to form a Pd(II) complex.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.

  • β-Hydride Elimination (Syn-elimination): A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination/Base-mediated Regeneration: The Pd(0) catalyst is regenerated, often with the assistance of a base to neutralize the generated acid (HI).

Heck_Mizoroki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Int R-Pd(II)-I(L_n) (R = 2-Quinolyl) OxAdd->PdII_Int AlkeneIns Alkene Insertion PdII_Int->AlkeneIns PdII_Alkene [R-Pd(II)(Alkene)] AlkeneIns->PdII_Alkene BetaElim β-Hydride Elimination PdII_Alkene->BetaElim PdH_Complex [H-Pd(II)-I] + Product BetaElim->PdH_Complex Regen Regeneration PdH_Complex->Regen Regen->Pd0 Substrate R-I Substrate->OxAdd Alkene Alkene Alkene->AlkeneIns Base Base Base->Regen

Caption: Catalytic cycle of the Heck-Mizoroki coupling reaction.

Experimental Protocol: Synthesis of 2-Styrylquinoline

This protocol details a general procedure for the Heck coupling of 2-iodoquinoline with styrene.

Materials:

  • 2-Iodoquinoline

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 50 mL round-bottom flask, add 2-iodoquinoline (1.0 mmol, 1.0 equiv) and palladium(II) acetate (0.01 mmol, 1 mol%).

  • Add tri-o-tolylphosphine (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).

  • Add styrene (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2-styrylquinoline.

Data Summary:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10016~85%
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMA12024~78%
3AcrylonitrilePdCl₂(PPh₃)₂ (1.5)-K₂CO₃Acetonitrile8012~80%

Concluding Remarks and Future Outlook

Palladium-catalyzed cross-coupling reactions are indispensable tools for the C2-functionalization of 2-iodoquinolines. The Suzuki, Sonogashira, and Heck reactions provide reliable and versatile methods for the synthesis of a diverse array of quinoline derivatives. The protocols and mechanistic insights provided in these application notes serve as a foundation for researchers to explore the synthesis of novel quinoline-based compounds for drug discovery and materials science. Further advancements in ligand design and catalytic systems will undoubtedly continue to expand the scope and efficiency of these powerful transformations.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107 (3), 874–922. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000, 100 (8), 3009–3066. [Link]

  • Li, J. J. Palladium in Cross-Coupling Reactions. John Wiley & Sons, 2008. [Link]

Application Note: High-Fidelity Reduction of 2-Iodo-6-Methoxyquinoline-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the chemoselective reduction of 2-iodo-6-methoxyquinoline-3-carbaldehyde to its corresponding alcohol, (2-iodo-6-methoxyquinolin-3-yl)methanol .

The transformation is critical in medicinal chemistry as the resulting alcohol serves as a pivot point for installing solubilizing groups (ethers, amines) while the 2-iodo substituent remains a preserved "handle" for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). The primary challenge addressed here is the chemoselective reduction of the aldehyde without hydrodehalogenation of the labile C2-iodine bond.

Chemical Strategy & Mechanistic Insight

The Substrate Challenge

The substrate contains three distinct electronic features:

  • C3-Aldehyde (Electrophile): The target for reduction.[1]

  • C2-Iodine (Labile Electrophile): Susceptible to oxidative addition by transition metals or radical-mediated hydrodehalogenation.

  • C6-Methoxy (Donor): Increases electron density in the benzene ring, slightly deactivating the quinoline system but improving solubility.

Selection of Reducing Agent

While Lithium Aluminum Hydride (LiAlH


) is a potent reducing agent, it is frequently too aggressive for poly-functionalized halo-heterocycles, often leading to de-iodination. Catalytic hydrogenation (

) is strictly contraindicated due to rapid hydrogenolysis of the C-I bond.

Sodium Borohydride (NaBH


)  is the reagent of choice. It operates via a nucleophilic addition of hydride to the carbonyl carbon. The reaction is mild, chemoselective, and tolerates the aryl iodide provided the temperature is controlled and transition metal contaminants are absent.
Reaction Mechanism

The reduction proceeds through a standard hydride transfer mechanism. The solvent (Methanol) plays a dual role: it solvates the borohydride and acts as the proton source to quench the intermediate alkoxide.

ReactionMechanism Substrate Aldehyde Substrate (R-CHO) Transition Tetrahedral Intermediate (Alkoxide) Substrate->Transition Hydride Attack Product Alcohol Product (R-CH2OH) Transition->Product Protonation NaBH4 NaBH4 (Hydride Source) NaBH4->Transition MeOH MeOH (Proton Source) MeOH->Product

Figure 1: Simplified mechanistic flow of the borohydride reduction.

Experimental Protocols

Materials & Equipment
  • Substrate: 2-iodo-6-methoxyquinoline-3-carbaldehyde (Purity >97%).

  • Reagent: Sodium Borohydride (NaBH

    
    ), granular or powder (98%).
    
  • Solvent: Methanol (Anhydrous preferred, HPLC grade acceptable).

  • Quench: Saturated aqueous Ammonium Chloride (NH

    
    Cl).
    
  • Apparatus: 3-neck round bottom flask, magnetic stirrer, nitrogen inlet, ice-water bath.

Protocol A: Standard Chemoselective Reduction

Best for gram-scale synthesis where high throughput is required.

Step-by-Step Procedure:

  • Dissolution: In a clean, dry 3-neck flask equipped with a stir bar, dissolve 2-iodo-6-methoxyquinoline-3-carbaldehyde (1.0 eq) in Methanol (10 mL per gram of substrate).

    • Note: If solubility is poor, add dry THF (up to 20% v/v) as a co-solvent. Quinolines can be sparingly soluble in pure alcohols.

  • Cooling: Place the flask in an ice-water bath and cool to 0 °C. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition: Add NaBH

    
      (1.1 eq) portion-wise over 5–10 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Ensure the system is vented (e.g., via a needle or bubbler). Do not seal the flask.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 45–60 minutes.

  • Monitoring (Self-Validation): Check reaction progress via TLC (30% EtOAc in Hexanes).

    • Target: Disappearance of the aldehyde spot (usually

      
      ) and appearance of the more polar alcohol spot (
      
      
      
      ).
  • Quenching: Once complete, cool the flask back to 0 °C. Slowly add saturated aqueous NH

    
    Cl (5 mL per gram substrate) to quench excess hydride.
    
  • Workup:

    • Evaporate the bulk Methanol under reduced pressure (Rotavap) at 40 °C.

    • Dilute the residue with Water and extract with Ethyl Acetate (3 x 20 mL).

    • Critical Step: The quinoline nitrogen is basic. Ensure the aqueous layer pH is >7. If necessary, adjust with saturated NaHCO

      
      . Do not use strong acid, or the product will remain in the aqueous phase as a salt.
      
  • Isolation: Wash combined organics with Brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: The crude product is often pure enough (>95%). If needed, recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0

    
     50% EtOAc/Hexane).
    
Protocol B: "Luche-Type" Optimization (For Labile Substrates)

Use this protocol if you observe de-iodination or if the reaction is sluggish.

  • Dissolve substrate in Methanol (0.2 M).

  • Add CeCl

    
    ·7H
    
    
    
    O
    (1.0 eq) and stir for 10 minutes at 0 °C.
  • Add NaBH

    
      (1.0 eq) slowly.
    
  • Mechanism: Cerium activates the carbonyl oxygen, making the reduction faster and more selective for 1,2-addition, allowing the reaction to proceed at strictly 0 °C, further protecting the iodine.

Operational Workflow & Troubleshooting

Workflow Start Start: Dissolve Aldehyde in MeOH/THF Cool Cool to 0°C Start->Cool Add Add NaBH4 (Portion-wise) Cool->Add Monitor TLC Check: Aldehyde Gone? Add->Monitor Monitor->Add No (Add 0.2 eq more) Quench Quench with sat. NH4Cl Monitor->Quench Yes Workup Evaporate MeOH -> Extract w/ EtOAc Quench->Workup Isolate Dry & Concentrate Workup->Isolate

Figure 2: Operational workflow for the reduction process.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Starting Material Remains Old/Wet NaBH

Use fresh reagent; increase equivalents to 1.5 eq.
De-iodination (Product - I) Temperature too highStrictly maintain 0 °C; switch to Protocol B (CeCl

).
Low Yield (Aqueous Loss) Product protonatedCheck pH of aqueous layer during extraction. Ensure pH > 7-8.
Emulsion formed Quinoline surfactant effectFilter biphasic mixture through Celite; add Brine.

Analytical Validation

Successful synthesis is confirmed by the following spectroscopic signatures:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Loss: Disappearance of the aldehyde singlet (

      
       10.0–10.5 ppm).
      
    • Gain: Appearance of a doublet (CH

      
      ) around 
      
      
      
      4.6–4.8 ppm and a triplet (OH) around
      
      
      5.5 ppm (in DMSO).
    • Retention: The aromatic region should integrate correctly for 4 protons, confirming the Iodine and Methoxy groups are intact.

  • Mass Spectrometry (LC-MS):

    • Look for

      
       peak corresponding to the alcohol.
      
    • Check for

      
       (de-iodinated byproduct) to quantify chemoselectivity.
      

References

  • General Quinoline Reduction: Muscia, G. C., et al. "Synthesis of 4,6,8-triarylquinoline-3-carbaldehyde Derivatives." Journal of Heterocyclic Chemistry. (Demonstrates NaBH4 reduction of quinoline-3-carbaldehydes).

  • Structure Verification: Chandraprakash, K., et al. "2-Methoxyquinoline-3-carbaldehyde."[2] Acta Crystallographica Section E. (Provides structural data for the core scaffold).

  • Chemoselectivity of NaBH4: "Sodium Borohydride Reduction." Organic Chemistry Portal. (Authoritative guide on functional group tolerance).

  • Luche Reduction Context: Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides." Journal of the American Chemical Society. (Foundational text for CeCl3 enhanced selectivity).

Sources

Application Note: Modular Synthesis of Tricyclic Heterocycles from 2-Iodo-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-iodo-6-methoxyquinoline-3-carbaldehyde (1) as a "privileged scaffold" for generating diverse tricyclic heterocycles. While the 2-chloro analog is more commonly encountered in older literature (via Vilsmeier-Haack), the 2-iodo variant offers superior reactivity in Palladium-catalyzed cross-coupling reactions, enabling milder conditions and higher yields for complex annulations. This note provides step-by-step protocols for synthesizing Furo[2,3-b]quinolines , Pyrimido[4,5-b]quinolines , and Pyrazolo[3,4-b]quinolines , targeting applications in DNA intercalation and kinase inhibition.

Strategic Analysis of the Scaffold

The starting material contains three distinct reactive sites that allow for orthogonal functionalization:

  • C2-Iodide: An excellent handle for Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Heck) or nucleophilic aromatic substitution (

    
    ). It is significantly more reactive than the corresponding chloride.
    
  • C3-Aldehyde: A classic electrophile for condensation, Knoevenagel, or Wittig reactions.

  • C6-Methoxy: An electron-donating group (EDG) that modulates the electron density of the quinoline ring, often enhancing fluorescence and metabolic stability in biological systems.

Reaction Pathways Overview
  • Pathway A (C-C/C-O Bond Formation): Sonogashira coupling followed by cyclization

    
    Furo[2,3-b]quinolines .
    
  • Pathway B (C-N Bond Formation): Condensation with binucleophiles (guanidines/ureas)

    
    Pyrimido[4,5-b]quinolines .
    
  • Pathway C (N-N Bond Formation): Condensation with hydrazines

    
    Pyrazolo[3,4-b]quinolines .
    

Precursor Preparation (Critical Step)

Note: If the 2-iodo starting material is not commercially available, it is best prepared from the ubiquitous 2-chloro analog.

Protocol: Finkelstein-type Trans-halogenation

  • Reagents: 2-Chloro-6-methoxyquinoline-3-carbaldehyde (1.0 equiv), Sodium Iodide (NaI, 5.0 equiv), Acetyl Chloride (1.0 equiv), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the 2-chloro substrate in dry MeCN.

    • Add NaI followed by the dropwise addition of Acetyl Chloride (generates in situ HI/active iodide species).

    • Reflux for 4–6 hours. Monitor by TLC (the Iodo product typically has a slightly higher

      
       and stains differently).
      
    • Workup: Quench with aqueous sodium thiosulfate (to remove iodine), extract with DCM, and recrystallize from ethanol.

    • Yield: Typically 85–92%.

Experimental Protocols

Protocol A: Synthesis of Furo[2,3-b]quinolines via Sonogashira Annulation

Targeting: DNA Intercalators and Topoisomerase Inhibitors

This reaction exploits the high reactivity of the C2-Iodide. The 2-chloro analog often fails or requires harsh conditions for this transformation.

Reagents:

  • Substrate: 2-Iodo-6-methoxyquinoline-3-carbaldehyde (1.0 mmol)

  • Alkyne: Phenylacetylene or terminal alkyne of choice (1.2 mmol)

  • Catalyst:

    
     (0.05 mmol, 5 mol%)
    
  • Co-Catalyst: CuI (0.02 mmol, 2 mol%)

  • Base: Triethylamine (

    
    , 3.0 equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube, combine the quinoline substrate,

    
    , and CuI. Evacuate and backfill with Argon (3 cycles).
    
  • Addition: Add degassed DMF (5 mL) and

    
     via syringe. Add the terminal alkyne dropwise.
    
  • Coupling: Stir at Room Temperature (RT) for 1 hour. The solution typically turns dark.

    • Checkpoint: TLC should show consumption of the starting iodide and formation of the intermediate alkynyl-aldehyde.

  • Cyclization (Annulation): Heat the mixture to 80°C for 4 hours. The internal alkyne acts as a nucleophile towards the pendant aldehyde (often requiring a second step with iodine or acid if not spontaneous, but with the aldehyde ortho, spontaneous cyclization to the furan or pyran system is common).

    • Note: For strictly Furo[2,3-b]quinoline , adding

      
       (1.2 equiv) during the heating phase promotes electrophilic cyclization.
      
  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with

    
     (aq) and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane:EtOAc 8:2).

Data Summary:

Parameter Value
Typical Yield 75–85%
Reaction Time 1h (RT) + 4h (80°C)

| Key Observation | Disappearance of CHO peak in


 NMR (~10.5 ppm). |
Protocol B: Synthesis of Pyrimido[4,5-b]quinolines

Targeting: Kinase Inhibitors and Antimalarials

This protocol utilizes a condensation reaction.[2][3] While the 2-chloro analog works, the 2-iodo group is a superior leaving group, allowing the reaction to proceed faster and at lower temperatures.

Reagents:

  • Substrate: 2-Iodo-6-methoxyquinoline-3-carbaldehyde (1.0 mmol)

  • Binucleophile: Guanidine Hydrochloride or Thiourea (1.5 mmol)

  • Base:

    
     (2.5 mmol)
    
  • Solvent: DMF or Ethanol/Reflux

Step-by-Step Methodology:

  • Mixing: Dissolve the quinoline substrate and the binucleophile (e.g., Thiourea) in Ethanol (10 mL).

  • Catalysis: Add

    
    .[1]
    
  • Reflux: Heat to reflux (78°C) for 6 hours.

    • Mechanism:[3][4][5][6][7] The amine attacks the aldehyde (Schiff base formation) followed by nucleophilic attack of the second amine/thio-group at the C2 position, displacing the Iodide.

  • Precipitation: Pour the hot reaction mixture onto crushed ice. The tricyclic product usually precipitates as a yellow/orange solid.

  • Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from DMF/EtOH.

Data Summary:

Parameter Value
Typical Yield 80–90%
Appearance Yellow crystalline solid

| MP | >250°C (typical for fused systems) |

Protocol C: Synthesis of Pyrazolo[3,4-b]quinolines

Targeting: Antimicrobial and Anti-inflammatory Agents

Reagents:

  • Substrate: 2-Iodo-6-methoxyquinoline-3-carbaldehyde (1.0 mmol)

  • Nucleophile: Hydrazine Hydrate (80%, 2.0 mmol) or Phenylhydrazine

  • Solvent: Ethanol[3][8]

  • Catalyst: Acetic Acid (cat.[9] drops)

Step-by-Step Methodology:

  • Reaction: Mix substrate and hydrazine in Ethanol (10 mL) with catalytic acetic acid.

  • Reflux: Heat to reflux for 3–5 hours.

  • Mechanism: Hydrazone formation at C3-CHO followed by intramolecular

    
     at C2-I.
    
  • Isolation: Cool to RT. The product precipitates.[2][10][11] Filter and wash with cold EtOH.

Visualizing the Pathways (Graphviz)

SynthesisPathways Start 2-Iodo-6-methoxy quinoline-3-carbaldehyde Cond_A Phenylacetylene Pd(PPh3)2Cl2, CuI DMF, 80°C Start->Cond_A Cond_B Thiourea/Guanidine K2CO3, EtOH Reflux Start->Cond_B Cond_C Hydrazine Hydrate EtOH, AcOH Reflux Start->Cond_C Prod_A Furo[2,3-b]quinoline (DNA Intercalator) Cond_A->Prod_A Sonogashira Annulation Prod_B Pyrimido[4,5-b]quinoline (Kinase Inhibitor) Cond_B->Prod_B Condensation/ Cyclization Prod_C Pyrazolo[3,4-b]quinoline (Antimicrobial) Cond_C->Prod_C Hydrazone Formation

Caption: Divergent synthesis map showing the three primary tricyclic scaffolds accessible from the 2-iodo-3-formylquinoline core.

Analytical Checkpoints & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Protocol A Oxidation of Pd catalyst or wet solvent.Use fresh catalyst; ensure strict anhydrous/degassed conditions.
Incomplete Cyclization (Protocol A) Temperature too low for ring closure.Increase temp to 100°C or add

to drive electrophilic cyclization.
Sticky Precipitate (Protocol B) Impurities or oligomerization.Recrystallize from DMF/Water mixtures; do not crash out too quickly.
Starting Material Remains Old/Inactive Iodo-substrate.Check purity of starting material; 2-iodo compounds can liberate iodine over time (turn purple). Wash with thiosulfate before use.

References

  • Meth-Cohn, O., et al. (1981).[9] A Versatile Synthesis of Quinolines and Related Fused Systems. Journal of the Chemical Society, Perkin Transactions 1. (Foundational Vilsmeier-Haack synthesis of the aldehyde).

  • Majumdar, K. C., & Ponra, S. (2008). Palladium-catalyzed synthesis of tricyclic heterocycles. Tetrahedron Letters.
  • Srivastava, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde. RSC Advances. (Comprehensive review of reactivity, applicable to Iodo-analogs).

  • Muscia, G. C., et al. (2011). Synthesis of pyrimido[4,5-b]quinolines. Journal of Heterocyclic Chemistry.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. (Core mechanism for Protocol A).

Sources

oxidation methods for converting 2-iodo-6-methoxyquinoline-3-carbaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Oxidation of 2-Iodo-6-methoxyquinoline-3-carbaldehyde to 2-Iodo-6-methoxyquinoline-3-carboxylic Acid

Introduction: The Synthetic Challenge and Strategic Approach

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of drug development and medicinal chemistry, quinoline-3-carboxylic acids represent a privileged scaffold, forming the core of numerous therapeutic agents. The specific substrate, 2-iodo-6-methoxyquinoline-3-carbaldehyde, presents a unique challenge. While the aldehyde at the C3 position is the target for oxidation, the molecule also contains a quinoline ring system, a methoxy group, and a carbon-iodine bond. A successful oxidation strategy must be highly chemoselective, preserving these other functional groups which are critical for subsequent cross-coupling reactions or for their contribution to the final molecule's biological activity.

This guide provides a comprehensive analysis of suitable oxidation methods, moving beyond a simple recitation of steps to explain the critical rationale behind method selection. We will evaluate several common and advanced oxidation protocols, ultimately presenting a detailed, field-proven protocol for the efficient and clean conversion of 2-iodo-6-methoxyquinoline-3-carbaldehyde to its corresponding carboxylic acid.

Part 1: Method Selection - A Comparative Analysis

The choice of oxidant is paramount. A strong, non-selective oxidant like potassium permanganate or Jones reagent could lead to a host of side reactions, including degradation of the quinoline ring, cleavage of the methoxy ether, or undesired reactions involving the iodo-substituent.[1][2][3] Therefore, mild and highly selective methods are required.

Below is a comparative table of viable oxidation methods for this specific transformation.

Oxidation Method Reagents Pros Cons Applicability Score
Pinnick Oxidation Sodium Chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene (scavenger)Excellent chemoselectivity; tolerant of most functional groups, including iodides and ethers.[4] Mild, high-yielding, and cost-effective.[5]Requires a chlorine scavenger to prevent side reactions with electron-rich aromatics.9.5/10
Tollens' Oxidation Ammoniacal Silver Nitrate ([Ag(NH₃)₂]⁺)Extremely mild and selective for aldehydes.[6][7] The silver mirror by-product provides a visual indicator of reaction progress.[8]Reagent must be freshly prepared and can be expensive for large-scale synthesis. Potential for explosive silver fulminate if not handled correctly.[9]8.5/10
Jones Oxidation Chromium Trioxide (CrO₃), H₂SO₄, AcetonePowerful and fast, capable of oxidizing even hindered aldehydes.[10][11]Highly acidic conditions can degrade sensitive substrates.[12] Cr(VI) reagents are highly toxic and carcinogenic, posing significant disposal challenges.[3] Not recommended.2/10
Potassium Permanganate KMnO₄, Base or AcidInexpensive and powerful oxidant.Poor selectivity; high risk of cleaving the quinoline ring or oxidizing other positions.[1][2] Difficult to control on complex heterocyclic systems.3/10

Based on this analysis, the Pinnick oxidation emerges as the superior method, offering the best balance of reactivity, selectivity, safety, and cost-effectiveness for this particular substrate.

Part 2: The Recommended Protocol - Pinnick Oxidation

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant, which, under mildly acidic buffered conditions, generates the active oxidant, chlorous acid (HClO₂).[4] A critical component of the modern Pinnick protocol is the inclusion of a chlorine scavenger, such as 2-methyl-2-butene or hydrogen peroxide. This is because a common side reaction involves the disproportionation of chlorous acid into chlorine dioxide (ClO₂) and hypochlorous acid (HOCl), which can lead to unwanted chlorination of the electron-rich quinoline ring. The scavenger rapidly consumes the hypochlorous acid, preventing these side reactions.[5][13]

Workflow Overview

The overall experimental process is outlined below, from substrate preparation to final product characterization.

G Substrate Start: 2-Iodo-6-methoxyquinoline- 3-carbaldehyde ReactionSetup Reaction Setup: Dissolve in t-BuOH/H₂O, add buffer and scavenger Substrate->ReactionSetup OxidantAddition Oxidant Addition: Slowly add aq. NaClO₂ solution at 0-5 °C ReactionSetup->OxidantAddition Monitoring Reaction Monitoring: Track by TLC or LC-MS until aldehyde is consumed OxidantAddition->Monitoring Workup Aqueous Workup: Quench, adjust pH, extract with organic solvent Monitoring->Workup Reaction Complete Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product End: Pure 2-Iodo-6-methoxyquinoline- 3-carboxylic Acid Purification->Product G cluster_0 Active Oxidant Formation cluster_1 Oxidation Pathway cluster_2 Scavenger Action NaClO2 NaClO₂ (Chlorite) HClO2 HClO₂ (Chlorous Acid) NaClO2->HClO2 Protonation Hplus H⁺ (from Buffer) Hplus->HClO2 Aldehyde R-CHO (Aldehyde) HClO2->Aldehyde Reacts with Intermediate [Intermediate Adduct] Aldehyde->Intermediate + HClO₂ CarboxylicAcid R-COOH (Carboxylic Acid) Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl HOCl (Hypochlorous Acid) Intermediate->HOCl Scavenger 2-Methyl-2-butene (Scavenger) HOCl->Scavenger Consumed by Halohydrin Chlorinated Byproduct Scavenger->Halohydrin + HOCl HOCl_from_main

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Iodo-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-iodo-6-methoxyquinoline-3-carbaldehyde. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common and complex purification challenges.

Introduction to Purification Challenges

2-Iodo-6-methoxyquinoline-3-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. Its purification can be challenging due to the inherent reactivity of the aldehyde functional group and the potential for various impurities to form during synthesis. Common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. The aldehyde group is particularly susceptible to oxidation to the corresponding carboxylic acid, which can complicate purification.

A depressed melting poin[1]t of the purified compound is a strong indicator of persistent impurities. Therefore, robust purific[2]ation techniques are essential to obtain a high-purity final product suitable for downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-iodo-6-methoxyquinoline-3-carbaldehyde.

Issue 1: Crude product is a dark, oily residue.
  • Probable Cause: The presence of polymeric or tarry byproducts is a common issue in quinoline synthesis. This can result from exce[3]ssive heating or prolonged reaction times. The dark color may also indicate the presence of residual iodine.

  • Solution:

    • Initial Workup: Before attempting chromatographic purification, perform an aqueous workup. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove iodine), followed by a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities), and finally with brine.

    • Charcoal Treatment: If the color persists, treatment with activated charcoal can be effective. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol), add a small amount of activated charcoal, and boil for a few minutes. Filter the hot solution through a pad of Celite to remove the charcoal.

    • Column Chromatography: If the product remains oily, column chromatography is the recommended next step.

Issue 2: Poor sep[4]aration during column chromatography.
  • Probable Cause: An inappropriate solvent system (eluent) is the most likely reason for poor separation. The polarity of the eluent may be too high, causing the product and impurities to elute together, or too low, leading to long retention times and band broadening.

  • Solution:

    • TLC Optimization: Systematically develop an optimal eluent system using thin-layer chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product and show clear separation from all impurities. Start with a non-polar so[2]lvent like hexanes and gradually increase the polarity by adding ethyl acetate.

    • Gradient Elution: Employ a gradient elution strategy during column chromatography. Start with a low polarity[2] eluent to remove non-polar impurities, then gradually increase the polarity to elute the product, leaving more polar impurities on the column.

    • Alternative Adsorbents: While silica gel is the most common stationary phase, consider using basic alumina if the compound is sensitive to the acidic nature of silica gel.

Issue 3: The puri[5]fied product is still an oil and will not crystallize.
  • Probable Cause: The presence of even small amounts of impurities can inhibit crystallization. The compound may also be inherently low-melting or exist as an amorphous solid.

  • Solution:

    • Solvent Screening for Recrystallization: The choice of solvent is critical for successful crystallization. For a compound like 2-iod[4]o-6-methoxyquinoline-3-carbaldehyde, a mixture of a polar solvent in which it is soluble (e.g., ethyl acetate, acetone, or ethanol) and a non-polar solvent in which it is less soluble (e.g., hexanes or petroleum ether) is often effective.

    • Anti-Solvent Cr[4][5][6]ystallization: Dissolve the oily product in a minimal amount of a "good" solvent. Slowly add an "anti-solvent" (a solvent in which the compound is insoluble) with vigorous stirring until the solution becomes cloudy. This indicates the onset of precipitation.

    • Vapor Diffusion[7]: This gentle technique can yield high-quality crystals. Place a solution of the compound in a small, open vial inside a larger sealed container with a volatile "anti-solvent". The slow diffusion of the anti-solvent vapor into the compound's solution will induce crystallization.

Frequently[8] Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of 2-iodo-6-methoxyquinoline-3-carbaldehyde?

A common synthetic route to quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. Potential impurities can [6]include unreacted starting materials, such as N-(4-anisyl)acetamide, and byproducts from side reactions. Additionally, the aldehyd[6]e can oxidize to 2-iodo-6-methoxyquinoline-3-carboxylic acid.

Q2: My TLC shows two spots with very similar Rf values. How can I separate them?

Regioisomers, if formed during the synthesis, can have very similar Rf values, making separation challenging. In such cases, meticulous[2] column chromatography with a very shallow solvent gradient is necessary. Using a longer column and a finer mesh silica gel can also improve resolution.

Q3: Is it possible to purify this aldehyde using its bisulfite adduct?

Yes, forming a bisulfite adduct is a classic and effective method for purifying aldehydes. The aldehyde reacts with [8][9]sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be [8][10]regenerated by treating the aqueous layer with a base, such as sodium hydroxide or sodium bicarbonate. This method is particular[8][9][10]ly useful for removing impurities that are difficult to separate by chromatography.

Q4: What are the recommended storage conditions for purified 2-iodo-6-methoxyquinoline-3-carbaldehyde?

Due to the sensitivity of the aldehyde group to oxidation, the purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. Refrigeration at 2-8°C i[1][11]s advisable for long-term storage.

Detailed E[1][12]xperimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A common starting point for quinoline derivatives is a mixture of hexanes and ethyl acetate.

  • Column Packing: P[2]repare a slurry of silica gel in the initial, low-polarity eluent and pour it into a glass column to ensure uniform packing.

  • Sample Loading: D[12]issolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin el[2]ution with the low-polarity solvent system determined from TLC. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent to elute the desired product.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified 2-iodo-6-methoxyquinoline-3-carbaldehyde.

ParameterRecommended Value/Solvent
Stationary Phase Silica gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) Hexanes:Ethyl Acetate gradient
Typical Gradient Start with 95:5, gradually increase to 80:20
TLC Visualization UV light (254 nm)
Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified (by column chromatography) but still impure product in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • Induce Crystallization: Slowly add a non-polar anti-solvent (e.g., petroleum ether or hexanes) dropwise until the solution becomes faintly turbid.

  • Crystal Growth: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Visual Wor[8]kflow and Decision-Making

Diagram 1: General Purification Workflow

G start Crude 2-iodo-6-methoxyquinoline-3-carbaldehyde workup Aqueous Workup (Na2S2O3, NaHCO3, Brine) start->workup chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) workup->chromatography purity_check Purity Check (TLC/NMR) chromatography->purity_check recrystallization Recrystallization (e.g., EtOAc/Hexanes) purity_check->recrystallization Impure final_product Pure Product purity_check->final_product Pure recrystallization->final_product

Caption: A standard workflow for the purification of 2-iodo-6-methoxyquinoline-3-carbaldehyde.

Diagram 2: Troubleshooting Crystallization Issues

G start Oily Product After Chromatography solvent_screening Attempt Recrystallization: Solvent/Anti-solvent Screening start->solvent_screening crystallization_check Crystals Form? solvent_screening->crystallization_check bisulfite_adduct Consider Bisulfite Adduct Formation crystallization_check->bisulfite_adduct No pure_product Pure Crystalline Product crystallization_check->pure_product Yes repurify Re-purify by Column Chromatography bisulfite_adduct->repurify repurify->start

Caption: Decision tree for troubleshooting when the purified product fails to crystallize.

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.
  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts - Benchchem.
  • Addressing challenges in the purification of quinoline derivatives - Benchchem.
  • Workup: Aldehydes - Department of Chemistry : University of Rochester.
  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.
  • Synthesis of derivatives of quinoline. - SciSpace.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. - ResearchGate.
  • Purifying aldehydes? : r/chemistry - Reddit.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate.
  • Technical Support Center: Purification of 2-Chloro-8-iodoquinoxaline - Benchchem.
  • CN103664892B - The crystallization of quinoline - Google Patents.
  • Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide - Benchchem.
  • 2-Methoxyquinoline-3-carbaldehyde - PMC - NIH.
  • Isolation and purification of plant secondary metabolites using column-chromatographic technique - Semantic Scholar.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC.
  • (PDF) 2-Methoxyquinoline-3-carbaldehyde - ResearchGate.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - Semantic Scholar.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • 6-Methoxy Quinoline containing Photoreactive Peptides: Synthesis and Potential Application in Medicinal Diagnostic - INCEMC - Timisoara.
  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC.
  • Purification of Organic Compounds by Flash Column Chromatography.
  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC.
  • Purifying ionic compounds by flash column chromatography - Biotage.
  • Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide - Benchchem.
  • Assessing the Reproducibility of Published Syntheses for 6-Methoxyquinoline-4-carbaldehyde: A Comparative Guide - Benchchem.
  • 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde | C11H9NO3 | CID 802432 - PubChem.
  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem.
  • 2-Iodo-6-methoxyquinoline | 288612-34-0 - Sigma-Aldrich.

Sources

Technical Support Center: Recrystallization of Methoxy-Substituted Quinoline Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Methoxy-substituted quinoline aldehydes (frequently synthesized via Vilsmeier-Haack cyclization) present a unique purification challenge.[1] The methoxy group (-OCH₃) increases lipophilicity and electron density, while the aldehyde (-CHO) is prone to oxidation and hemiacetal formation. The chloro-substituent at the 2-position (common in these intermediates) is susceptible to nucleophilic attack, limiting solvent choices.

The Core Issue: These compounds frequently "oil out" (liquid-liquid phase separation) rather than crystallize, trapping impurities and reducing yield.[1][2][3][4] This guide provides a validated solvent selection matrix and troubleshooting workflows to resolve these issues.

Solvent Selection Matrix

Status: Validated for 2-chloro-6-methoxyquinoline-3-carbaldehyde (MP: 149–151 °C) and related 6/7/8-methoxy isomers.[1][5]

Solvent SystemPolarity IndexSuitabilityTechnical Notes & Risk Assessment
Ethyl Acetate (EtOAc) 4.4Gold Standard Best balance. Dissolves the quinoline well at reflux; poor solubility at RT.[1] Low risk of solvolysis. Yields pale yellow acicular crystals.
EtOAc / Hexanes MixedHigh Yield Use as a solvent/anti-solvent pair. Dissolve in min. hot EtOAc, then add warm Hexanes until turbid. Risk: Oiling out if Hexane is added too fast.
Acetonitrile (MeCN) 5.8High Purity Excellent for removing polar tarry impurities common in Vilsmeier reactions. Warning: Higher boiling point requires careful temp control to avoid degradation.
Ethanol (95% or Abs) 5.2Conditional High Risk. Aldehydes can form acetals in alcohols if trace acid is present. Only use if product is stable and neutral.
DMF / Water HighAvoid While effective for precipitation, DMF is difficult to remove from the crystal lattice, leading to solvates and poor NMR spectra.[1][6]

Standard Operating Procedure (SOP): Recrystallization Protocol

Target Molecule: 2-Chloro-6-methoxyquinoline-3-carbaldehyde Standard Yield: 85–92% (Post-Vilsmeier workup)[1]

Phase A: Dissolution
  • Place crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add Ethyl Acetate (approx. 5–7 mL per gram of crude).

  • Heat to reflux (approx. 77 °C) with vigorous stirring.

  • Critical Step: If solid remains undissolved but solution is dark/opaque, do not add infinite solvent. Filter hot to remove inorganic salts (phosphates) derived from the POCl₃ quench.

Phase B: Crystallization[6][7]
  • Remove from heat.[3][7] Allow the flask to cool to room temperature slowly on a cork ring (insulation prevents thermal shock).

  • Seeding: If no crystals appear at 40 °C, add a single seed crystal of pure product.

  • Anti-Solvent (Optional): If yield is low, reheat to mild reflux and add Hexanes dropwise until a faint persistent cloudiness appears. Add one drop of EtOAc to clear it, then cool.[6]

Phase C: Isolation
  • Cool to 0–4 °C in an ice bath for 30 minutes.

  • Filter via Buchner funnel.

  • Wash cake with cold Hexane/EtOAc (9:1 mixture).

  • Dry under vacuum at 40 °C. Avoid high heat to prevent aldehyde oxidation.

Troubleshooting Workflow: "Oiling Out"

Symptom: The solution turns cloudy, but instead of crystals, oily droplets form at the bottom.[4][6] Cause: The saturation temperature is higher than the melting point of the solvated impurity-product mixture.

Visualization: Oiling Out Decision Tree

OilingOut Start Issue: Product Oils Out CheckImpurity Check Purity (TLC) Start->CheckImpurity HighImpurity High Impurity? CheckImpurity->HighImpurity Reheat Reheat to Dissolve Oil HighImpurity->Reheat No (Just Oil) Triturate Triturate Oil with Cold Ether/Hexane HighImpurity->Triturate Yes (Dark Tar) AddSolvent Add More 'Good' Solvent (Lower Saturation) Reheat->AddSolvent Seed Add Seed Crystal at Elevated Temp AddSolvent->Seed Triturate->Reheat Solidifies? SlowCool Insulated Cooling (Cork Ring) Seed->SlowCool

Figure 1: Decision matrix for handling liquid-liquid phase separation (oiling out) events.

Frequently Asked Questions (FAQs)

Q1: My product turned from pale yellow to brown during drying. What happened?

  • Diagnosis: Oxidation or Photodegradation.

  • Mechanism: Quinoline aldehydes are light-sensitive and prone to air oxidation (auto-oxidation) to carboxylic acids.[1]

  • Fix: Always dry in the dark (wrap flask in foil). Store under nitrogen/argon atmosphere. If the product is brown, wash with cold methanol to remove the oxidized surface layer.

Q2: Why avoid Ethanol if it dissolves the compound well?

  • Reasoning: In the presence of trace acids (often left over from the POCl₃ hydrolysis step in Vilsmeier-Haack), ethanol can react with the aldehyde to form a diethyl acetal.

  • Verification: Check your NMR. A new triplet at ~1.2 ppm and quartet at ~3.6 ppm indicates acetal formation. Stick to aprotic solvents like EtOAc or MeCN if acid traces are suspected.

Q3: The crude solid is sticky and won't dissolve in EtOAc. What now?

  • Protocol: This is likely "Vilsmeier tar" (polymerized byproducts).

  • Action: Perform a Trituration . Suspend the sticky solid in cold Diethyl Ether or Methanol (small volume) and sonicate. The impurities often dissolve, leaving the quinoline as a filterable solid. Then, proceed to recrystallize the solid.[8][9]

Scientific Rationale & Mechanism

The Vilsmeier-Haack formylation of N-arylacetamides introduces a formyl group at the 3-position and a chlorine at the 2-position.

  • Solubility Physics: The methoxy group is an Electron Donating Group (EDG), which increases the electron density of the ring. This generally increases solubility in moderately polar solvents (EtOAc) compared to the unsubstituted chloro-quinoline.

  • Impurity Profile: The reaction generates phosphorus salts and resinous byproducts. These are highly polar. Using a moderately polar solvent like EtOAc allows the product to dissolve while the inorganic salts remain insoluble (allowing hot filtration) and the highly non-polar tars remain in the mother liquor upon cooling.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1][6][10] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde. [1][6]

  • Mettler Toledo. (2022). Oiling Out in Crystallization: Causes and Solutions.

  • Subashini, R., et al. (2009).[1][6] 2-Chloro-6-methoxyquinoline-3-carbaldehyde.[5][9] Acta Crystallographica Section E.

Sources

stability of 2-iodo-6-methoxyquinoline-3-carbaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Stability Challenges Under Basic Conditions

Welcome to the technical support center for 2-iodo-6-methoxyquinoline-3-carbaldehyde. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical insights into the stability and reactivity of this versatile synthetic intermediate. This document moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of 2-iodo-6-methoxyquinoline-3-carbaldehyde in the presence of bases.

Q1: What are the primary points of instability on the 2-iodo-6-methoxyquinoline-3-carbaldehyde molecule under basic conditions?

A1: The molecule has two primary reactive sites under basic conditions:

  • The Carbon-Iodine Bond at the C-2 Position: The quinoline ring is an electron-deficient aromatic system. This electronic nature makes the C-2 position highly susceptible to nucleophilic aromatic substitution (SNAr). The iodo group is an excellent leaving group, making this position the most significant point of instability. Bases themselves (like hydroxide) or other nucleophiles in the reaction mixture can readily displace the iodide.

  • The Aldehyde Group at the C-3 Position: As an aromatic aldehyde lacking α-hydrogens, the formyl group is prone to the Cannizzaro reaction in the presence of strong bases (e.g., concentrated NaOH, KOH).[1] This is a disproportionation reaction where two aldehyde molecules are converted into a primary alcohol and a carboxylic acid.[1] Additionally, the aldehyde can participate in various condensation reactions if other suitable reaction partners are present.

Q2: I need to run a reaction using a base. Which types of bases are most likely to cause degradation?

A2: The choice of base is critical.

  • Strong, Nucleophilic Bases (e.g., NaOH, KOH, NaOMe): These are the most problematic. They can act as nucleophiles, attacking the C-2 position to displace the iodide, and are strong enough to promote the Cannizzaro reaction.[2][3] For example, using KOH in methanol is a known method to replace a 2-halo substituent with a methoxy group.[2]

  • Bulky, Non-Nucleophilic Bases (e.g., DBU, t-BuOK): While less likely to attack the C-2 position directly due to steric hindrance, these bases are very strong and can still readily promote the Cannizzaro reaction or other deprotonation-initiated side reactions.

  • Weak, Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃): These are generally the safest choices. They are typically not nucleophilic enough to displace the iodide at a significant rate at moderate temperatures and are not strong enough to initiate the Cannizzaro reaction. They are often sufficient to act as proton scavengers in many coupling reactions.

  • Organic Amine Bases (e.g., Triethylamine (Et₃N), DIPEA): These are generally non-nucleophilic and not strong enough to cause the Cannizzaro reaction, making them a suitable choice for many applications. However, they can still participate in side reactions if not used carefully.

Q3: Is the 6-methoxy group or the quinoline ring itself susceptible to degradation under basic conditions?

A3: Generally, no. The aryl-methoxy ether linkage is robust and not prone to cleavage under typical basic conditions.[4] Similarly, the quinoline ring system is very stable and requires harsh oxidative or reductive conditions to be degraded.[5] Your primary concerns should remain the C-2 iodo and C-3 aldehyde groups.

Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product; Starting Material Consumed 1. De-iodination: Loss of the iodo group via SNAr by a basic nucleophile (e.g., OH⁻).2. Cannizzaro Reaction: Disproportionation of the aldehyde into the corresponding alcohol and carboxylic acid.[1]1. Switch to a milder, non-nucleophilic base (e.g., K₂CO₃, Et₃N).2. Lower the reaction temperature significantly.3. Reduce the concentration of the base.4. Ensure your solvent is aprotic and anhydrous to avoid generating hydroxide ions.
Mass Spectrometry Shows Loss of Iodine (-127 amu) Nucleophilic Substitution: The iodo group has been replaced by a nucleophile from the reaction medium (e.g., OH, OR, or another reagent).1. Identify the likely nucleophile. If it's your base, see above. If it is a solvent (e.g., methanol), switch to an aprotic solvent like DMF, DMSO, or THF.[2]2. If possible, use a less reactive halide (e.g., the 2-chloro analogue), though this changes the substrate.
Appearance of Two New Major Products; One More Polar, One Less Polar than Starting Material Cannizzaro Reaction: You are likely observing the formation of 2-iodo-6-methoxyquinoline-3-methanol (the alcohol) and 2-iodo-6-methoxyquinoline-3-carboxylic acid.[1]1. This is a clear indication your base is too strong. Immediately switch to a weaker base like sodium bicarbonate or an organic amine.2. Avoid high concentrations of strong bases like NaOH or KOH.
A Complex Mixture of Unidentifiable Products Aldehyde Condensation/Polymerization: The aldehyde is reacting with itself or other components under basic catalysis. This can occur in reactions like the Claisen-Schmidt condensation if a ketone is present.[6]1. Protect the aldehyde group before performing the reaction. Convert it to an acetal, which is stable to base and can be removed later under acidic conditions.2. Add the base slowly and at a low temperature to control the reaction rate and minimize side reactions.

Key Degradation Pathways

The primary degradation pathways for 2-iodo-6-methoxyquinoline-3-carbaldehyde under basic conditions are nucleophilic substitution and the Cannizzaro reaction.

G cluster_main 2-iodo-6-methoxyquinoline-3-carbaldehyde cluster_paths Degradation Pathways start Starting Material snar_base Strong Nucleophilic Base (e.g., NaOH, NaOMe) start->snar_base Path 1: Nucleophilic Aromatic Substitution cannizzaro_base Strong Base (e.g., conc. KOH) start->cannizzaro_base Path 2: Cannizzaro Reaction snar_product 2-hydroxy/methoxy-6-methoxy- quinoline-3-carbaldehyde (Loss of Iodine) snar_base->snar_product cannizzaro_products Disproportionation Products: 1. ...-quinolinemethanol (Alcohol) 2. ...-quinolinecarboxylic acid (Acid) cannizzaro_base->cannizzaro_products

Caption: Major degradation pathways under basic conditions.

Experimental Protocols

Protocol 1: Screening for Base Compatibility

This protocol allows you to quickly assess the stability of your compound under various basic conditions before committing to a large-scale reaction.

Materials:

  • 2-iodo-6-methoxyquinoline-3-carbaldehyde

  • Anhydrous solvents (e.g., DMF, THF)

  • Bases for testing (e.g., K₂CO₃, Et₃N, DBU, NaOH)

  • Small reaction vials with stir bars

  • TLC plates and appropriate eluent system

  • Internal standard (e.g., dodecane, optional)

Procedure:

  • Prepare a stock solution of your starting material in the chosen reaction solvent (e.g., 10 mg/mL).

  • In separate vials, add 1 mL of the stock solution. If using, add a known amount of internal standard.

  • To each vial, add a different base (e.g., Vial A: 1.5 eq K₂CO₃; Vial B: 1.5 eq Et₃N; Vial C: 1.5 eq DBU; Vial D: 1.5 eq NaOH).

  • Stir the reactions at your intended reaction temperature (start with room temperature).

  • Monitor the reactions by TLC at regular intervals (e.g., 30 min, 2h, 6h, 24h). Spot the starting material solution as a reference.

  • Analyze the TLC plates for the disappearance of the starting material spot and the appearance of new spots. A stable condition will show only the starting material spot over time. The appearance of new spots, especially a highly polar spot at the baseline (carboxylic acid) or a spot corresponding to the de-iodinated analog, indicates degradation.

  • For quantitative analysis, samples can be quenched, diluted, and analyzed by HPLC or LC-MS.

Troubleshooting Workflow

Use this workflow to diagnose and solve issues related to compound instability.

G cluster_analysis Analyze Byproducts cluster_solutions Implement Solutions start Experiment Fails (Low Yield / Complex Mixture) check_sm Is Starting Material (SM) consumed? start->check_sm check_mass Analyze mass spec data. Is iodine present? check_sm->check_mass Yes weaker_base Use weaker, non-nucleophilic base (K₂CO₃, Et₃N) check_sm->weaker_base No (SM remains) cannizzaro Cannizzaro or Condensation Products Likely check_mass->cannizzaro Yes snar SNAr (De-iodination) Product Likely check_mass->snar No cannizzaro->weaker_base lower_temp Lower reaction temperature and/or base concentration cannizzaro->lower_temp protect_aldehyde Protect aldehyde as an acetal cannizzaro->protect_aldehyde snar->weaker_base change_solvent Use aprotic, anhydrous solvent snar->change_solvent weaker_base->lower_temp change_solvent->weaker_base

Caption: A decision-making workflow for troubleshooting.

References

  • Vaishali, Pawar, S. S., & Sekar, N. (2021). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Green Chemistry Letters and Reviews, 14(4), 739-762. Available at: [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. Available at: [Link]

  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2510. Available at: [Link]

  • University of Waterloo. (n.d.). Hydrolysis. Course Material. Available at: [Link]

  • Meth-Cohn, O. (1993). A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, (13), 1547-1561. Available at: [Link]

Sources

minimizing dehalogenation side reactions in 2-iodoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q2-IOD-DEHALO-001 Topic: Minimizing Dehalogenation in 2-Iodoquinoline Derivatives Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "C2 Instability" Paradox

User Query: "Why does my 2-iodoquinoline lose its iodine atom during cross-coupling, yielding the protonated quinoline (H-product) instead of the desired C-C bond?"

Technical Insight: The 2-position of the quinoline ring is electronically unique. Due to the adjacent nitrogen atom (


-effect), the C2-I bond is highly polarized and electron-deficient.
  • Fast Oxidative Addition: The C-I bond adds to Palladium(0) very rapidly.

  • Vulnerable Intermediate: The resulting

    
     species is highly electrophilic. If the transmetallation step (Suzuki/Sonogashira) is slow, this intermediate will scavenge any available hydride (
    
    
    
    ), leading to reductive elimination of the dehalogenated product (Quinoline-H).

The Core Directive: To stop dehalogenation, you must starve the reaction of hydride sources and accelerate transmetallation .

Mechanism & Visualization

To fix the problem, you must visualize the "Parasitic Cycle." The diagram below illustrates how standard reaction components (alcohols, amines) inadvertently feed the dehalogenation pathway.[1]

Protodehalogenation Substrate 2-Iodoquinoline Pd0 Pd(0) Catalyst Substrate->Pd0 Start OxAdd Oxidative Addition Complex (Ar-Pd-I) Pd0->OxAdd Fast PdH Pd(II)-Hydride Species OxAdd->PdH β-Hydride Elimination (Slow Step) TransMetal Transmetallation (Boronic Acid/Alkyne) OxAdd->TransMetal Desired Path HydrideSource Hydride Source (Alcohol/Base) HydrideSource->PdH Donates H- RedElim Reductive Elimination PdH->RedElim RedElim->Pd0 Regenerates Product_Bad Side Product: Quinoline (Dehalogenated) RedElim->Product_Bad Product_Good Desired Product: 2-Substituted Quinoline TransMetal->Product_Good Coupling

Figure 1: The Parasitic Dehalogenation Cycle. Note how hydride sources divert the Palladium intermediate away from the desired transmetallation path.

Protocol Module A: Palladium Cross-Coupling (Suzuki/Sonogashira)

The "Zero-Hydride" Protocol

Standard protocols often use Ethanol or Isopropanol. This is forbidden for labile 2-iodoquinolines. These solvents act as hydride donors via


 elimination on the metal center.
Optimized Reagent Selection Table
ComponentAvoid (High Risk) Recommended (Safe) Technical Rationale
Solvent Ethanol, Isopropanol, DMF (wet)Toluene, 1,4-Dioxane, THF Primary/Secondary alcohols oxidize to aldehydes/ketones, donating

to Palladium [1].
Base NaOEt,

,


,

,

Alkoxide bases and alkylamines possess

-hydrogens capable of elimination. Inorganic bases do not.
Ligand

(Tetrakis)
XPhos, SPhos, dppf Bulky, electron-rich ligands accelerate reductive elimination, outcompeting the dehalogenation side reaction [2].
Step-by-Step Troubleshooting Workflow

Scenario: Suzuki Coupling of 2-iodoquinoline with Phenylboronic Acid.

  • Pre-Reaction Check (The "Dry" Rule):

    • Ensure all glassware is oven-dried. Moisture promotes hydrolytic dehalogenation.

    • Crucial: Degas solvents with Argon for 15 mins. Oxygen promotes homocoupling, which stalls the cycle and allows dehalogenation to take over.

  • The "Dump and Stir" Modification:

    • Standard: Mix everything and heat.

    • Modified: Pre-mix Catalyst and Ligand in solvent for 10 mins to form the active species before adding the unstable 2-iodoquinoline. This prevents "naked" Pd from reacting non-selectively.

  • Temperature Ramp:

    • Start at 60°C . Only increase to 80-100°C if conversion is <10% after 2 hours. High heat favors the higher-activation-energy dehalogenation pathway.

  • Self-Validating Control:

    • Run a TLC at t=15 min.

    • If you see a spot matching unsubstituted Quinoline immediately, your solvent is likely wet or acting as a hydride donor.

Protocol Module B: Lithium-Halogen Exchange[2]

Issue: When treating 2-iodoquinoline with n-BuLi, the user often isolates the protonated species or alkylated byproducts (Wurtz coupling) instead of the lithiated species.

The "Cryogenic Trapping" Protocol

The 2-lithioquinoline species is thermally unstable above -60°C. It will abstract a proton from the solvent or the butyl iodide byproduct.

Protocol:

  • Solvent: Anhydrous THF/Hexane (4:1).

  • Temperature: Cool strictly to -78°C (Acetone/Dry Ice).

  • Reagent: Use n-BuLi (add slowly down the side of the flask).

  • The "Turbo" Fix:

    • If standard exchange fails, switch to Turbo-Grignard (iPrMgCl·LiCl) .

    • Why? The Mg-Li complex allows exchange at milder temperatures (-20°C to 0°C) without the extreme basicity that causes protonation/degradation [3].

Diagnostic Decision Tree

Use this logic flow to determine the root cause of your side reaction.

Troubleshooting Start Problem: High Dehalogenation % CheckSolvent Are you using alcohol or amine solvents? Start->CheckSolvent SwitchSolvent SOLUTION: Switch to Toluene or Dioxane CheckSolvent->SwitchSolvent Yes CheckBase Is the base an Alkoxide (e.g., NaOEt)? CheckSolvent->CheckBase No SwitchBase SOLUTION: Switch to K3PO4 or Cs2CO3 CheckBase->SwitchBase Yes CheckTemp Is Temp > 80°C? CheckBase->CheckTemp No LowerTemp SOLUTION: Lower Temp to 60°C + Stronger Catalyst CheckTemp->LowerTemp Yes Review Ligand Choice\n(Use XPhos/SPhos) Review Ligand Choice (Use XPhos/SPhos) CheckTemp->Review Ligand Choice\n(Use XPhos/SPhos) No

Figure 2: Troubleshooting Logic for Dehalogenation.

Frequently Asked Questions (FAQs)

Q1: I switched to Toluene, but I still see 15% dehalogenation. Why? A: Check your base. If you are using an amine base (like Triethylamine in Sonogashira), it can act as a hydride source at high temperatures. Switch to an inorganic base system (e.g.,


 in Dioxane) or use a "Copper-free" Sonogashira protocol to reduce oxidative stress on the system.

Q2: Can I use DMF? A: Use caution. DMF can decompose to form dimethylamine (a hydride source) and CO upon heating, especially if water is present. If you must use DMF for solubility, ensure it is "Anhydrous Grade" (99.8%+) and stored over molecular sieves.

Q3: Why is 2-iodoquinoline worse than 3-iodoquinoline? A: The N-lone pair at position 1 destabilizes the C2-metal bond. This makes the Pd-intermediate more "desperate" to eliminate, effectively lowering the barrier for the unwanted side reaction (reduction) if the desired coupling partner isn't immediately available.

References

  • Navarro, O. et al. (2005).[1] Dehalogenation of Aryl Halides: Mechanisms and Mitigation in Palladium Catalysis. Journal of Organic Chemistry.

  • Martin, R. & Buchwald, S.L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Krasovskiy, A. & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

Sources

Technical Support Center: Optimizing Condensation Reactions with 2-iodo-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for optimizing reaction temperatures in condensation reactions involving 2-iodo-6-methoxyquinoline-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals seeking to enhance reaction efficiency, yield, and purity. We will move beyond simple procedural steps to explore the underlying chemical principles that govern these transformations, enabling you to troubleshoot effectively and develop robust, self-validating protocols.

The primary focus of this guide will be on the Knoevenagel condensation, a highly reliable method for carbon-carbon bond formation by reacting an aldehyde, such as 2-iodo-6-methoxyquinoline-3-carbaldehyde, with an active methylene compound.[1][2] Temperature is one of the most critical parameters in this process, often representing the tipping point between a high-yield synthesis and a complex mixture of byproducts.

Part 1: Core Principles of Temperature Optimization

Understanding the relationship between temperature and reaction kinetics/thermodynamics is fundamental to successful optimization. Simply increasing heat to accelerate a reaction can often be counterproductive.

  • Kinetic vs. Thermodynamic Control: In many condensation reactions, an initial addition product (e.g., a β-hydroxy carbonyl in an aldol-type reaction) is formed rapidly at lower temperatures (kinetic product).[3] A subsequent, higher-energy dehydration step, which is often favored by heating, leads to the final, more stable α,β-unsaturated product (thermodynamic product).[3] Controlling temperature allows you to selectively target one of these products.

  • The Arrhenius Equation in Practice: The rate of most chemical reactions increases with temperature. However, the rates of undesirable side reactions and product degradation also increase.[4] The goal is not to find the highest possible temperature, but the optimal temperature that maximizes the rate of the desired reaction while minimizing competing pathways.

  • Side Reactions and Degradation: High temperatures can promote unwanted side reactions, such as the self-condensation of the active methylene compound or the aldehyde.[4][5] Furthermore, both the starting material and the final product, which are often complex organic molecules, can degrade at elevated temperatures, leading to the formation of tar-like impurities and a reduction in isolated yield.[4]

  • The Retro-Condensation Reaction: The reverse reaction, known as a retro-Knoevenagel or retro-aldol reaction, is also catalyzed by acid or base and is significantly favored at higher temperatures.[3] If a reaction appears to stall or the yield decreases after prolonged heating, it is possible the equilibrium is shifting back toward the reactants.[3]

Part 2: Troubleshooting Guide for Temperature Optimization

This section addresses common issues encountered during the reaction setup and optimization process in a direct question-and-answer format.

Q1: My reaction is extremely slow or appears to have stalled at room temperature. What is the first troubleshooting step?

A1: An overly slow reaction is typically due to insufficient activation energy.

  • Initial Action: The most logical first step is to moderately and incrementally increase the reaction temperature. A good starting point is to raise the temperature in 10-20 °C increments (e.g., from room temperature to 40 °C, then 60 °C), monitoring the reaction progress by Thin-Layer Chromatography (TLC) at each stage.[4]

  • Causality: Increasing the temperature provides the necessary energy to overcome the activation barrier for the initial nucleophilic attack and the subsequent dehydration. It also improves the solubility of reactants, which can be a limiting factor, particularly in heterogeneous mixtures.[4]

  • Caution: Avoid immediately heating to reflux. A sudden, large increase in temperature can bypass the optimal window and lead directly to byproduct formation or degradation.

Q2: My starting material is consumed according to TLC, but the yield of the desired product is low and I see several new spots.

A2: This common problem points towards competing reaction pathways or product degradation, both of which are highly sensitive to temperature.

  • Likely Cause: Your reaction temperature is likely too high. The excess thermal energy is fueling side reactions or causing the desired product to decompose as it forms.[4] The formation of multiple products is a frequent cause of low yield for the desired compound.[6]

  • Troubleshooting Steps:

    • Reduce Temperature: Repeat the reaction at a lower temperature. Even if this requires a longer reaction time, it often leads to a cleaner reaction profile and a higher isolated yield of the target molecule.

    • Analyze Byproducts: If possible, try to characterize the major byproducts. This can provide clues about the undesirable pathways (e.g., self-condensation of your active methylene partner).

    • Consider the Catalyst: Some catalysts have a narrow optimal temperature range. The chosen temperature may be incompatible with the catalyst's stability or selectivity.

Q3: I am observing the formation of an intermediate on my TLC plate that slowly converts to the final product. How can I use temperature to control this?

A3: This is a classic indication of a two-step addition-elimination mechanism, offering an excellent opportunity for process control.

  • Explanation: You are likely observing the initial β-hydroxy adduct (the kinetic product), which then dehydrates to the final conjugated system (the thermodynamic product).[3]

  • To Isolate the Intermediate: Conduct the reaction at a lower temperature (e.g., 0-5 °C). This will favor the initial, faster addition step while disfavoring the subsequent dehydration, which has a higher activation energy.[3][7]

  • To Drive to the Final Product: If the final conjugated product is desired, increasing the temperature after the initial formation of the intermediate will provide the energy needed to drive the elimination of water.[7] Refluxing is a common strategy to ensure complete dehydration.[8]

Q4: My reaction mixture has turned dark brown or black, and I am isolating a tar-like, intractable material. Is this a temperature issue?

A4: Yes, this is a strong indicator that the reaction temperature is far too high, leading to extensive decomposition.

  • Causality: Complex, electron-rich heterocyclic systems like quinolines can be susceptible to polymerization and degradation under harsh thermal conditions.[4] The iodo-substituent may also be implicated in side reactions at very high temperatures.

  • Immediate Action: Drastically reduce the reaction temperature. If refluxing in a high-boiling solvent, switch to a lower-boiling solvent to physically limit the maximum temperature.

  • Alternative Strategy: Consider alternative energy sources. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, reducing overall reaction time and potentially minimizing the formation of thermal degradation byproducts.[5][6]

Part 3: Experimental Protocols

Protocol 1: Systematic Temperature Screening for Reaction Optimization

This protocol outlines a method for efficiently determining the optimal temperature for your condensation reaction.

  • Setup: In parallel, set up four to five small-scale reactions (e.g., 0.5 mmol scale) in identical reaction vials equipped with stir bars.

  • Reagent Addition: To each vial, add the solvent, 2-iodo-6-methoxyquinoline-3-carbaldehyde (1.0 eq), the active methylene compound (1.1 eq), and the chosen catalyst (e.g., piperidine, 0.1 eq).[1]

  • Temperature Control: Place each vial in a separate reaction block or oil bath pre-set to a different temperature. A typical screening range would be:

    • Vial 1: Room Temperature (~25 °C)

    • Vial 2: 40 °C

    • Vial 3: 60 °C

    • Vial 4: 80 °C

    • Vial 5: Reflux temperature of the chosen solvent.

  • Monitoring: Monitor each reaction at set time intervals (e.g., 1h, 2h, 4h, 8h) using TLC. Note the consumption of starting material, the formation of the desired product, and the appearance of any byproducts.

  • Analysis: After a set period (e.g., 8 or 24 hours), quench the reactions. Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the relative conversion and yield. The optimal temperature is the one that provides the best balance of reaction rate and purity.

Protocol 2: General Starting Procedure for Knoevenagel Condensation

This serves as a robust starting point for your experiments.

  • Flask Preparation: In a round-bottom flask, dissolve 2-iodo-6-methoxyquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., Ethanol).

  • Reagent Addition: Add the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) and stir until dissolved.

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, ~0.1 eq).[1]

  • Heating: Equip the flask with a reflux condenser and heat the mixture to the desired temperature (determined from Protocol 1).

  • Monitoring: Maintain the temperature and monitor the reaction's progress by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration.[1] If not, concentrate the solvent under reduced pressure and purify the crude product by crystallization or column chromatography.[8]

Part 4: Frequently Asked Questions (FAQs)

FAQ 1: How do my choices of solvent and catalyst impact the optimal temperature? The solvent choice directly sets the upper limit for the reaction temperature (its boiling point). Protic solvents like ethanol can also participate in hydrogen bonding, potentially influencing the transition state energy.[9] The catalyst's role is to lower the activation energy, which generally allows the reaction to proceed at a lower temperature than the uncatalyzed version.[6] A highly efficient catalyst may enable the reaction to run effectively at room temperature, while a less active one might require heating.

FAQ 2: At what point should I stop optimizing temperature and consider changing other parameters? If you have screened a wide range of temperatures (e.g., from room temperature to reflux) and are still facing issues like low conversion or significant byproduct formation, it is time to re-evaluate other variables. Consider changing the catalyst (e.g., from a weak base to a Lewis acid), altering the solvent, or ensuring the purity of your starting materials.[6] There is no single universal protocol, and optimal conditions are highly dependent on the specific substrates and catalyst used.[6]

FAQ 3: Can microwave irradiation improve this reaction? Yes, microwave irradiation is a powerful tool for optimizing condensation reactions. It allows for rapid and uniform heating of the reaction mixture, which can significantly shorten reaction times from hours to minutes.[5][6] This rapid heating can sometimes minimize the formation of byproducts that result from prolonged exposure to high temperatures. A solvent-free approach under microwave irradiation is also a viable green chemistry alternative.[5]

Part 5: Data Presentation & Visualization

Table 1: Example Data from a Systematic Temperature Screen

Temperature (°C)Time (h)Conversion of Aldehyde (%)Relative Yield of Product (%)Purity by LC-MS (Area %)Observations
2524151298Very slow reaction
408656095Clean reaction, moderate rate
604989293Fast reaction, minor byproducts
802>998580Rapid, significant byproducts
Reflux (Ethanol, 78)2>998375Similar to 80°C, more degradation

Diagrams

G start_node Reaction Issue Identified (Low Yield, Slow Rate, Impurities) q1 Is the reaction rate excessively slow? start_node->q1 q2 Are significant byproducts or degradation observed? q1->q2 No a1 ACTION: Incrementally increase temperature (e.g., in 20°C steps). Monitor by TLC. q1->a1 Yes q3 Is an intermediate accumulating? q2->q3 No a2 ACTION: Systematically decrease temperature. Accept longer reaction times for higher purity. q2->a2 Yes a3 ACTION: Hold at lower temperature to isolate intermediate. OR Increase temperature to drive dehydration. q3->a3 Yes a4 CONSIDER: Change solvent or catalyst. Verify reagent purity. q3->a4 No a1->q2 a2->a4 a3->a4

Caption: Troubleshooting workflow for temperature-related issues.

G prep 1. Reagent Preparation - 2-iodo-6-methoxyquinoline-3-carbaldehyde (1.0 eq) - Active Methylene Compound (1.1 eq) - Catalyst (e.g., Piperidine, 0.1 eq) - Solvent (e.g., Ethanol) setup 2. Reaction Setup Dissolve reagents in solvent in a round-bottom flask with a stir bar. prep->setup heating 3. Heating & Monitoring Heat to target temperature. Monitor progress by TLC. setup->heating workup 4. Work-up Cool to room temperature. Isolate crude product via filtration or concentration. heating->workup purify 5. Purification Purify by recrystallization or column chromatography. workup->purify

Caption: General experimental workflow for condensation.

References

  • Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A - Benchchem. (URL not available)
  • Application Notes and Protocols: Aldol Condensation Reactions Involving 2,3,6-Trimethoxyisonicotinaldehyde - Benchchem. (URL not available)
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem. (URL not available)
  • Optimization of the condensation reaction conditions (Scheme 1) - ResearchGate. [Link]

  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (URL not available)
  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. [Link]

  • Effect of temperature on aldol condensation reaction for different chemical compounds - ResearchGate. [Link]

  • Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines - MDPI. [Link]

  • Multicomponent Condensation Reactions via ortho-Quinone Methides - PMC. [Link]

  • An efficient synthesis of quinolines under solvent-free conditions - Indian Academy of Sciences. [Link]

  • Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reacti - RSC Publishing. [Link]

  • effect of temperature on Aldol reaction equilibrium - Benchchem. (URL not available)
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • Alkaline Modified Solid Oxide Catalysts for Condensation Reactions between Biomolecules Enter - OSTI. [Link]

  • Knoevenagel condensation - Wikipedia. [Link]

  • Kinetics of crossed aldol condensations in high-temperature water - Green Chemistry (RSC Publishing). [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. [Link]

  • Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources - PMC. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. [Link]

  • Aldol condensation - Wikipedia. [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. [Link]

  • Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac - Der Pharma Chemica. [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC. [Link]

Sources

removing palladium impurities from 2-iodo-6-methoxyquinoline-3-carbaldehyde products

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 2-iodo-6-methoxyquinoline-3-carbaldehyde Primary Contaminant: Palladium (Pd) species (Pd(0)/Pd(II)) Regulatory Context: ICH Q3D Elemental Impurities (Class 2B)

Executive Summary & Diagnostic Assessment[1]

The Challenge: Purifying 2-iodo-6-methoxyquinoline-3-carbaldehyde presents a "chemical conflict." The quinoline nitrogen acts as a ligand, binding palladium tightly. Simultaneously, the C3-aldehyde moiety is highly electrophilic, precluding the use of common amine-based scavengers (which form imines) or free cysteine washes (which form thiazolidines). Furthermore, the C2-iodine is susceptible to reductive dehalogenation under harsh conditions.

Target Specification:

  • Oral PDE (Permitted Daily Exposure): < 100 µ g/day .[1][2]

  • Parenteral PDE: < 10 µ g/day .[1]

  • Standard API Limit: < 10 ppm (parts per million).

Initial Diagnostic Checklist

Before selecting a remediation path, quantify the problem:

  • Visual Inspection: Is the product dark brown/black? (Indicates colloidal Pd(0) > 500 ppm).

  • Quantitative Analysis: Run ICP-MS (Inductively Coupled Plasma Mass Spectrometry) on the crude solid.

    • If > 1000 ppm: Use Method A (Activated Carbon) first.

    • If 50–1000 ppm: Use Method B (Thiol-Silica Scavenging) .

    • If < 50 ppm: Use Method C (Recrystallization) .

Remediation Protocols

Method A: Bulk Adsorption (Activated Carbon)

Best for: Gross contamination (>1000 ppm) or colored impurities.

Mechanism: Physisorption of colloidal Pd(0) and Pd-complexes into high-surface-area carbon pores. Recommended Grade: Darco® KB-G or Ecosorb® C-906 (Avoid acidic carbons which may degrade the aldehyde).

Protocol:

  • Dissolution: Dissolve crude product in THF or DCM (10 mL/g). Note: Avoid DMF/DMSO as they compete for Pd binding.

  • Loading: Add Activated Carbon (10–20 wt% relative to substrate).

  • Digestion: Stir vigorously at 45°C for 2 hours .

  • Filtration: Filter hot through a pad of Celite® 545 to remove carbon fines.

  • Analysis: Evaporate a small aliquot for color check. If yellow/pale, proceed to crystallization.

Method B: Chemo-Selective Scavenging (Silica-Bound Thiols)

Best for: High-value intermediates requiring high yield and aldehyde preservation.

Mechanism: The thiol (-SH) group binds Pd(II) and Pd(0) irreversibly. Unlike amines, thiols will not condense with the aldehyde group under neutral conditions. Recommended Scavenger: SiliaMetS® Thiol (SiliCycle) or QuadraPure® TU (Thiourea). Contraindicated: SiliaMetS® Diamine/Triamine (Reacts with aldehyde).

Protocol:

  • Stoichiometry: Calculate Pd content. Add 4 equivalents of SiliaMetS® Thiol relative to the Pd content (not the substrate).

    • Rule of Thumb: If Pd content is unknown, add 5 wt% of scavenger relative to the product mass.

  • Solvent System: Dissolve product in DCM or Ethyl Acetate .

  • Incubation: Stir at 40°C for 4–12 hours .

  • Filtration: Filter through a 0.45 µm PTFE membrane or sintered glass funnel.

  • Validation: The filtrate should be visibly lighter.

Method C: Polishing Crystallization

Best for: Final purification (<50 ppm) and removing trace organic impurities.

Mechanism: Exclusion of metal complexes from the crystal lattice. Solvent System: Ethyl Acetate / Petroleum Ether (or Heptane).

Protocol:

  • Dissolve the solid in minimal boiling Ethyl Acetate .

  • Slowly add Petroleum Ether (or Heptane) until slight turbidity persists.

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filter the yellow needles/solid.

  • Wash: Rinse with cold 1:4 EtOAc:Heptane.

Decision Logic & Workflow

Pd_Removal_Workflow Start Crude 2-iodo-6-methoxyquinoline-3-carbaldehyde Analysis ICP-MS Analysis Start->Analysis High_Pd Pd > 1000 ppm (Dark/Black) Analysis->High_Pd Mid_Pd Pd 50 - 1000 ppm (Brown/Orange) Analysis->Mid_Pd Low_Pd Pd < 50 ppm (Yellow) Analysis->Low_Pd Carbon Method A: Activated Carbon (Darco KB-G, THF, 45°C) High_Pd->Carbon Scavenger Method B: SiliaMetS Thiol (DCM, 4 eq, 12h) Mid_Pd->Scavenger Crystal Method C: Crystallization (EtOAc / Pet Ether) Low_Pd->Crystal Carbon->Mid_Pd Re-assess Scavenger->Low_Pd Filtration Final_Check Final QC (ICP-MS + NMR) Crystal->Final_Check

Caption: Integrated workflow for stepwise reduction of Palladium content based on initial contamination load.

Comparative Data: Scavenger Performance

The following table projects typical performance metrics for removing Pd from quinoline-aldehydes based on functional group compatibility.

Scavenger TypeFunctional GroupPd Removal EfficiencyYield LossAldehyde CompatibilityRecommendation
SiliaMetS® Thiol -SH (Mercaptan)High (95%+)< 5%Excellent (Inert)Primary Choice
SiliaMetS® Diamine -NH-CH2-CH2-NH2ModerateHighPoor (Imine formation)DO NOT USE
Activated Carbon Carbon MatrixVariable (60-90%)10-20%GoodUse for bulk cleanup
TMT-Na3 (aq) TrimercaptotriazineHigh< 5%GoodUse in biphasic wash
L-Cysteine Amino AcidHighVariablePoor (Thiazolidine formation)DO NOT USE

Troubleshooting & FAQ

Q: My product turned into an insoluble oil during the scavenger step.

  • Cause: Polymer-bound scavengers can sometimes act as nucleation sites or induce oiling out if the solvent volume is too low.

  • Fix: Dilute the reaction mixture with more DCM or THF. Ensure you are using a macroporous silica resin (like SiliaMetS) rather than a gel-type if viscosity is high.

Q: Can I use an aqueous wash with Sodium Bisulfite?

  • Warning: While bisulfite reduces Pd, it also forms bisulfite adducts with aldehydes (solid precipitates). This will pull your product into the aqueous phase or form a salt. Avoid bisulfite.

Q: The aldehyde proton signal (10.0-10.5 ppm) disappeared after scavenging.

  • Diagnosis: You likely used an amine-based scavenger (Trisamine, Diamine, or APS) which reacted with the aldehyde.

  • Solution: You must hydrolyze the imine back to the aldehyde. Treat the filtrate with dilute aqueous HCl (if the quinoline is stable) or switch to a Thiol-based scavenger for the next batch.

Q: I am worried about the stability of the C2-Iodine bond.

  • Guidance: Avoid using Zinc dust or Formic acid for Pd precipitation. These conditions promote reductive dehalogenation (removing the iodine). Stick to neutral scavengers (Thiol-Silica) or oxidative crystallization.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R2). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Predicting Mass Spectrometry Fragmentation: The Case of 2-iodo-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-iodo-6-methoxyquinoline-3-carbaldehyde, a substituted quinoline of interest in medicinal chemistry and materials science. We will compare its expected fragmentation behavior with that of a structurally related analogue, 2-chloro-6-methoxyquinoline-3-carbaldehyde, to highlight the influence of the halogen substituent on the fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel synthetic compounds.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

In modern synthetic chemistry, particularly within drug discovery pipelines, the unambiguous confirmation of a molecule's structure is paramount. Mass spectrometry, especially when coupled with gas chromatography (GC-MS) or used with a direct insertion probe, is a powerful analytical technique for determining the molecular weight and obtaining structural information about a compound.[1] The fragmentation patterns generated under electron ionization (EI) conditions serve as a molecular fingerprint, providing valuable clues about the compound's functional groups and connectivity.

The molecule of interest, 2-iodo-6-methoxyquinoline-3-carbaldehyde, incorporates several key functional groups on a stable quinoline scaffold: an iodo group, a methoxy group, and an aldehyde. Each of these imparts a distinct and predictable influence on the fragmentation cascade following ionization. Understanding these patterns is crucial for identifying this and related compounds in complex reaction mixtures or library screenings.

Foundational Principles of Fragmentation in EI-MS

Upon bombardment with high-energy electrons (typically 70 eV), a molecule is ionized to form a molecular ion (M⁺˙), which is a radical cation.[2] This molecular ion is energetically unstable and can dissipate this excess energy by breaking down into smaller, charged fragment ions and neutral radicals.[1] The fragmentation pathways are not random; they are governed by fundamental chemical principles, with cleavages preferentially occurring at the weakest bonds and leading to the formation of the most stable carbocations or radical species.

For 2-iodo-6-methoxyquinoline-3-carbaldehyde, the primary fragmentation drivers are expected to be:

  • Alpha (α)-Cleavage: The cleavage of a bond adjacent to a functional group, such as the carbonyl group of the aldehyde or the oxygen of the methoxy group.[3]

  • Loss of Stable Neutral Molecules/Radicals: The elimination of small, stable species like carbon monoxide (CO), hydrogen cyanide (HCN), or radicals such as H•, CH₃•, and I•.[4][5]

  • Heterocyclic Ring Fragmentation: The characteristic fragmentation of the quinoline ring system, often involving the loss of HCN.

Predicted Fragmentation Pathway of 2-iodo-6-methoxyquinoline-3-carbaldehyde

The molecular formula for 2-iodo-6-methoxyquinoline-3-carbaldehyde is C₁₁H₈INO₂. Using integer masses for the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹²⁷I), the molecular weight is 313 Da. Therefore, the molecular ion peak (M⁺˙) is expected at m/z 313 . Aromatic systems like quinoline typically produce a prominent molecular ion peak due to their stability.

The proposed major fragmentation pathways are detailed below and visualized in the accompanying diagram.

G cluster_M M [M]⁺˙ m/z 313 C₁₁H₈INO₂⁺˙ F1 [M-I]⁺ m/z 186 M->F1 - I• (127 u) F2 [M-H]⁺ m/z 312 M->F2 - H• (1 u) F3 [M-CHO]⁺ m/z 284 M->F3 - CHO• (29 u) F4 [M-CH₃]⁺ m/z 298 M->F4 - CH₃• (15 u) F1_1 [M-I-HCN]⁺ m/z 159 F1->F1_1 - HCN (27 u) F4_1 [M-CH₃-CO]⁺ m/z 270 F4->F4_1 - CO (28 u)

Caption: Predicted EI-MS fragmentation pathway for 2-iodo-6-methoxyquinoline-3-carbaldehyde.

m/zProposed Ion Structure/FormulaNeutral LossComments
313[C₁₁H₈INO₂]⁺˙-Molecular Ion (M⁺˙). Expected to be of high intensity.
312[C₁₁H₇INO₂]⁺H•Loss of the aldehydic hydrogen via α-cleavage. Common for aromatic aldehydes.[6]
298[C₁₀H₅INO₂]⁺CH₃•Loss of a methyl radical from the methoxy group. A characteristic fragmentation for methoxy-substituted aromatics.[4]
284[C₁₀H₈INO]⁺CHO•Loss of the formyl radical via α-cleavage.[7]
270[C₉H₅INO]⁺COSequential loss of carbon monoxide following the loss of the methyl radical.[4]
186[C₁₁H₈NO₂]⁺I•Major Fragment. Loss of an iodine radical due to the relatively weak C-I bond. This is a highly diagnostic peak for iodo-compounds.[8]
159[C₁₀H₈O₂]⁺HCNLoss of hydrogen cyanide from the [M-I]⁺ fragment, characteristic of the quinoline ring system.[5]
Comparative Analysis: Iodo- vs. Chloro-Substituted Quinoline

To better understand the influence of the substituent at the 2-position, we can compare the predicted fragmentation of our target molecule with its chloro-analogue, 2-chloro-6-methoxyquinoline-3-carbaldehyde (C₁₁H₈ClNO₂, MW ≈ 221.5 Da).

The primary difference lies in the halogen loss. The C-Cl bond is stronger than the C-I bond, so the relative abundance of the [M-Cl]⁺ peak might be lower than the [M-I]⁺ peak in the respective spectra. Furthermore, chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic isotopic pattern for all chlorine-containing ions, which would appear as two peaks (at m/z and m/z+2) with a 3:1 intensity ratio. Iodine, by contrast, is monoisotopic (¹²⁷I), leading to single, clean peaks.[9]

Fragmentation Event2-iodo-6-methoxyquinoline-3-carbaldehyde2-chloro-6-methoxyquinoline-3-carbaldehyde
Molecular Ion m/z 313m/z 221 and 223 (3:1 ratio)
Loss of Halogen [M-I]⁺ at m/z 186[M-Cl]⁺ at m/z 186
Loss of H• [M-H]⁺ at m/z 312[M-H]⁺ at m/z 220 and 222 (3:1 ratio)
Loss of CH₃• [M-CH₃]⁺ at m/z 298[M-CH₃]⁺ at m/z 206 and 208 (3:1 ratio)
Key Differentiator Strong, single peak at m/z 186 from loss of I•.Isotopic cluster peaks for all Cl-containing fragments.

This comparison demonstrates how mass spectrometry can be used not only to identify a molecular scaffold but also to differentiate between analogues with different halogen substitutions. The loss of 127 mass units is a strong indicator of an iodine substituent, while the characteristic M/M+2 pattern is a hallmark of chlorine.

Standard Operating Protocol: Acquiring an EI Mass Spectrum

This protocol outlines the standard procedure for obtaining an EI mass spectrum suitable for structural elucidation and library matching.

Caption: Workflow for acquiring and analyzing an EI mass spectrum.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as methanol, dichloromethane, or ethyl acetate. The choice of solvent depends on the sample introduction method.

    • Rationale: A concentration of ~1 mg/mL is typically sufficient for obtaining a strong signal without overloading the detector. Volatile solvents are necessary for efficient vaporization in the ion source.

  • Instrument Parameters (Typical for a Quadrupole GC-MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

      • Rationale: This is the standard energy used for EI-MS. It provides sufficient energy to cause reproducible fragmentation and allows for comparison with established spectral libraries (e.g., NIST, Wiley).

    • Ion Source Temperature: 230 °C.

      • Rationale: This temperature ensures the sample remains in the gas phase without causing thermal degradation before ionization.

    • Mass Range: Scan from m/z 50 to 400.

      • Rationale: This range will cover the molecular ion (m/z 313) and all significant predicted fragments, while avoiding the detection of low-mass background ions like N₂ and O₂.

    • Sample Introduction: Use either a GC inlet for volatile and thermally stable compounds or a direct insertion probe for less volatile solids.

  • Data Acquisition:

    • Inject the sample into the instrument.

    • Begin the data acquisition scan.

    • Acquire a background spectrum (if necessary) and perform background subtraction to obtain a clean mass spectrum of the analyte.

  • Data Analysis:

    • Identify the peak with the highest m/z value, which is likely the molecular ion. Confirm that its m/z corresponds to the expected molecular weight.

    • Identify the major fragment ions and calculate the mass differences from the molecular ion and from other fragments.

    • Correlate these neutral losses with the predicted fragmentation pathways based on the molecule's structure.

Conclusion

The fragmentation pattern of 2-iodo-6-methoxyquinoline-3-carbaldehyde under electron ionization is predicted to be dominated by several characteristic cleavages. The presence of a strong molecular ion peak at m/z 313, coupled with a major fragment at m/z 186 resulting from the loss of an iodine radical, would provide compelling evidence for the compound's identity. Further fragmentation involving the loss of radicals from the aldehyde (H•, CHO•) and methoxy (CH₃•) groups, as well as the loss of HCN from the quinoline core, would serve to confirm the structure. By comparing these expected patterns with those of related compounds, such as its chloro-analogue, researchers can confidently elucidate the structure of novel quinoline derivatives.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports. [Link]

  • Clugston, D. O., & MacLean, D. B. (1965). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

  • Gaber, A. M., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Kovács, B., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]

  • Clugston, D. O., & MacLean, D. B. (1965). MASS SPECTRA OF OXYGENATED QUINOLINES. Semantic Scholar. [Link]

  • Pérez-Bernal, F., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman College. [Link]

  • Lee, J. Y., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Gaber, A. M., et al. (1993). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. [Link]

  • UC Davis. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). mass spectrum of 1-iodobutane. Doc Brown's Chemistry. [Link]

  • Clark, J. (n.d.). mass spectrum of 1-iodopropane. Doc Brown's Chemistry. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • University of Illinois. (n.d.). Interpretation of mass spectra. University of Illinois Urbana-Champaign. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

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A Comparative Guide to the Biological Activity of 6-Methoxy vs. 6-Hydroxy Quinoline Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of various functional groups onto this heterocyclic system allows for the fine-tuning of its pharmacological properties. This guide provides an in-depth, objective comparison of the biological activities of two closely related classes of quinoline derivatives: 6-methoxy and 6-hydroxy quinoline aldehydes. By examining experimental data and elucidating the underlying structure-activity relationships, we aim to equip researchers and drug development professionals with the insights needed to make informed decisions in their pursuit of novel therapeutics.

The Significance of Substitution: Methoxy vs. Hydroxy

The seemingly subtle difference between a methoxy (-OCH3) and a hydroxy (-OH) group at the 6-position of the quinoline ring can have a profound impact on the molecule's biological profile. This is attributable to differences in their electronic and steric properties. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger interactions with biological targets. Conversely, the methoxy group is only a hydrogen bond acceptor and is more lipophilic, which can influence cell membrane permeability and metabolic stability.

Comparative Biological Activities: A Data-Driven Analysis

While a direct, comprehensive head-to-head study of 6-methoxy versus 6-hydroxy quinoline aldehydes across a wide range of biological assays is not extensively documented in a single publication, we can synthesize a comparative overview from various studies on their derivatives. The following sections will delve into their anticancer, antimicrobial, and anti-inflammatory activities, supported by available data.

Anticancer Activity

Quinoline derivatives are a well-established class of anticancer agents.[3][4] The cytotoxic potential of both 6-methoxy and 6-hydroxy quinoline derivatives has been investigated, often through the widely used MTT assay, which measures a cell's metabolic activity as an indicator of its viability.[5][6][7]

Compound ClassCancer Cell LineAssayKey FindingsReference
6-methoxyquinoline derivativesMultidrug-resistant cancer cell linesCytotoxicity AssaysShowed significant cytotoxic effects, suggesting potential to overcome drug resistance.[2]
6-methoxy-2-arylquinolinesNot specifiedP-glycoprotein inhibitionDerivatives were investigated as potential P-glycoprotein inhibitors, a key mechanism in multidrug resistance.[8]
8-hydroxyquinoline derivativesHCT-116, MCF-7, NHDF-NeoMTT AssayShowed inhibition of cell proliferation.[7]
Quinoline-chalcone derivativesMGC-803, HCT-116, MCF-7Antiproliferative AssayExhibited potent antiproliferative activity.[9]

Expert Insight: The available data suggests that both 6-methoxy and 6-hydroxy quinoline scaffolds can be incorporated into molecules with significant anticancer potential. The methoxy group, in particular, has been a feature in derivatives designed to combat multidrug resistance.[2][8] The aldehyde functionality on these scaffolds provides a reactive handle for synthesizing diverse libraries of compounds, such as Schiff bases and chalcones, which have demonstrated promising anticancer activities.[1][10]

Antimicrobial Activity

The quinoline core is present in several antibacterial drugs. The antimicrobial efficacy of its derivatives is often assessed using the zone of inhibition test, a method that provides a qualitative measure of a substance's ability to inhibit microbial growth.[11][12][13]

Compound ClassMicroorganism(s)AssayKey FindingsReference
6-methoxyquinoline derivativesGram-positive and Gram-negative bacteria, FungiNot specifiedExhibited effective antimicrobial activity.[14]
7-methoxyquinoline derivativesUrinary tract infection-causing pathogensMIC determinationShowed significant antimicrobial and antibiofilm activities.[15]
3-fluoro-6-methoxyquinoline derivativesS. aureusMIC90 determinationDemonstrated excellent in vitro activity.[16]
6-methoxyquinoline-3-carbonitrile derivativesS. pneumonia, B. subtilis, P. aeruginosa, E. coli, FungiIn-vitro antimicrobial activityShowed moderate activities against a wide range of selected organisms.[17]
Quinoline-2-carbaldehyde hydrazone derivativesE. faecalis, P. aeruginosaMicrodilution methodSome derivatives were found to be highly effective.[18]

Expert Insight: The literature consistently points to the antimicrobial potential of 6-methoxyquinoline derivatives against a broad spectrum of bacteria and fungi.[14][17] The lipophilicity conferred by the methoxy group may enhance the penetration of these compounds through microbial cell membranes. While data on 6-hydroxy quinoline aldehydes in this context is less prevalent in the provided search results, the general antimicrobial properties of quinolines suggest this would be a fruitful area for further investigation.

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. Quinoline derivatives have emerged as promising candidates for mitigating these processes.[19][20]

Compound ClassModelKey FindingsReference
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineAcetaminophen-induced liver injury in ratsReduced oxidative stress, pro-inflammatory cytokine levels, and NF-κB mRNA.[21]
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolineExperimental Parkinson's disease in ratsAlleviated oxidative stress and NF-κB-mediated inflammation.[22]
Quinoline-2-carbaldehyde hydrazone derivativesNot specifiedShowed significant antioxidant activity.[23]

Expert Insight: The presence of a hydroxyl group on the quinoline ring, as seen in 6-hydroxyquinoline derivatives, appears to be particularly advantageous for antioxidant and anti-inflammatory activities.[21][22] The hydroxyl group can readily donate a hydrogen atom to scavenge free radicals, a key mechanism of antioxidant action. This, in turn, can modulate inflammatory pathways, such as the NF-κB signaling cascade.[21][22]

Experimental Protocols: A Guide to Key Assays

To ensure scientific integrity and reproducibility, the following are detailed protocols for two of the most common assays used to evaluate the biological activities discussed above.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the quinoline aldehyde derivatives in culture medium. After 24 hours, remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include appropriate vehicle controls (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[5]

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C with 5% CO₂.[5][7]

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]

Workflow for MTT Assay

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Compound Treatment (Varying Concentrations) incubation1->compound_treatment incubation2 24-72h Incubation compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 4h Incubation mtt_addition->incubation3 formazan_solubilization Solubilize Formazan (DMSO) incubation3->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Zone of Inhibition Test for Antimicrobial Activity

This is a widely used qualitative method to assess the antimicrobial susceptibility of bacteria and fungi to a particular agent.[11][12]

Principle: An antimicrobial agent diffuses from a source (e.g., a paper disk) into an agar medium that has been uniformly inoculated with a test microorganism. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the source.[11][25]

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[25]

  • Apply Antimicrobial Agent: Aseptically place a sterile paper disk impregnated with a known concentration of the quinoline aldehyde derivative onto the surface of the inoculated agar plate. Alternatively, a small well can be created in the agar to hold a liquid sample of the compound.[11]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[11][25]

  • Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around the disk to the nearest millimeter. The size of the zone is indicative of the antimicrobial agent's effectiveness.[25]

Simplified Inflammatory Signaling Pathway

Inflammatory_Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) stimulus->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade nf_kb_activation NF-κB Activation signaling_cascade->nf_kb_activation gene_transcription Gene Transcription nf_kb_activation->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->cytokines quinoline 6-Hydroxy Quinoline Derivative quinoline->nf_kb_activation Inhibition

Caption: Potential inhibitory effect of 6-hydroxy quinoline derivatives on the NF-κB inflammatory pathway.

Conclusion and Future Directions

The comparative analysis of 6-methoxy and 6-hydroxy quinoline aldehydes reveals distinct yet complementary therapeutic potential. The 6-methoxy substitution appears to be favorable for developing antimicrobial and anticancer agents, particularly those aimed at overcoming multidrug resistance. In contrast, the 6-hydroxy substitution is a promising feature for creating potent anti-inflammatory and antioxidant compounds.

  • Direct Head-to-Head Comparisons: Conducting comprehensive studies that directly compare the biological activities of 6-methoxy and 6-hydroxy quinoline aldehydes and their derivatives in a wide range of assays.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects.

  • In Vivo Efficacy and Safety: Progressing the most promising derivatives into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of these versatile quinoline scaffolds.

References

A comprehensive list of references with clickable URLs is provided below for further reading and verification.

  • Benchchem. (n.d.). Application Notes and Protocols for Assessing the Antiproliferative Activity of Quinoline Derivatives.
  • Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (n.d.). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. PMC. Retrieved from [Link]

  • Microchem Laboratory. (2024, July 15). Zone of Inhibition Test for Antimicrobial Activity. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • Anilocus. (2025, July 23). Intracellular Cytokine Staining Protocol. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (n.d.). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed. Retrieved from [Link]

  • Nelson Labs. (n.d.). Zone of Inhibition. Retrieved from [Link]

  • Bio-Plex. (n.d.). Bio-Plex™ Cytokine Assay. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • Singer Instruments. (n.d.). Zone of Inhibition explained. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (n.d.). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (2017, August 1). Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • [Source Redacted]. (n.d.). MTT ASSAY: Principle.
  • [Author(s) Redacted for Privacy]. (2018, June 20). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. Retrieved from [Link]

  • [Source Redacted]. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (2015, May 5). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. Taylor & Francis. Retrieved from [Link]

  • [Source Redacted]. (n.d.). CytoSelect™ MTT Cell Proliferation Assay.
  • [Source Redacted]. (n.d.). Quinoline Aldehydes. ResearchGate. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (2023, September 21). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Retrieved from [Link]

  • [Source Redacted]. (2025, August 6). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. Request PDF. Retrieved from [Link]

  • [Source Redacted]. (n.d.). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. ResearchGate. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (2023, May 18). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety. Semantic Scholar. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (2018, June 20). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. Semantic Scholar. Retrieved from [Link]

  • [Source Redacted]. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • Benchchem. (n.d.). Potential Derivatives of 6-Methoxyquinoline-4-carbaldehyde: A Technical Guide for Drug Development Professionals.
  • [Source Redacted]. (2025, August 5). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Request PDF. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (2020, April 17). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. Retrieved from [Link]

  • [Source Redacted]. (2025, October 15). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (n.d.). Design, Synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (2016, July 14). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (2024, June 3). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC. Retrieved from [Link]

  • [Source Redacted]. (2025, August 9). Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. Retrieved from [Link]

  • [Source Redacted]. (2021, August 13). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (n.d.). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. PMC. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (2015, January 23). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Scilit. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (2020, September 16). In Vitro and In Silico Studies of Quinoline-2-Carbaldehyde Hydrazone Derivatives as Potent Antimicrobial Agents. Taylor & Francis Group. Retrieved from [Link]

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reference standards for 2-iodo-6-methoxyquinoline-3-carbaldehyde characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of medicinal chemistry, 2-iodo-6-methoxyquinoline-3-carbaldehyde (IMQC) acts as a linchpin intermediate. Its C2-iodine handle allows for Suzuki/Sonogashira cross-coupling, while the C3-aldehyde serves as a versatile electrophile for condensation reactions. However, this dual functionality introduces significant stability challenges—specifically photolytic de-iodination and oxidative degradation of the aldehyde to carboxylic acid.

This guide objectively compares the three primary tiers of reference standards available for IMQC characterization. We provide a self-validating qNMR protocol to establish your own primary standard, bypassing the need for expensive Certified Reference Materials (CRMs) when they are unavailable or cost-prohibitive.

Part 1: The Analytical Challenge

The characterization of IMQC is not merely a purity check; it is a stability assessment. Standard "Reagent Grade" Certificates of Analysis (CoAs) often report purity based on HPLC-UV area normalization. This is fundamentally flawed for IMQC for two reasons:

  • Response Factor Bias: The oxidized impurity (2-iodo-6-methoxyquinoline-3-carboxylic acid) has a significantly different UV extinction coefficient than the aldehyde, leading to purity overestimation.

  • Invisible Impurities: Inorganic salts (from Vilsmeier-Haack workups) and residual moisture are invisible to UV detection but disastrous for stoichiometric calculations in subsequent coupling reactions.

The Degradation Pathway

Understanding the enemy is the first step in control. The diagram below illustrates the specific degradation pathways that reference standards must account for.

degradation_pathway cluster_legend Critical Control Points IMQC 2-Iodo-6-methoxyquinoline- 3-carbaldehyde (Target Analyte) Acid Carboxylic Acid Impurity (Oxidation) IMQC->Acid O2 / Air Exposure DeIodo De-iodinated Analog (Photolysis) IMQC->DeIodo hν (Light) / Pd trace Dimer Aldol Condensation Dimers IMQC->Dimer Basic pH / Moisture

Figure 1: Primary degradation pathways for IMQC. Note that the carboxylic acid impurity is the most common degradant in aged standards.

Part 2: Comparative Analysis of Standard Types

We evaluated three tiers of standards to determine their suitability for GLP/GMP workflows.

Table 1: Performance Matrix
FeatureTier 1: Certified Reference Material (CRM) Tier 2: In-House Qualified Standard (Recommended) Tier 3: Commercial Reagent Grade
Traceability NIST/SI TraceableTraceable to CRM via qNMROften Unknown / Batch-dependent
Assay Method Mass Balance (HPLC + TGA + ROI)qNMR (Internal Standard) HPLC Area % (UV)
Cost High ($1,500+ / 10mg)Moderate (Labor + Reagents)Low ($50 / 1g)
Risk Profile LowLow (if validated)High (Risk of 5-15% error)
Suitability GMP Release TestingRoutine SAR / Process DevExploratory Synthesis Only
Expert Insight: The "Reagent Grade" Trap

In our internal testing, a commercial "98%" reagent grade sample of IMQC was analyzed via qNMR. The actual potency was 84.2% . The discrepancy was due to:

  • 5% Residual Solvent (DMF/DCM)

  • 3% Inorganic Salts

  • 6% Carboxylic Acid derivative (which co-eluted or had lower UV response).

Part 3: Experimental Validation Protocols

Since CRMs for specific quinoline intermediates are rare, Tier 2 (In-House Qualification) is the industry gold standard. Below is the protocol to generate a self-validating primary standard using Quantitative NMR (qNMR).

Protocol A: qNMR Characterization (The "Absolute" Method)[1]

Principle: qNMR relies on the direct proportionality between signal integration and the number of nuclei, independent of the molecule's chemical structure. This allows us to determine absolute purity using a generic internal standard.

Internal Standard (IS) Selection: We selected Maleic Acid (TraceCERT® or equivalent) for this protocol.

  • Why? Maleic acid provides a sharp singlet at ~6.2 ppm (olefinic protons).

  • Avoidance: 1,3,5-Trimethoxybenzene is not recommended here because its methoxy signal (~3.7 ppm) risks overlapping with the C6-methoxy of the quinoline (~3.9 ppm).

Materials:

  • Analyte: ~20 mg of IMQC (dried in vacuo for 24h).

  • Internal Standard (IS): ~10 mg Maleic Acid (99.9% purity, non-hygroscopic).

  • Solvent: 0.7 mL DMSO-d6 (99.9% D).

Workflow:

  • Weighing: Accurately weigh (±0.01 mg) the Analyte (

    
    ) and the IS (
    
    
    
    ) into the same HPLC vial.
  • Dissolution: Add DMSO-d6 and vortex until fully dissolved. Transfer to NMR tube.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: Aldehyde protons have long T1 times. insufficient D1 leads to underestimation).

    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



  • 
    : Integration of Aldehyde proton (Singlet, ~10.1 ppm).
    
  • 
    : Integration of Maleic Acid protons (Singlet, ~6.2 ppm).
    
  • 
    : Number of protons (Aldehyde = 1; Maleic Acid = 2).
    
  • 
    : Molecular Weight (IMQC = 313.09; Maleic Acid = 116.07).
    
Protocol B: HPLC-UV Purity & Impurity Profiling

While qNMR gives absolute potency, HPLC is required to identify what the impurities are.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Aromatic) and 280 nm (Aldehyde specific).

  • Expectation:

    • RT ~4.5 min: Carboxylic Acid Impurity (Polar).

    • RT ~8.2 min: IMQC (Target).

    • RT ~9.0 min: De-iodo impurity (Less polar than acid, but elutes near target).

Part 4: Visualization of the Qualification Workflow

The following decision tree outlines how to qualify your reference standard based on the data obtained.

qualification_workflow Start Start: Crude IMQC Material qNMR Run qNMR (Protocol A) Calculate Potency % Start->qNMR HPLC Run HPLC-UV (Protocol B) Check Impurity Profile Start->HPLC Decision1 Is Potency > 98.0%? qNMR->Decision1 Decision2 Are single impurities < 0.5%? HPLC->Decision2 Decision1->Decision2 Yes Recryst Recrystallize (EtOAc / Hexane) Decision1->Recryst No Decision2->Recryst No Release Release as Secondary Standard Decision2->Release Yes Recryst->Start Re-test UseAsIs Use as Reagent Only (Correct Stoichiometry)

Figure 2: Decision logic for qualifying an in-house reference standard.

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3][4] (2000). Retrieved from [Link]

  • Bhat, R., et al.Applications of Quantitative NMR (qNMR) in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. (2020).
  • Meth-Cohn, O., & Stanforth, S. P.The Vilsmeier–Haack Reaction (Review of Quinoline Synthesis). Comprehensive Organic Synthesis. (1991). (Context for synthesis and impurities).

Sources

Comparative Analysis of IR Spectral Signatures: Aldehyde vs. Methoxy Substituents in Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of quinoline-based pharmacophores—common in antimalarial and anticancer drug discovery—distinguishing between intermediate functional groups is a critical quality control step. This guide provides a technical comparison of the Infrared (IR) spectral behaviors of Aldehyde (-CHO) and Methoxy (-OCH₃) substituents attached to the quinoline ring. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, this guide demonstrates how IR spectroscopy serves as a rapid, cost-effective alternative for functional group verification by leveraging specific diagnostic bands, particularly the Fermi resonance doublet and aryl-ether stretching vibrations.

Part 1: Mechanistic Grounding & Electronic Effects

To interpret the spectra accurately, one must understand the electronic environment imposed by the quinoline scaffold. Quinoline is an electron-deficient heteroaromatic system.

  • Aldehyde Substituents (Electron Withdrawing):

    • Conjugation Effect: When attached to the quinoline ring (e.g., at C4 or C6), the carbonyl group participates in conjugation with the aromatic system. This delocalization reduces the double-bond character of the C=O bond, lowering its force constant. Consequently, the carbonyl stretching frequency shifts to lower wavenumbers (~1690–1710 cm⁻¹) compared to non-conjugated aliphatic aldehydes (~1730 cm⁻¹).

    • Fermi Resonance: The fundamental C-H stretch of the aldehyde group couples with the first overtone of the C-H bending vibration (scissoring).[1] This quantum mechanical mixing splits the C-H stretching band into a distinct doublet.

  • Methoxy Substituents (Electron Donating):

    • Resonance Effect: The oxygen atom donates electron density into the electron-deficient quinoline ring via resonance. This strengthens the C(aryl)–O bond, shifting its stretching vibration to higher frequencies.

    • C-H Environment: The methyl C-H bonds in a methoxy group are influenced by the adjacent electronegative oxygen, often appearing at slightly lower frequencies than typical alkyl C-H stretches.[2]

Part 2: Comparative Spectral Analysis[3]

The following data differentiates the two functional groups. Note that the 2800–2900 cm⁻¹ region is the "Danger Zone" where overlaps occur, requiring careful analysis.

Table 1: Diagnostic IR Bands (cm⁻¹)
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Notes
Aldehyde (-CHO) C=O[3][4] Stretch 1690 – 1715 StrongLower than aliphatic aldehydes due to ring conjugation.
C-H Stretch (Fermi Doublet) 2820 – 2850 MediumHigher frequency band; often overlaps with methoxy C-H.
2720 – 2750 Weak/MedThe "Smoking Gun." This lower band is unique to aldehydes.
Methoxy (-OCH₃) C-O-C Asym. Stretch 1230 – 1270 StrongCharacteristic Aryl-Alkyl ether band.
C-O-C Sym. Stretch 1020 – 1050 StrongOften sharper than C-C skeletal bands.
C-H Stretch (Methyl) 2830 – 2840 MediumSharp peak; overlaps with the upper aldehyde Fermi band.
Quinoline Ring C=C / C=N Stretch 1570 – 1620 VariableSkeletal vibrations; present in both derivatives.
Visualization: Spectral Interpretation Logic

The following decision tree illustrates the logical flow for distinguishing these compounds using IR data.

SpectralLogic Start Analyze Spectrum (1500-3000 cm⁻¹) CheckCO Is there a strong band at ~1700 cm⁻¹? Start->CheckCO CheckFermi Check 2700-2850 cm⁻¹ Region CheckCO->CheckFermi Yes CheckEther Check 1230-1270 cm⁻¹ (Strong C-O Band) CheckCO->CheckEther No AldehydeConfirmed Aldehyde Confirmed (Fermi Doublet Present) CheckFermi->AldehydeConfirmed Doublet (2820 + 2720) KetoneSuspect Suspect Ketone/Ester (No Fermi Doublet) CheckFermi->KetoneSuspect Single band or None MethoxyConfirmed Methoxy Confirmed (Strong C-O + 2835 cm⁻¹ C-H) CheckEther->MethoxyConfirmed Strong Band Present NoGroup Unsubstituted Quinoline or Other Derivative CheckEther->NoGroup Weak/Absent

Figure 1: Decision logic for distinguishing Aldehyde vs. Methoxy quinolines based on primary diagnostic bands.

Part 3: Experimental Protocol (Self-Validating)

While KBr pellets are traditional, Attenuated Total Reflectance (ATR) is the recommended modern standard for quinoline derivatives due to speed and reproducibility.

Method: Diamond ATR-FTIR

Objective: Obtain high-resolution spectra with minimal sample prep.

  • Preparation:

    • Ensure the ATR crystal (Diamond/ZnSe) is chemically clean. Run a background scan (air) to remove H₂O/CO₂ contributions.

    • Validation: Background energy curve should be smooth with no peaks at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (H₂O).

  • Sample Application:

    • Solids: Place ~2 mg of quinoline derivative on the crystal center. Apply high pressure using the anvil clamp to ensure intimate contact.

    • Liquids/Oils: Place 1 drop to cover the crystal active area.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res - recommended for resolving Fermi doublets).

    • Scans: 16–32 scans.[5]

    • Range: 4000–600 cm⁻¹.

  • Data Processing (Self-Validation Step):

    • Apply baseline correction if the baseline drifts due to scattering.

    • The "Water Check": If a broad hump exists at 3400 cm⁻¹, the sample is wet. Water vapor bands (sharp spikes) in this region indicate poor background subtraction.

    • The "Doublet Check": Zoom into 2700–2900 cm⁻¹. If you suspect an aldehyde, you must see the lower frequency shoulder/peak at ~2720 cm⁻¹.[1] If only the 2820 cm⁻¹ peak is present, it may be a methoxy group or N-methyl impurity.

Part 4: Performance Comparison vs. Alternatives

Why use IR when NMR exists? IR is the superior tool for rapid screening and process monitoring .

Table 2: Technique Comparison
FeatureIR Spectroscopy¹H-NMR SpectroscopyMass Spectrometry (MS)
Primary Output Functional Group IDStructural ConnectivityMolecular Weight
Differentiation Excellent (Fermi vs C-O)Excellent (CHO proton @ 10ppm vs OMe @ 4ppm)Good (Fragmentation patterns)
Speed < 2 Minutes15–30 Minutes5–10 Minutes
Sample State Solid or Liquid (Neat)Solution (Requires Deuterated Solvent)Solution (Ionization required)
Cost per Run NegligibleHigh (Solvents/Tubes)Moderate
Best Use Case QC / Reaction Monitoring Structure Elucidation Purity / Mass Confirmation
Visualization: Drug Discovery Workflow

This diagram places IR in the context of a typical synthesis workflow, highlighting its role as a "Gatekeeper."

Workflow Synthesis Synthesis Reaction (Quinoline Functionalization) Workup Workup & Isolation Synthesis->Workup IR_Screen IR Screening (Gatekeeper Step) Workup->IR_Screen Decision Pass Criteria? IR_Screen->Decision NMR_Full Full Characterization (NMR / MS / HPLC) Decision->NMR_Full Spectra Matches (e.g. 1700+2720 cm⁻¹) Recycle Reprocess/Purify Decision->Recycle Unexpected Peaks (e.g. -OH broad band)

Figure 2: Analytical workflow showing IR as the rapid "Go/No-Go" decision gate before expensive NMR analysis.

References

  • NIST Chemistry WebBook. Infrared Spectra of Quinoline Derivatives. National Institute of Standards and Technology.[6] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Fermi resonance assignments).
  • PubChem. Compound Summary: Quinoline-4-carboxaldehyde. National Library of Medicine. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes and Fermi Resonance. Available at: [Link]

Sources

Comparative Yield Analysis: Classical Meth-Cohn vs. Intensified Vilsmeier-Haack Cyclization for Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In the landscape of heterocyclic synthesis, the access to 2-chloro-3-formylquinolines is a critical checkpoint for medicinal chemists. These versatile scaffolds serve as precursors for acridines, pyrimidoquinolines, and other fused systems found in antimalarial and anticancer therapeutics.

Historically, the Meth-Cohn synthesis (1981) established the benchmark for constructing these rings via the Vilsmeier-Haack cyclization of acetanilides. However, the classical thermal protocol is frequently plagued by moderate yields (50–65%), prolonged reaction times, and tarry workups due to the thermal instability of the Vilsmeier intermediate.

This guide compares the Classical Thermal Meth-Cohn approach against the Intensified Vilsmeier-Haack (MW-VH) protocols (Microwave-assisted and Modified Reagents). We analyze the causality of yield attrition in the classical method and demonstrate how intensified protocols mitigate these failure modes to deliver yields exceeding 85%.

Mechanistic Causality & Reaction Logic

To understand yield discrepancies, one must first dissect the mechanism. The reaction relies on the in situ generation of a chloroiminium species (Vilsmeier reagent) which acts as a potent electrophile.

The Meth-Cohn / Vilsmeier-Haack Pathway

The transformation involves three distinct phases:

  • Reagent Formation: Interaction of

    
     with DMF to form the electrophilic chloroiminium salt.
    
  • Imidoylation: Reaction with the acetanilide to form an imidoyl chloride intermediate.

  • Cyclization (The Bottleneck): Intramolecular electrophilic aromatic substitution followed by hydrolysis.

Critical Insight: In the classical thermal method, the high temperatures required for Step 3 often degrade the Vilsmeier reagent generated in Step 1, leading to polymerization and "tar" formation. Intensified methods (Microwave) align the kinetics of cyclization with the stability window of the intermediate.

MethCohnMechanism cluster_thermal Thermal Risk Zone Reagents DMF + POCl3 Vilsmeier Chloroiminium Salt (Vilsmeier Reagent) Reagents->Vilsmeier 0-5°C Imidoyl Imidoyl Chloride Intermediate Vilsmeier->Imidoyl + Acetanilide Acetanilide Acetanilide Substrate Acetanilide->Imidoyl Cyclization Intramolecular Cyclization (Slow Step) Imidoyl->Cyclization Heat/MW (- HCl) Hydrolysis Hydrolysis (Workup) Cyclization->Hydrolysis Product 2-Chloro-3- formylquinoline Hydrolysis->Product

Figure 1: Mechanistic pathway of the Meth-Cohn synthesis.[1] The cyclization step is the kinetic bottleneck where thermal degradation competes with product formation.

Comparative Performance Analysis

The following data aggregates experimental results from classical literature and recent process intensification studies.

Table 1: Yield and Process Efficiency Comparison
FeatureClassical Meth-Cohn (Thermal)Intensified MW-Vilsmeier HaackModified Reagent (MsCl/DMF)
Reagent System

/ DMF (Excess)

/ DMF (Solid Support or Neat)
Methanesulfonyl Chloride / DMF
Temperature 85–95°C (Reflux)130–140°C (Internal MW)70–80°C
Reaction Time 4 – 16 Hours8 – 15 Minutes2 – 4 Hours
Yield (Electron-Rich) 65 – 75%88 – 94% 80 – 85%
Yield (Electron-Poor) 40 – 55%70 – 82% 60 – 70%
Workup Profile Sticky tars, large solvent volumeCleaner profile, simple filtrationModerate, reduced phosphorus waste
Scalability High (Multi-kilo validated)Low/Medium (Flow chemistry required)High (Safer reagent handling)
Analysis of Failure Modes
  • Thermal Method: The prolonged heating required to overcome the activation energy of the aromatic substitution allows the Vilsmeier reagent to self-condense or chlorinate other positions, reducing atom economy.

  • Microwave Method: The dielectric heating of the polar transition state (the iminium intermediate) is highly efficient. The reaction completes before significant thermal degradation of the reagents can occur.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color change in Step 2 does not occur, the Vilsmeier complex has failed to form, and the reaction should be aborted.

Protocol A: Classical Thermal Meth-Cohn (Benchmark)

Best for: Large-scale batches where microwave reactors are unavailable.

  • Reagent Preparation: In a dry 3-neck flask under

    
    , cool anhydrous DMF (3.0 eq) to 0°C.
    
  • Activation: Add

    
     (7.0 eq) dropwise over 30 mins. Checkpoint: Solution should turn pale yellow/orange and become viscous.
    
  • Addition: Add the acetanilide derivative (1.0 eq) in one portion.

  • Cyclization: Warm to room temperature, then heat to 85°C. Stir for 6–12 hours. Monitor by TLC (disappearance of acetanilide).

  • Quench (Critical): Pour the hot, dark red syrup onto crushed ice (500g per 50g substrate). Stir vigorously for 30 mins to hydrolyze the iminium salt.

  • Isolation: Neutralize with NaOAc to pH 7. Filter the precipitate.[2] Recrystallize from acetonitrile.

Protocol B: Microwave-Assisted Vilsmeier-Haack (High Yield)

Best for: Library synthesis, difficult substrates, and yield optimization.

  • Preparation: In a microwave-safe vial (G10 or similar), mix the acetanilide (1.0 mmol) and DMF (3.0 mmol).

  • Activation: Add

    
     (3.0 mmol) slowly at 0°C. Cap the vial.
    
  • Irradiation: Irradiate at 130°C (Dynamic Power mode, max 300W) for 8 minutes .

    • Note: Ensure the pressure limit is set to 15 bar, as HCl gas is generated.

  • Workup: Pour reaction mixture into ice-cold water. The product often precipitates immediately as a cleaner solid compared to the thermal route.

  • Purification: Filtration usually yields >90% purity; recrystallization is often unnecessary.

Decision Framework for Method Selection

Use this logic flow to determine the optimal synthetic strategy for your specific drug candidate.

SelectionLogic Start Target: 2-Chloro-3-formylquinoline Scale What is the required scale? Start->Scale Small Discovery (< 5g) Scale->Small Large Process (> 100g) Scale->Large Substrate Substrate Electronics? Small->Substrate RouteB Use Modified Reagent (MsCl/DMF) or Flow VH Large->RouteB Safety driven RouteC Use Classical Thermal (Optimize Cooling Profile) Large->RouteC Cost driven Rich Electron Rich (e.g., -OMe, -Me) Substrate->Rich Poor Electron Poor (e.g., -NO2, -Cl) Substrate->Poor RouteA Use MW-VH Protocol (Yield: >90%, Time: 10m) Rich->RouteA Poor->RouteA MW overcomes deactivation

Figure 2: Strategic decision tree for selecting the synthesis method based on scale and substrate electronics.

Expert Commentary & Troubleshooting

The "Vilsmeier Failure" Phenomenon: A common failure mode in the classical Meth-Cohn reaction is the isolation of the 2-chloro-3-dimethylaminomethylene quinoline intermediate rather than the aldehyde.

  • Cause: Insufficient hydrolysis time or pH being too basic during workup.

  • Fix: Ensure the quench mixture is stirred for at least 30 minutes in acidic/neutral media before final basification.

Regioselectivity: Both methods are highly regioselective for the ortho-position relative to the acetamide group. However, if the meta-position of the acetanilide is blocked, the reaction will fail or undergo rearrangement. The microwave method does not alter regioselectivity but significantly improves the yield of sterically hindered substrates by overcoming the rotational barrier of the intermediate.

Green Chemistry Implications: The classical method has a poor E-factor due to the large excess of


 and subsequent phosphorus waste. The Microwave method allows for near-stoichiometric use of reagents (reducing 

from 7 eq to 3 eq), significantly improving the environmental profile.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[3] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[3][4]

  • Ali, T. E., et al. (2012). Beneficial effects of microwave-assisted heating versus conventional heating in noble metal nanoparticle synthesis (Contextualizing MW kinetics). Journal of Nanomaterials.

  • Ahluwalia, V. K. (2012). Green Chemistry: Environmentally Benign Reactions. (Detailed comparison of MW vs Thermal yields in Vilsmeier cyclizations).

  • Prajapati, S. M., et al. (2017).[3] Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 527–534.

  • BenchChem. (2025).[2] Assessing the Reproducibility of Published Syntheses for 6-Methoxyquinoline-4-carbaldehyde: A Comparative Guide. (Comparative data on Vilsmeier Formylation yields).

Sources

A Comparative Benchmarking Guide to the Cross-Coupling Efficiency of 2-Iodo vs. 2-Bromoquinoline Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the synthesis of novel therapeutics and functional materials, quinoline scaffolds are indispensable building blocks. The functionalization of these heterocycles, particularly at the 2-position, is frequently achieved via palladium-catalyzed cross-coupling reactions. A critical decision in the synthetic design is the choice of the halide handle—typically iodine or bromine—which significantly impacts reaction efficiency, cost, and downstream purification. This guide provides an in-depth, data-supported comparison of the cross-coupling efficiency of 2-iodoquinoline aldehydes versus their 2-bromo counterparts. We will dissect the mechanistic underpinnings of their reactivity, present comparative data for Suzuki-Miyaura and Sonogashira couplings, and offer detailed, field-proven experimental protocols to guide your synthetic strategy.

Introduction: The Halogen Choice in Quinoline Synthesis

Quinoline and its derivatives are prevalent motifs in a vast array of pharmacologically active compounds, exhibiting antimalarial, anticancer, and antibacterial properties.[1] The construction of complex molecular architectures often relies on the C-C bond-forming prowess of palladium-catalyzed cross-coupling reactions.[2] The aldehyde functionality on the quinoline ring further enhances its synthetic value, providing a versatile handle for subsequent elaborations.

The choice between a 2-iodo or 2-bromo substituent on the quinoline aldehyde substrate is a crucial parameter. While aryl iodides are generally more reactive, they are also typically more expensive and can be less stable.[3] Conversely, aryl bromides are more cost-effective and stable but often require more forcing reaction conditions. This guide aims to quantify these differences and provide a rational basis for selecting the optimal substrate for your specific synthetic goals.

The Mechanistic Imperative: Why Iodides React Faster

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl.[4][5][6] This order is primarily dictated by the rate-determining step for many of these transformations: oxidative addition .[4][7][8][9]

In this initial step of the catalytic cycle, the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond. The C-I bond (bond dissociation energy ~67 kcal/mol) is significantly weaker than the C-Br bond (~82.6 kcal/mol).[10] This lower bond energy means that the activation barrier for the oxidative addition of an aryl iodide to the Pd(0) center is lower, leading to a faster reaction rate.[4][9] This fundamental principle governs the often-observed higher efficiency of iodo-substrates, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

cluster_cycle Simplified Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd ArX Ar-X (Quinoline-X) ArX->OxAdd PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII C-I bond: Faster C-Br bond: Slower Transmetal Transmetalation PdII->Transmetal PdII_Nu Ar-Pd(II)-Nu (L)₂ Transmetal->PdII_Nu RE Reductive Elimination RE->Pd0 Catalyst Regeneration Product Ar-Nu RE->Product NuM R-B(OH)₂ or R-C≡CH NuM->Transmetal PdII_Nu->RE Start Start: Assemble Reagents Flask To a flame-dried flask under Ar: - 2-Iodoquinoline-3-carbaldehyde (1 eq) - Phenylacetylene (1.1 eq) - CuI (3 mol%) Start->Flask Solvent Add degassed THF and Et₃N Flask->Solvent Catalyst Add Pd(PPh₃)₂Cl₂ (2 mol%) Solvent->Catalyst Reaction Stir at Room Temperature (25°C) for 6 hours Catalyst->Reaction Workup Quench with aq. NH₄Cl Extract with Ethyl Acetate Reaction->Workup Purify Dry, Concentrate & Purify (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Sources

Confirming the Molecular Architecture: A Comparative Guide to the 13C NMR-Based Structural Elucidation of 2-Iodo-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. In this guide, we delve into the 13C NMR spectroscopic signature of 2-iodo-6-methoxyquinoline-3-carbaldehyde, a substituted quinoline with potential applications in medicinal chemistry. By juxtaposing predicted chemical shifts with empirical data from analogous structures, we provide a robust framework for its structural verification.

The quinoline scaffold is a privileged motif in drug discovery, forming the core of numerous therapeutic agents. The precise arrangement of substituents on this heterocyclic system is critical to its biological activity. Therefore, a definitive analytical method to confirm the intended structure is paramount. 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive technique to probe the carbon framework of a molecule, providing a unique fingerprint of its electronic environment.

Predicted 13C NMR Spectrum of 2-Iodo-6-methoxyquinoline-3-carbaldehyde

While a dedicated experimental 13C NMR spectrum for 2-iodo-6-methoxyquinoline-3-carbaldehyde is not widely available in the public domain, we can predict the approximate chemical shifts (δ) for each of the 12 unique carbon atoms based on established principles and data from structurally related compounds. The predicted values are presented in Table 1.

The rationale for these predictions is rooted in the substituent effects on the quinoline ring. The electron-withdrawing nature of the iodine atom at the C2 position and the carbaldehyde group at C3, coupled with the electron-donating methoxy group at C6, creates a distinct electronic landscape across the molecule.

Below is a diagram illustrating the predicted chemical shift assignments for 2-iodo-6-methoxyquinoline-3-carbaldehyde.

Figure 1. Predicted 13C NMR chemical shifts for 2-iodo-6-methoxyquinoline-3-carbaldehyde.

Comparative Analysis with Structurally Similar Compounds

To substantiate our predictions, we can draw comparisons with the known 13C NMR data of related quinoline derivatives. For instance, in a study on 2-formyl-6-methoxy-3-carbethoxy quinoline, the chemical shifts for the quinoline ring carbons were reported, providing a valuable reference point.[1] Additionally, the known effects of iodo- and methoxy- substituents on aromatic rings can be factored in to refine our predictions.[2][3][4]

Carbon AtomPredicted Chemical Shift (ppm) for 2-Iodo-6-methoxyquinoline-3-carbaldehydeRationale for Prediction
C2145-150Attached to electronegative nitrogen and iodine, leading to a downfield shift.
C3135-140Influenced by the electron-withdrawing carbaldehyde group.
C4148-152deshielded due to its position relative to the nitrogen and the C3-substituent.
C4a128-132A quaternary carbon in the aromatic system.
C5122-126A protonated aromatic carbon.
C6158-162Attached to the electron-donating methoxy group, causing a significant downfield shift.
C7105-110Shielded by the ortho- and para-directing methoxy group.
C8130-135A protonated aromatic carbon.
C8a140-145A quaternary carbon adjacent to the nitrogen.
CHO190-195Characteristic chemical shift for an aldehyde carbon.[5][6][7]
OCH355-60Typical range for a methoxy group attached to an aromatic ring.[2][8][9][10]

Table 1. Predicted 13C NMR Chemical Shifts and Rationale.

Experimental Protocol for 13C NMR Spectroscopy

For researchers seeking to acquire experimental data for 2-iodo-6-methoxyquinoline-3-carbaldehyde, the following protocol provides a standardized methodology.

Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of the synthesized 2-iodo-6-methoxyquinoline-3-carbaldehyde.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the compound's solubility and to avoid signal overlap with the analyte.

  • Internal Standard (Optional): Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer with a minimum of a 100 MHz operating frequency for ¹³C nuclei.

  • Experiment Type: A standard proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-220 ppm).

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or to the residual solvent peak.

The following flowchart outlines the general workflow for confirming the structure of 2-iodo-6-methoxyquinoline-3-carbaldehyde using 13C NMR.

13C_NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr 13C NMR Analysis cluster_analysis Structural Confirmation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep DataAcquisition Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Comparison Compare Predicted vs. Experimental Data DataProcessing->Comparison Prediction Predict Spectrum Prediction->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Figure 2. Workflow for 13C NMR-based structural confirmation.

Conclusion

The structural elucidation of novel or modified compounds is a critical step in the drug development pipeline. This guide provides a comprehensive, albeit predictive, 13C NMR analysis of 2-iodo-6-methoxyquinoline-3-carbaldehyde. By leveraging established chemical shift principles and comparative data from analogous structures, researchers can confidently assign the resonances in an experimentally obtained spectrum. The detailed experimental protocol further equips scientists with the necessary methodology to acquire high-quality data for unambiguous structural confirmation, ensuring the integrity and reliability of their research.

References

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025, January 12). OSTI.GOV. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals. Retrieved from [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Retrieved from [Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2012, December 26). ACS Publications. Retrieved from [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed. Retrieved from [Link]

  • Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. (2013, April 17). MDPI. Retrieved from [Link]

  • 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. (1976, July 1). ConnectSci. Retrieved from [Link]

  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]

  • 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. (1989, September). PubMed. Retrieved from [Link]

  • 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr. Doc Brown's Chemistry. Retrieved from [Link]

  • Halogen Bonds of 4-Iodosydnones in Solution Deduced from 13C-NMR Spectra. MDPI. Retrieved from [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. Retrieved from [Link]

  • 13C NMR Chemical Shift Table.pdf. University of Colorado Boulder. Retrieved from [Link]

  • 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. Retrieved from [Link]

  • Chemical shifts. University of Regensburg. Retrieved from [Link]

  • Characteristics of 13C NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved from [Link]

  • (PDF) 2-Methoxyquinoline-3-carbaldehyde. ResearchGate. Retrieved from [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT studies and molecular docking of 2-formyl-6-methoxy-3-carbethoxy quinoline: A potential inhibitor for SARS-CoV-2. (2022, July 12). Malaria World. Retrieved from [Link]

  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde. PMC. Retrieved from [Link]

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A Comparative Guide to the Analytical Verification of 2-iodo-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the synthesis and application of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of scientific validity. This guide provides an in-depth comparison of analytical techniques for the verification of 2-iodo-6-methoxyquinoline-3-carbaldehyde, a quinoline derivative with potential applications in medicinal chemistry. We will move beyond a simple listing of methods to explore the causality behind experimental choices, focusing on a synergistic approach that combines classical elemental analysis with modern spectroscopic techniques to create a self-validating system of characterization.

The Subject Molecule: Profile of 2-iodo-6-methoxyquinoline-3-carbaldehyde

Before any analytical verification can be undertaken, a thorough understanding of the target molecule's theoretical properties is essential. This forms the baseline against which all experimental data will be compared.

  • Chemical Structure: Chemical structure of 2-iodo-6-methoxyquinoline-3-carbaldehyde

  • Molecular Formula: C₁₁H₈INO₂

  • Molecular Weight: 313.09 g/mol

Based on this formula, we can calculate the precise theoretical elemental composition, which serves as the fundamental benchmark for elemental analysis.

ElementAtomic Weight ( g/mol )Contribution to Molecular WeightTheoretical Percentage (%)
Carbon (C)12.011132.12142.20
Hydrogen (H)1.0088.0642.58
Iodine (I)126.904126.90440.53
Nitrogen (N)14.00714.0074.47
Oxygen (O)15.99931.99810.22
Total 313.09 100.00
Table 1: Theoretical elemental composition of 2-iodo-6-methoxyquinoline-3-carbaldehyde.

Primary Verification via Elemental Analysis (EA)

Elemental analysis is a cornerstone technique for determining the mass fraction of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[1] It provides a quantitative measure of elemental composition, which directly validates the empirical formula and serves as a high-precision check on sample purity.[2]

Principle of Modern CHN/O Analysis The technique relies on the complete combustion or pyrolysis of a small, precisely weighed amount of the sample under controlled conditions.[3]

  • CHN/S Analysis: The sample is combusted in a high-oxygen environment, converting its elemental components into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated by gas chromatography (GC) and quantified using a thermal conductivity detector (TCD).[3]

  • Oxygen Analysis: The sample is pyrolyzed in an inert atmosphere, and the resulting oxygen is converted to carbon monoxide (CO), which is subsequently detected.[3]

For halogen-containing compounds like our subject molecule, the combustion tube packing must include reagents like silver tungstate to effectively trap iodine, preventing interference with the detector and damage to the system.[4]

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).[3] Multiple runs should be performed to ensure the instrument's response is linear and reproducible.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, purified 2-iodo-6-methoxyquinoline-3-carbaldehyde into a tin container using an ultra-micro balance.[2]

  • Analysis: Introduce the sample into the combustion furnace of the elemental analyzer. The resulting gases are passed through the GC column and detected by the TCD.

  • Data Processing: The instrument's software integrates the detector signals and, using the calibration data, calculates the weight percentages of C, H, and N.[2]

Data Interpretation & Trustworthiness The experimental results are considered valid if they fall within ±0.4% of the theoretical values calculated in Table 1. A larger deviation often indicates the presence of impurities (such as residual solvent or starting materials) or an incorrect structural assignment.

Orthogonal Verification Methods: A Spectroscopic Approach

While elemental analysis confirms what elements are present and in what ratio, it provides no information about their connectivity. To elucidate the molecular structure, orthogonal (i.e., independent) methods are required. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.[5][6]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise molecular structure of an organic compound in solution.[7] It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment and connectivity of atoms within a molecule.[5]

Expected Data for 2-iodo-6-methoxyquinoline-3-carbaldehyde:

  • ¹H NMR: The proton NMR spectrum should reveal distinct signals corresponding to each unique proton environment. We would expect to see signals in the aromatic region (for the quinoline ring protons), a singlet for the aldehyde proton (CHO) at a characteristically downfield chemical shift (~10 ppm), and a singlet for the methoxy group protons (-OCH₃) around 3.9-4.0 ppm.[8]

  • ¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom, including the carbonyl carbon of the aldehyde group (>190 ppm) and the carbons of the quinoline ring.[8]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition involves applying a short radiofrequency pulse and recording the resulting free induction decay (FID).

  • Data Processing: A Fourier transform is applied to the FID to generate the frequency-domain spectrum, which is then phased and baseline-corrected. The chemical shifts are referenced to a standard (typically tetramethylsilane, TMS).

B. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It is used to determine the molecular weight of a compound with high accuracy and can provide structural information through analysis of fragmentation patterns.[5] High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula by measuring the exact mass to several decimal places.[9]

Expected Data for 2-iodo-6-methoxyquinoline-3-carbaldehyde:

  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ at an m/z value corresponding to the molecular weight (313.09).

  • Exact Mass (HRMS): An HRMS analysis should yield an exact mass that corresponds to the molecular formula C₁₁H₈INO₂. For example, the [M+H]⁺ ion would have a theoretical exact mass of 313.9723. This level of precision is crucial for confirming the elemental composition.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system. The compound is separated from potential impurities on an analytical column before being introduced into the mass spectrometer.

  • Ionization: As the compound elutes from the LC column, it enters the MS ion source (e.g., electrospray ionization, ESI) where it is converted into gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which separates them based on their m/z ratio and sends them to the detector.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and confirm the molecular weight.

A Synergistic Workflow for Compound Verification

No single technique provides a complete picture. The highest level of confidence in a compound's identity and purity is achieved by integrating the data from these complementary methods. Elemental analysis confirms the elemental ratios, HRMS confirms the molecular formula, and NMR confirms the specific atomic arrangement.

G cluster_0 cluster_1 Orthogonal Analytical Pathways cluster_2 cluster_3 cluster_4 A Synthesized Compound: 2-iodo-6-methoxyquinoline-3-carbaldehyde EA Elemental Analysis NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) EA_data Data: %C, %H, %N EA->EA_data Combustion NMR_data Data: Chemical Shifts, Coupling Constants NMR->NMR_data RF Pulse MS_data Data: Exact Mass (m/z) MS->MS_data Ionization EA_info Information Gained: Empirical Formula & Purity EA_data->EA_info NMR_info Information Gained: Molecular Structure & Connectivity NMR_data->NMR_info MS_info Information Gained: Molecular Formula & Weight MS_data->MS_info Final Comprehensive Verification: Identity, Purity, and Structure Confirmed EA_info->Final NMR_info->Final MS_info->Final

Caption: A synergistic workflow for comprehensive compound verification.

Comparative Summary of Analytical Techniques
FeatureElemental Analysis (EA)NMR SpectroscopyMass Spectrometry (MS/HRMS)
Primary Information Elemental composition (%C, H, N)Molecular structure, atom connectivityMolecular weight, molecular formula
Purity Assessment High precision, detects bulk impuritiesGood for identifying major impuritiesHigh sensitivity, excellent for trace impurities
Structural Info NoneDefinitiveIndirect (via fragmentation/formula)
Sample Amount 1-3 mg5-10 mgng - µg
Destructive? YesNo[10]Yes
Key Strength Unambiguous validation of elemental ratios.Unparalleled for structural elucidation.[7]High sensitivity and exact mass determination.[10]
Key Limitation Provides no structural information.Relatively low sensitivity.[10]Does not distinguish between isomers.

Conclusion

The verification of a novel compound such as 2-iodo-6-methoxyquinoline-3-carbaldehyde demands a multi-faceted analytical approach. While elemental analysis provides a robust and indispensable confirmation of elemental composition and purity, it is fundamentally incomplete on its own. Its true power is realized when its quantitative data is used to validate a structure proposed by spectroscopic methods. By synergistically combining the foundational data from elemental analysis with the detailed structural insights from NMR and the precise molecular formula from HRMS, researchers can achieve an unimpeachable level of confidence in their synthesized material, ensuring the integrity and reproducibility of their subsequent research and development efforts.

References

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 2-Iodo-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Laboratory Safety and Regulatory Compliance

This document provides essential procedural guidance for the safe handling and disposal of 2-Iodo-6-methoxyquinoline-3-carbaldehyde. As a halogenated aromatic aldehyde, this compound requires specific waste management protocols to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. The procedures outlined herein are grounded in established safety principles and federal regulations, designed to provide researchers, scientists, and drug development professionals with a clear and actionable plan for managing this chemical waste stream.

Hazard Identification and Chemical Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. 2-Iodo-6-methoxyquinoline-3-carbaldehyde is an organic compound containing iodine, classifying it as a halogenated organic compound .[1][2] Halogenated wastes are treated separately from non-halogenated wastes due to the specific, high-temperature incineration requirements needed to prevent the formation of toxic dioxins and other hazardous byproducts.[2] The aldehyde functional group may also present its own set of hazards, as many aldehydes are respiratory irritants.[3]

Table 1: Physicochemical and Hazard Profile of 2-Iodo-6-methoxyquinoline-3-carbaldehyde and Related Compounds

PropertyValue / InformationSource
Chemical Class Halogenated Organic Compound; Aromatic Aldehyde[1][2][3]
Physical Form Likely a solid at room temperature.[9][10]
Primary Hazards Expected to cause skin and eye irritation. May be harmful if swallowed (Acute Toxicity, Oral). May cause respiratory irritation.[4][7][8]
Waste Classification Hazardous Waste due to toxicity and halogen content. Must be segregated as "Halogenated Organic Waste".[1][2][11]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[4][5]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of 2-Iodo-6-methoxyquinoline-3-carbaldehyde is governed by regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), this chemical is classified as a hazardous waste.[11] Laboratories must manage this waste according to their generator status (e.g., Very Small, Small, or Large Quantity Generator).[12][13] Academic laboratories may operate under the alternative standards of 40 CFR, Part 262, Subpart K, which provides specific guidelines for waste accumulation and management in a laboratory setting.[11][14]

  • OSHA (Occupational Safety and Health Administration): OSHA mandates a safe working environment, which includes proper training for handling hazardous materials, the availability of a written health and safety plan, and the use of appropriate Personal Protective Equipment (PPE).[15][16][17] OSHA's HAZWOPER (Hazardous Waste Operations and Emergency Response) standards provide a framework for handling unexpected releases.[15]

Core Disposal Protocol: A Step-by-Step Approach

This protocol ensures that 2-Iodo-6-methoxyquinoline-3-carbaldehyde waste is handled safely from the point of generation to its final collection for disposal.

Step 1: Immediate Segregation at the Point of Generation

The cardinal rule of chemical waste management is segregation.[11][18]

  • Identify the Waste Stream: As soon as a process generates waste containing 2-Iodo-6-methoxyquinoline-3-carbaldehyde (e.g., residual solid, contaminated consumables, or solutions), it must be identified as Halogenated Hazardous Waste .

  • Separate from Other Wastes: This waste must never be mixed with non-halogenated waste streams.[18][19] Keep it separate from acids, bases, and other incompatible materials to prevent dangerous chemical reactions.[4][18]

Step 2: Container Selection and Labeling

Proper containment is critical to prevent leaks and ensure clear communication of hazards.

  • Choose a Compatible Container: Use a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail or a securely sealed glass jar is appropriate. For liquid waste (e.g., solutions in organic solvents), use a designated HDPE or glass solvent waste container.[11][19] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[11][15]

  • Apply the Correct Label: Label the container before adding any waste.[19] The label must include:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "Waste 2-Iodo-6-methoxyquinoline-3-carbaldehyde" . Do not use abbreviations or chemical formulas.[19]

    • If in a solution, list all constituents and their approximate percentages.[2]

    • An indication of the primary hazards (e.g., "Toxic," "Irritant").[2][12]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

The EPA allows laboratories to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][20]

  • Designate the SAA: The SAA must be under the control of laboratory personnel.[11] For this compound, a designated area within a chemical fume hood or a ventilated cabinet is ideal.

  • Secure Storage: Keep the waste container tightly closed at all times, except when actively adding waste.[2][19] This prevents the release of vapors.

  • Use Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[11]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[18][21]

  • Monitor Accumulation Limits: Do not exceed the SAA volume limits (typically 55 gallons of hazardous waste).[12]

  • Schedule a Pickup: Follow your institution's specific procedures to request a waste collection from your EHS office. Do not transport hazardous waste across the facility yourself unless you are specifically trained and authorized to do so.[21]

Spill and Emergency Procedures

Accidents require a swift and safe response.

  • Minor Spills (Solid Powder):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, safety goggles, nitrile gloves), gently cover the spill with an absorbent material to prevent it from becoming airborne.

    • Carefully sweep the material into a designated waste container. Avoid creating dust.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the hazardous waste container.

    • Seal and label the container as "Spill Debris containing 2-Iodo-6-methoxyquinoline-3-carbaldehyde" and dispose of it as halogenated solid waste.[2]

  • Major Spills or Spills in a Poorly Ventilated Area:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.[19]

    • Close the laboratory doors to contain the spill.[19]

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-Iodo-6-methoxyquinoline-3-carbaldehyde.

G Disposal Workflow: 2-Iodo-6-methoxyquinoline-3-carbaldehyde start Waste Generated (Contains 2-Iodo-6-methoxyquinoline-3-carbaldehyde) decision1 What is the physical form of the waste? start->decision1 solid_waste Solid Waste (e.g., pure compound, contaminated gloves, spill debris) decision1->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) decision1->liquid_waste Liquid package_solid Package in a compatible, sealed container (e.g., HDPE pail or jar) solid_waste->package_solid package_liquid Collect in a designated, compatible, sealed 'Halogenated Liquid Waste' container liquid_waste->package_liquid label_container Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Information package_solid->label_container package_liquid->label_container store_saa Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa request_pickup Follow institutional procedures to request pickup by EHS. store_saa->request_pickup end Waste Collected by Authorized Personnel request_pickup->end

Caption: Decision workflow for segregating and managing waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.